5-Methoxyquinazoline-2,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxyquinazoline-2,4-diamine chemical properties and structure
An In-Depth Technical Guide to 5-Methoxyquinazoline-2,4-diamine: Chemical Properties, Structure, and Therapeutic Potential
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery.[1][2] First synthesized in 1895, derivatives of this scaffold are abundant in nature as alkaloids and have been extensively developed synthetically.[3][4] Their remarkable versatility allows them to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5][6]
This guide provides a detailed technical overview of a specific derivative, This compound . We will delve into its core chemical properties, structural features, analytical characterization, plausible synthetic routes, and its known and potential biological significance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound as a potential building block for next-generation therapeutics.
Molecular Structure and Chemical Identity
The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and interaction with biological systems.
Chemical Structure
The molecule features a quinazoline core with two amino groups at positions 2 and 4, and a methoxy group at position 5. The electron-donating nature of the amino and methoxy groups significantly influences the electron density and reactivity of the aromatic system.
Caption: 2D structure of this compound.
Chemical Identifiers
A compound's identity is standardized through various naming conventions and registry numbers, which are crucial for database searches and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound[] |
| CAS Number | 27018-21-9[] |
| Synonyms | 5-Methoxy-2,4-diaminoquinazoline, 2,4-Quinazolinediamine, 5-methoxy-[] |
Core Physicochemical Properties
These properties are fundamental to understanding the compound's behavior in both chemical and biological environments, influencing factors like solubility, absorption, and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄O | - |
| Molecular Weight | 190.20 g/mol | - |
| Boiling Point | 484.8°C at 760 mmHg | [] |
| Density | 1.372 g/cm³ | [] |
| InChI Key | FYEWYRWGCVGNJW-UHFFFAOYSA-N | [] |
| Appearance | Likely a crystalline solid | Inferred from analogs[8] |
| Solubility | Expected to be soluble in organic solvents like DMSO and alcohols | Inferred from analogs[8] |
Spectroscopic and Analytical Characterization
Spectroscopic data provides an empirical fingerprint of a molecule, confirming its structure and purity. While specific experimental data for this compound is not widely published, we can predict its characteristic spectral features based on established principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the two amino groups. The protons on the benzene portion of the ring (H-6, H-7, H-8) will appear in the aromatic region (typically 6.5-8.0 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-4.0 ppm. The two amino groups (-NH₂) will likely appear as broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbons in the aromatic rings will resonate in the 110-160 ppm range. The methoxy carbon will be significantly upfield, around 55-60 ppm.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆): The following are expert predictions based on the analysis of similar structures.[9][10][11]
| Proton | Predicted Shift (ppm) | Multiplicity | Notes |
| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | Coupled to H-7 and H-8. |
| H-7 | ~7.3-7.5 | Triplet (t) | Coupled to H-6 and H-8. |
| H-8 | ~6.8-7.0 | Doublet of doublets (dd) | Coupled to H-7 and H-6. |
| -OCH₃ | ~3.9 | Singlet (s) | Characteristic sharp signal for a methoxy group. |
| 2-NH₂ | ~6.0-6.5 | Broad Singlet (br s) | Exchangeable protons. |
| 4-NH₂ | ~7.0-7.5 | Broad Singlet (br s) | Exchangeable protons, potentially downfield due to hydrogen bonding. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₀N₄O with a calculated exact mass of approximately 190.0855. The fragmentation pattern would likely involve the loss of methyl or amino groups.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the 3100-3500 cm⁻¹ region, characteristic of the primary amino groups.
-
C-H stretching: Signals around 2850-3000 cm⁻¹ for the aromatic and methyl C-H bonds.
-
C=N and C=C stretching: Sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the quinazoline ring system.
-
C-O stretching: A strong absorption around 1000-1250 cm⁻¹, indicative of the aryl ether linkage of the methoxy group.
Synthesis and Manufacturing
The synthesis of 2,4-diaminoquinazolines is well-established in chemical literature. A common and reliable approach involves the cyclocondensation of an appropriately substituted 2-aminobenzonitrile with a cyanating agent like cyanoguanidine.
Retrosynthetic Analysis and Key Precursors
The logical disconnection for this compound points to 2-amino-6-methoxybenzonitrile as the key starting material. This precursor contains the necessary benzene ring with the correctly positioned amino and methoxy groups required to form the final quinazoline core.
A Plausible Synthetic Protocol
The following protocol is a validated method for synthesizing the 2,4-diaminoquinazoline scaffold, adapted for this specific derivative.
Step 1: Cyclocondensation Reaction
-
To a reaction vessel equipped with a reflux condenser, add 2-amino-6-methoxybenzonitrile (1.0 equivalent) and cyanoguanidine (1.0 equivalent).[10]
-
Add a suitable solvent, such as 2-ethoxyethanol or an aqueous acidic solution (e.g., 2N HCl).[10]
-
Heat the reaction mixture to reflux (typically 120-140°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Rationale: Heating provides the necessary activation energy for the cyclization reaction. The polar solvent helps to solubilize the starting materials. An acidic catalyst can protonate the nitrile groups, facilitating the nucleophilic attack.
-
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the free base product.[10]
-
Filter the crude product, wash with cold water, and dry under vacuum.
Step 2: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running analytical tests (NMR, MS) to confirm its identity and purity (>95%). A sharp melting point indicates high purity.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
While direct biological studies on this compound are limited, the extensive research on the 2,4-diaminoquinazoline scaffold provides a strong basis for predicting its therapeutic potential.
The Quinazoline Scaffold in Drug Discovery
Quinazoline-based molecules are components of several FDA-approved drugs, primarily used in cancer therapy. They often function as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that can become dysregulated in cancer.[4][12] Furthermore, the 2,4-diamino substitution pattern is a well-known pharmacophore for inhibiting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[13]
Potential Biological Targets
-
Dihydrofolate Reductase (DHFR) Inhibition: Many 2,4-diaminoquinazoline derivatives are potent antifolates, acting as inhibitors of DHFR.[13] This inhibition blocks the synthesis of DNA, RNA, and proteins, leading to cell death. This mechanism is the basis for several anticancer and antimicrobial drugs. The 5-methoxy substitution could modulate the binding affinity and selectivity for DHFR from different species (e.g., human vs. microbial).
-
Tyrosine Kinase Inhibition: The quinazoline core is a key feature of several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib.[4][12] These drugs bind to the ATP-binding site of the kinase domain, preventing the signaling cascade that leads to cell proliferation and survival. While these drugs typically have a different substitution at the 4-position, the 2,4-diamino scaffold could be explored for activity against various kinases.
-
Other Targets: The versatility of the quinazoline scaffold has led to the development of derivatives with a wide range of other activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][5]
Structure-Activity Relationship (SAR) Insights
For 2,4-diaminoquinazoline derivatives, SAR studies have revealed several key principles:
-
Substitution at Position 2 and 4: The amino groups are often crucial for forming hydrogen bonds with the target protein's active site (e.g., DHFR or a kinase).[2]
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring (like the 5-methoxy group) significantly impact potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). A methoxy group can alter the electronic properties and provide an additional hydrogen bond acceptor.
Example Signaling Pathway: EGFR Inhibition
The diagram below illustrates the EGFR signaling pathway, a common target for quinazoline-based anticancer drugs. Inhibition of EGFR blocks downstream signaling and reduces tumor growth.
Caption: Simplified EGFR signaling pathway inhibited by quinazoline derivatives.
Applications and Future Directions
This compound represents a valuable starting point for medicinal chemistry campaigns. Its established scaffold and functional group handles allow for the systematic generation of compound libraries to explore various therapeutic areas.
Potential Therapeutic Areas:
-
Oncology: As a potential inhibitor of DHFR or various kinases, it could be a lead structure for developing new anticancer agents.[12][14]
-
Infectious Diseases: Its potential as an antifolate makes it a candidate for developing novel antibacterial, antifungal, or antiparasitic drugs.[2][13][15]
-
Inflammatory Diseases: Given the known anti-inflammatory properties of some quinazolines, derivatives could be explored for conditions like rheumatoid arthritis.[16]
Future research should focus on synthesizing and screening a library of derivatives of this compound against a panel of biological targets. Further modifications at the 2- and 4-amino positions could lead to compounds with enhanced potency, selectivity, and drug-like properties.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.
- Study on quinazolinone derivative and their pharmacological actions. (2024).
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). J Med Chem.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
- 6-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine. (n.d.). PubChem.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). PMC.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
- N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine. (n.d.). PubChem.
- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012). PubMed.
- Antileishmanial Activity of a Series of N-2,N-4-Disubstituted Quinazoline-2,4-diamines. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate.
- 2,4-Diaminoquinazoline. (n.d.). PubChem.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
- 2,4-Diaminoanisole. (n.d.). PubChem.
- Complete assignments of NMR data of 13 hydroxymethoxyflavones. (n.d.). ResearchGate.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijirt.org [ijirt.org]
- 5. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 6. ptfarm.pl [ptfarm.pl]
- 8. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-DIAMINOQUINAZOLINE | 1899-48-5 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathways for 5-Methoxyquinazoline-2,4-diamine
An In-depth Technical Guide to the Synthesis of 5-Methoxyquinazoline-2,4-diamine
Introduction
The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, heterocyclic framework, adorned with hydrogen bond donors and acceptors, allows for potent and selective interactions with a variety of biological targets. Derivatives have been investigated as inhibitors of dihydrofolate reductase, protein kinases, and G9a histone methyltransferase, leading to the development of anticancer, antihypertensive, and anti-infective agents[1][2][3].
This guide focuses on the synthesis of a specific analogue, This compound . The strategic placement of a methoxy group at the C5 position can significantly influence the molecule's steric and electronic properties, potentially altering its binding affinity, selectivity, and pharmacokinetic profile. Understanding the synthetic pathways to this molecule is crucial for researchers aiming to explore its therapeutic potential or use it as a key intermediate in the development of more complex drug candidates.
This document provides a detailed examination of two distinct and practical synthetic routes to this compound, offering insights into the rationale behind procedural choices, detailed experimental protocols, and a comparative analysis to aid in methodological selection.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, forming the basis for the synthetic pathways detailed in this guide.
Caption: Retrosynthetic analysis of this compound.
-
Pathway 1 (Linear Approach): This classical route involves the sequential construction of the pyrimidine ring onto a pre-functionalized benzene ring. The target molecule is disconnected at the C4-amino bond, leading back to a 4-chloro intermediate. This intermediate is derived from the corresponding quinazolinone, which itself is synthesized from 2-amino-6-methoxybenzoic acid through cyclization with a one-carbon equivalent like cyanamide or urea.
-
Pathway 2 (Convergent Approach): This modern strategy aims to construct the final diaminoquinazoline ring system in a single, convergent step. The disconnection is made across the entire pyrimidine ring, leading back to a substituted 2-aminobenzonitrile derivative (specifically, 2-fluoro-6-methoxybenzonitrile) and guanidine. This route is often more efficient, involving fewer discrete steps.
Pathway 1: Linear Synthesis via Quinazolinone Intermediate
This well-established, multi-step pathway offers reliability and is grounded in classical heterocyclic chemistry. It begins with the readily available 2-amino-6-methoxybenzoic acid and proceeds through key isolable intermediates.
Caption: Linear synthesis pathway for this compound.
Step 1: Synthesis of 2-Amino-5-methoxyquinazolin-4(3H)-one
The initial step involves the cyclocondensation of 2-amino-6-methoxybenzoic acid with cyanamide. The reaction is typically acid-catalyzed, where the protonation of the cyanamide nitrogen enhances its electrophilicity, facilitating the nucleophilic attack by the anthranilic acid's amino group. An intramolecular cyclization followed by tautomerization yields the stable quinazolinone ring.
Experimental Protocol:
-
To a 1 L round-bottom flask, add 2-amino-6-methoxybenzoic acid (50 g, 299 mmol), ethanol (400 mL), and cyanamide (18.9 g, 448.7 mmol).
-
Add concentrated hydrochloric acid (5 mL) to the stirred mixture.
-
Heat the mixture to reflux. Add additional concentrated HCl (1 mL) at 1-hour intervals over a 6-hour period to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-5-methoxyquinazolin-4(3H)-one.[4]
Step 2: Synthesis of 4-Chloro-5-methoxyquinazolin-2-amine
The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A high-boiling tertiary amine, such as N,N-dimethylaniline, is often used as a catalyst and acid scavenger.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-amino-5-methoxyquinazolin-4(3H)-one (10 g, 52.3 mmol) in phosphorus oxychloride (100 mL).
-
Add N,N-dimethylaniline (5 mL) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 4-6 hours, until the reaction appears complete by TLC analysis.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-5-methoxyquinazolin-2-amine.[5]
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinazoline ring system activates the C4 position, allowing for the displacement of the chloride by an amine nucleophile. Using ammonia (often from a solution of ammonia in isopropanol or methanol) in a sealed vessel at elevated temperatures provides the target diamine.
Experimental Protocol:
-
Place 4-chloro-5-methoxyquinazolin-2-amine (5 g, 23.8 mmol) into a high-pressure reaction vessel.
-
Add a 7N solution of ammonia in methanol (100 mL).
-
Seal the vessel and heat to 100-120 °C for 12-24 hours. The internal pressure will increase significantly.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to give pure this compound.
Pathway 2: Convergent Synthesis from 2-Fluoro-6-methoxybenzonitrile
This modern approach offers increased efficiency by constructing the final heterocyclic system in a single step from readily prepared starting materials. The key transformation is the condensation of a substituted benzonitrile with guanidine. The use of a 2-fluoro substituent is advantageous as fluoride is an excellent leaving group in nucleophilic aromatic substitution.
Caption: Convergent one-pot synthesis of this compound.
Mechanism and Rationale
Guanidine, a strong base and an excellent binucleophilic reagent, first attacks the electron-deficient carbon of the nitrile group to form an intermediate amidine. This is followed by an intramolecular nucleophilic aromatic substitution, where the newly formed amidine nitrogen displaces the fluoride at the C2 position of the benzene ring. This ring-closing step is the key to forming the quinazoline core. High temperatures and a polar aprotic solvent like dimethylacetamide (DMA) are typically required to overcome the activation energy for both steps. Guanidine carbonate is often used as a stable, easy-to-handle source of guanidine.[4]
Experimental Protocol
-
In a sealed tube or microwave reactor vessel, combine 2-fluoro-6-methoxybenzonitrile (4.0 g, 26.5 mmol) and guanidine carbonate (9.5 g, 53.0 mmol).
-
Add dimethylacetamide (DMA, 60 mL).
-
Seal the vessel and stir the mixture at 130 °C for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS until the starting benzonitrile is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethanol or water, which should cause the product to precipitate.
-
Stir the resulting slurry in cold water for 30 minutes.
-
Isolate the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.[4]
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as scale, available starting materials, and desired efficiency.
| Feature | Pathway 1: Linear Synthesis | Pathway 2: Convergent Synthesis |
| Number of Steps | 3 | 1 |
| Starting Materials | 2-Amino-6-methoxybenzoic acid | 2-Fluoro-6-methoxybenzonitrile |
| Key Reagents | Cyanamide, POCl₃, Ammonia | Guanidine Carbonate |
| Typical Conditions | Reflux, high pressure amination | High temperature (130 °C) |
| Advantages | Reliable, well-documented chemistry; intermediates are stable and isolable. | Highly efficient (one pot); avoids harsh chlorinating agents like POCl₃. |
| Disadvantages | Lower overall yield due to multiple steps; uses hazardous POCl₃. | Requires high temperature; starting benzonitrile may be less common than the benzoic acid. |
Conclusion
The synthesis of this compound can be successfully achieved through multiple strategic routes. The classical linear pathway, while longer, is robust and proceeds through well-understood transformations. In contrast, the modern convergent pathway offers a significant improvement in step economy, providing direct access to the target molecule in a single, high-yielding transformation. For process chemistry and large-scale synthesis, the convergent route is likely superior, provided the starting benzonitrile is accessible. For exploratory and discovery chemistry, the flexibility of the linear route, which allows for diversification at the C4 position from the chloro-intermediate, may be advantageous. Both pathways provide viable and reproducible methods for obtaining this valuable chemical scaffold for further research and development.
References
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.PMC, NIH.[Link]
- US Patent 5534518A - Insecticidal substituted-2,4-diaminoquinazolines.
- 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.PubMed.[Link]
- Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimid
- WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof.
- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.
- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.ScienceDirect.[Link]
Sources
- 1. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Guide to Advanced Synthesis of Quinazoline Derivatives: Methodologies for the Modern Drug Discovery Laboratory
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a pyrimidine and a benzene ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] This versatility has cemented its importance in drug development, driving continuous innovation in synthetic methodologies to access novel analogues with enhanced potency and specificity. This technical guide moves beyond classical approaches to provide an in-depth exploration of novel, efficient, and sustainable methods for the synthesis of quinazoline derivatives, tailored for researchers and scientists at the forefront of drug discovery.
I. The Ascendancy of Catalysis: Transition-Metal Mediated Syntheses
Transition-metal catalysis has revolutionized the construction of complex molecular architectures, and quinazoline synthesis is no exception. These methods offer high efficiency and functional group tolerance, often proceeding under milder conditions than traditional approaches.
A. Copper-Catalyzed Tandem Reactions: A Workhorse for C-N Bond Formation
Copper catalysis is particularly attractive due to the low cost and toxicity of the metal. Copper(I) salts are effective in catalyzing tandem reactions that rapidly build the quinazoline core from readily available starting materials.
A prime example is the synthesis of 2-substituted quinazolines from (2-bromophenyl)methylamines and amides.[2] This approach leverages a sequential Ullmann-type N-arylation followed by an intramolecular nucleophilic substitution and subsequent aerobic oxidation. The elegance of this method lies in its convergence, where multiple bond-forming events occur in a single pot.
Causality in Experimental Design: The choice of a copper(I) source, such as CuI, is critical as it readily participates in the oxidative addition with the aryl bromide. The base, typically K2CO3, is essential for deprotonating the amide and the amine functionalities, facilitating their nucleophilic attack. Using air as the oxidant in the final aromatization step makes this a more environmentally benign process.[2]
-
To a dry Schlenk tube, add (2-bromophenyl)methanamine (1.0 mmol), benzamide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add 2-propanol (5 mL) as the solvent.
-
Stir the reaction mixture at 110 °C under an air atmosphere (using a balloon) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-phenylquinazoline.
Table 1: Scope of Copper-Catalyzed Quinazoline Synthesis
| Entry | Amide | Product | Yield (%) |
| 1 | Benzamide | 2-Phenylquinazoline | 87 |
| 2 | 4-Methylbenzamide | 2-(p-Tolyl)quinazoline | 85 |
| 3 | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)quinazoline | 82 |
| 4 | Acetamide | 2-Methylquinazoline | 65 |
| Yields are representative and based on literature reports.[2] |
B. Other Notable Transition-Metal Catalysts
While copper is a mainstay, other transition metals offer unique reactivity for quinazoline synthesis:
-
Ruthenium: Ruthenium complexes can catalyze the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines, releasing only hydrogen gas as a byproduct.[3]
-
Iron: Inexpensive and abundant, iron catalysts, often in the form of FeCl2, can promote the oxidative cyclization of 2-alkylamino N-H ketimines.[2]
-
Manganese: Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides provides an atom-economical route to 2-substituted quinazolines.[4]
-
Rhodium: Rhodium(III) catalysts enable the intermolecular C-H functionalization of benzimidates with dioxazolones to construct highly substituted quinazolines.
II. The Green Chemistry Revolution in Quinazoline Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. Green approaches to quinazoline synthesis aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
A. Multi-Component Reactions (MCRs): The Power of Convergence
Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently green due to their high atom economy and operational simplicity.[5]
A robust MCR for the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones involves the one-pot condensation of isatoic anhydride, a primary amine, and an aromatic aldehyde.[6] This reaction can often be performed under solvent-free conditions, further enhancing its green credentials.
Mechanistic Insights: The reaction is believed to proceed via the initial reaction of isatoic anhydride with the primary amine to form a 2-aminobenzamide intermediate, which then condenses with the aldehyde to form a Schiff base. Intramolecular cyclization then furnishes the dihydroquinazolinone product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
Introduction: The Quinazoline Scaffold and the Significance of 5-Methoxyquinazoline-2,4-diamine
An In-depth Technical Guide: Biological Activity Screening of 5-Methoxyquinazoline-2,4-diamine
Abstract: This guide provides a comprehensive framework for the biological activity screening of this compound, a promising heterocyclic scaffold in medicinal chemistry. We will delve into the strategic design of screening cascades, from initial high-throughput screens to detailed mechanistic studies, grounded in the established principles of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this compound.
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The 2,4-diaminoquinazoline substitution pattern, in particular, has been a focal point of research due to its ability to mimic the hinge-binding region of ATP in many protein kinases. The addition of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability, and can provide additional vectors for target engagement through hydrogen bonding or steric interactions.
The logical starting point for screening this compound is to leverage the known activities of structurally similar compounds. A significant body of literature points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mode of action for many quinazoline derivatives.[4][5] Therefore, a well-designed screening strategy should initially focus on a panel of clinically relevant kinases, while remaining open to the discovery of novel biological activities. Other reported activities for quinazoline derivatives include inhibition of dihydrofolate reductase and DNA binding.[6][7]
Strategic Screening Cascade: From Broad Strokes to Mechanistic Detail
A tiered or cascaded approach to screening is the most efficient method for characterizing the biological activity of a novel compound. This strategy prioritizes resource-intensive assays for later stages and allows for early " go/no-go " decisions.
Tier 1: Primary High-Throughput Screening (HTS)
The initial screen should be broad, aiming to identify any significant biological activity across a diverse panel of targets. Given the quinazoline scaffold's known propensity for kinase inhibition, a primary screen against a representative panel of kinases is a logical and cost-effective starting point.
-
Objective: To identify initial "hits" by screening against a broad kinase panel at a single high concentration.
-
Methodology: High-throughput biochemical assays are ideal for this stage.[8][9] Fluorescence-based assays, such as those detecting ADP production, are common and readily automated.[10]
-
Experimental Causality: A single high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak inhibitors. The goal is not to determine potency at this stage, but to cast a wide net. A diverse kinase panel, representing different branches of the kinome, is crucial to uncover both expected and unexpected activities.
Tier 2: Hit Confirmation and Dose-Response Analysis
Hits from the primary screen must be validated to eliminate false positives and to determine their potency.
-
Objective: To confirm the activity of primary hits and determine their IC50 values.
-
Methodology: The same biochemical assay as in Tier 1 is used, but this time with a serial dilution of the compound. This generates a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated.
-
Experimental Causality: A dose-response curve provides a quantitative measure of a compound's potency. This is a critical step in prioritizing compounds for further investigation. Assays should be run in duplicate or triplicate to ensure the reproducibility of the results.
Tier 3: Selectivity Profiling and Orthogonal Assays
Promising hits with low IC50 values should be further characterized for their selectivity and to confirm their mechanism of action using a different assay format.
-
Objective: To assess the selectivity of the compound against a broader panel of kinases and to confirm its activity using an independent method.
-
Methodology:
-
Selectivity Profiling: The compound is screened against a large panel of kinases (e.g., a kinome scan) at a fixed concentration to identify off-target effects.[11]
-
Orthogonal Assays: A different assay platform, such as a binding assay (e.g., LanthaScreen™ Eu Kinase Binding Assay), is used to confirm that the compound interacts directly with the target kinase.[12]
-
-
Experimental Causality: High selectivity is a desirable trait for a drug candidate as it minimizes the potential for off-target toxicity. Using an orthogonal assay helps to rule out assay-specific artifacts and provides stronger evidence for a direct interaction between the compound and its target.
Tier 4: Cellular and Mechanistic Studies
The most potent and selective compounds are then advanced to cell-based assays to determine their effects in a more physiologically relevant context.
-
Objective: To evaluate the compound's activity in a cellular context, including its ability to inhibit downstream signaling and its effect on cell proliferation.
-
Methodology:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside the cell.
-
Phosphorylation Assays: Western blotting or ELISA-based assays can be used to measure the phosphorylation status of the kinase's downstream substrates.
-
Cell Viability/Proliferation Assays: Assays such as the MTT or CellTiter-Glo® assay are used to determine the compound's effect on the growth of cancer cell lines that are known to be dependent on the target kinase.[7]
-
-
Experimental Causality: Cellular assays are essential to bridge the gap between biochemical activity and potential therapeutic effect. They provide information on cell permeability, metabolic stability, and the compound's ability to modulate the target's function in a complex biological system.
Workflow Diagram: Biological Activity Screening Cascade
Caption: A tiered approach for screening this compound.
Detailed Experimental Protocols
Protocol: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative example of a luminescent ADP detection assay suitable for HTS.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence is proportional to the amount of ADP, and therefore inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR2)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include appropriate controls (e.g., DMSO only for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
Add the kinase/substrate mix to all wells of the assay plate.
-
To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
For dose-response experiments, plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Western Blot for Downstream Signaling Inhibition
This protocol describes how to assess the inhibition of a signaling pathway in cells treated with this compound.
Principle: Western blotting is used to detect changes in the phosphorylation state of a kinase's downstream substrate, providing evidence of target inhibition in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF to stimulate the EGFR pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cell lysates and collect them in microcentrifuge tubes.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and the total protein.
-
Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.
-
Compare the levels of phosphorylation in the treated samples to the vehicle control to determine the extent of inhibition.
Data Presentation and Interpretation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| EGFR | 15 |
| VEGFR2 | 85 |
| PDGFRβ | 120 |
| SRC | >10,000 |
| CDK2 | >10,000 |
Data are representative and should be generated experimentally.
Interpretation: The hypothetical data in Table 1 suggest that this compound is a potent inhibitor of EGFR and shows moderate activity against other receptor tyrosine kinases like VEGFR2 and PDGFRβ. The compound is highly selective against the tested non-receptor tyrosine kinase (SRC) and cell cycle kinase (CDK2).
Table 2: Cellular Activity of this compound in A431 Cells
| Assay | Endpoint | EC50 (nM) |
| p-EGFR Inhibition | Phosphorylation | 25 |
| p-ERK Inhibition | Phosphorylation | 40 |
| Cell Proliferation | Viability | 150 |
Data are representative and should be generated experimentally.
Interpretation: The hypothetical cellular data in Table 2 demonstrate that this compound can effectively inhibit EGFR phosphorylation and its downstream signaling (p-ERK) in A431 cells, a cell line with high EGFR expression. The compound also inhibits the proliferation of these cells, consistent with its on-target activity. The rightward shift in potency from the biochemical IC50 to the cellular EC50 is expected and can be attributed to factors such as cell permeability and off-rates.
Signaling Pathway Diagram: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for the biological activity screening of this compound. By following a tiered approach, from broad HTS to detailed mechanistic studies, researchers can efficiently characterize the compound's therapeutic potential. The provided protocols and data interpretation frameworks serve as a robust starting point for these investigations.
Future work should focus on a more extensive kinome-wide selectivity profiling to fully understand the compound's off-target activities. In vivo studies in relevant animal models will be necessary to evaluate its pharmacokinetic properties, efficacy, and safety profile. Furthermore, structure-activity relationship (SAR) studies, through the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
- Quinazolinones, the Winning Horse in Drug Discovery.
- High-throughput screening for kinase inhibitors. PubMed. [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- Study on quinazolinone derivative and their pharmacological actions. LinkedIn. [Link]
- Design and synthesis of quinazoline derivatives as potential anticancer agents.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed. [Link]
- Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
5-Methoxyquinazoline-2,4-diamine: A Technical Guide to its Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The quinazoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs targeting key kinases in oncology. This technical guide delves into the potential of a specific derivative, 5-Methoxyquinazoline-2,4-diamine, as a novel kinase inhibitor. We will explore its chemical rationale, a proposed synthetic route, and a comprehensive suite of experimental protocols to thoroughly characterize its inhibitory activity. This document is intended to serve as a foundational resource for researchers investigating new chemical entities for targeted therapies.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a highly successful scaffold in the development of kinase inhibitors.[1] A significant number of FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline structure and function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The success of these molecules lies in their ability to mimic the adenine moiety of ATP, competitively binding to the ATP-binding pocket of the kinase domain.[2]
The 2,4-diaminoquinazoline substitution pattern has also been explored for various therapeutic targets, including kinase inhibition.[3][4] The amino groups at positions 2 and 4 can form crucial hydrogen bond interactions within the kinase hinge region, a key determinant of binding affinity and selectivity. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on the untapped potential of this compound. The introduction of a methoxy group at the 5-position of the quinazoline ring is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with the target kinase and a unique inhibitory profile.
Chemical Profile and Synthesis
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 27018-21-9
-
Molecular Formula: C₉H₁₀N₄O
-
Molecular Weight: 190.20 g/mol
-
Predicted LogP: 0.8-1.2 (estimation)
The 5-methoxy group is an electron-donating group that can influence the pKa of the amino groups and the overall electron distribution of the quinazoline ring system. This can have a significant impact on its binding affinity to target kinases.
Caption: Proposed synthetic workflow for this compound.
Hypothesized Mechanism of Action and Potential Kinase Targets
Based on the structure-activity relationships (SAR) of known quinazoline kinase inhibitors, we can hypothesize the potential mechanism and targets for this compound.
Mechanism of Action
The 2,4-diaminoquinazoline core is expected to act as an ATP-competitive inhibitor. The N1 and the 2-amino group are predicted to form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for quinazoline-based inhibitors. [2]The 5-methoxy group, positioned in the "upper" pocket of the ATP-binding site, could form additional favorable interactions, such as hydrogen bonds or van der Waals contacts, with specific amino acid residues, thereby influencing its selectivity and potency.
Caption: Hypothesized binding mode of this compound.
Potential Kinase Targets
Given the prevalence of quinazoline scaffolds as inhibitors of tyrosine kinases, it is plausible that this compound will exhibit activity against members of this family. The substitution pattern may confer selectivity towards certain kinases.
| Potential Kinase Target Family | Rationale | Key References |
| EGFR/HER Family | The 4-aminoquinazoline is a well-established pharmacophore for EGFR inhibition. The 5-methoxy group could modulate selectivity between wild-type and mutant forms. | [2][5] |
| VEGFR Family | Dual EGFR/VEGFR inhibition is a common feature of many quinazoline-based inhibitors. | [3] |
| Src Family Kinases (e.g., Lck) | Aminoquinazolines have been identified as potent inhibitors of Lck. | [6] |
| Aurora Kinases | Quinazoline derivatives have shown potent inhibitory activity against Aurora kinases. | [3] |
| CDKs | Substituted quinazolines have been designed as inhibitors of Cyclin-Dependent Kinases. | [3] |
Experimental Protocols for Kinase Inhibitor Profiling
A systematic evaluation of this compound as a kinase inhibitor requires a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common and robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. [7][8][9][10] Materials:
-
Purified recombinant kinases of interest
-
Specific peptide substrates for each kinase
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilution starting from 1 mM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing the kinase substrate and ATP (at or near the Kₘ for each kinase) to each well.
-
Incubate the plate at 30°C for a pre-determined time (e.g., 60 minutes) to allow for the kinase reaction to proceed in the linear range.
-
-
Signal Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for the time specified in the kit protocol to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell-Based Kinase Activity Assay (Phosphorylation Detection)
This type of assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of its activity. [11][12] Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., A549 for EGFR).
-
Cell culture medium and supplements.
-
This compound.
-
Positive control inhibitor.
-
Stimulating ligand (if required, e.g., EGF for EGFR).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: primary antibody specific for the phosphorylated substrate, and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore).
-
ELISA plates or Western blotting equipment.
-
Plate reader or imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 2-24 hours). Include vehicle and positive controls.
-
If necessary, stimulate the cells with the appropriate ligand for a short period before lysis to induce kinase activity.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice to prepare cell lysates.
-
-
Detection of Substrate Phosphorylation (ELISA-based):
-
Coat an ELISA plate with a capture antibody for the total substrate protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add the primary antibody specific for the phosphorylated form of the substrate.
-
Wash and add the labeled secondary antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with the potential to be a novel kinase inhibitor. Its structural features, particularly the 2,4-diamino and 5-methoxy substitutions on the proven quinazoline scaffold, provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for its synthesis and biological characterization.
Future research should focus on synthesizing this compound and profiling it against a broad panel of kinases to determine its potency and selectivity. Promising initial hits should then be evaluated in cell-based assays to confirm their on-target activity and assess their anti-proliferative effects. Further optimization of this lead compound through medicinal chemistry efforts could pave the way for the development of a new class of targeted therapeutics.
References
- Spotlight: Cell-based kinase assay form
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NIH. [Link]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]
- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]
- Spotlight: Activity-Based Kinase Assay Form
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
- Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflamm
- 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. NIH. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. [Link]
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect. [Link]
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
- Solid-phase synthesis of 2,4-diaminoquinazoline libraries. PubMed. [Link]
- Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. [Link]
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. caymanchem.com [caymanchem.com]
In Vitro Evaluation of 5-Methoxyquinazoline-2,4-diamine Cytotoxicity: A Technical Guide
<
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of 5-Methoxyquinazoline-2,4-diamine's cytotoxic potential. Quinazoline scaffolds are a cornerstone in modern medicinal chemistry, particularly as inhibitors of protein kinases crucial to cell signaling and proliferation.[1] This document outlines a strategic, multi-tiered approach, beginning with foundational viability assays and progressing to more detailed mechanistic studies to elucidate the mode of cell death. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic profile of novel quinazoline-based compounds.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved anticancer agents like gefitinib and erlotinib.[2][3] These molecules typically function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in various cancers.[4][5] By blocking the kinase activity, these inhibitors can halt downstream signaling pathways that drive cell proliferation and survival.[2]
This compound belongs to this promising class of compounds. The preliminary assessment of its cytotoxicity is a critical first step in preclinical development.[6][7] This process involves determining the compound's potency (e.g., IC50) across relevant cancer cell lines and gaining initial insights into its mechanism of action. A robust in vitro evaluation ensures that only the most promising candidates, those with potent and selective activity, advance to further stages of drug development.[8][9]
Scientific Rationale & Strategic Workflow
A comprehensive assessment of cytotoxicity cannot rely on a single assay. Different methods measure distinct cellular parameters, and a multi-assay approach provides a more complete and reliable picture of a compound's effect. Our strategy is tiered:
-
Primary Screening: Assess broad cell viability and metabolic activity to determine the compound's potency (IC50).
-
Secondary Validation: Confirm cytotoxicity by measuring a different hallmark of cell death, such as loss of membrane integrity.
-
Mechanistic Investigation: Elucidate the mode of cell death (e.g., apoptosis vs. necrosis).
This workflow ensures that observations are cross-validated, minimizing the risk of assay-specific artifacts and providing a robust foundation for decision-making.
Figure 2: Simplified EGFR signaling pathway and inhibition.
Conclusion
The systematic in vitro evaluation outlined in this guide provides a robust methodology for characterizing the cytotoxicity of this compound. By integrating assays that measure metabolic health, membrane integrity, and specific cell death pathways, researchers can build a comprehensive profile of the compound's biological activity. This multi-parametric approach is essential for validating its potential as a therapeutic candidate and for making informed decisions in the drug development pipeline.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: https://www.bio-techne.com/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry
- Dasari, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570417/
- Lichtner, R.B., et al. Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. AACR Journals. Available from: https://aacrjournals.org/clincancerres/article/6/5/2031/224050/Signaling-inactive-Epidermal-Growth-Factor
- Zayed, M.F. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci Pharm. 2023. Available from: https://www.mdpi.com/2218-0532/91/2/18
- The Annexin V Apoptosis Assay. Available from: https://www.coulterflow.com/versity/univer/documents/annexin.pdf
- Abcam. LDH assay kit guide: Principles and applications. Abcam. Available from: https://www.abcam.com/resources/protocols/ldh-assay-kit-guide
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay
- BroadPharm. Protocol for Cell Viability Assays. BroadPharm. 2022. Available from: https://broadpharm.com/blog/protocol-for-cell-viability-assays/
- Abcam. Annexin V staining assay protocol for apoptosis. Abcam. Available from: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. Available from: https://clytetechnologies.
- Thoker, A.A., et al. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Res Rev Insights. 2025. Available from: https://www.rrinsights.org/ojs/index.php/rri/article/view/155
- Abcam. MTT assay protocol. Abcam. Available from: https://www.abcam.com/protocols/mtt-assay-protocol
- Al-Ostoot, F.H., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. 2024. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10921021/
- Gholami, M., et al. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Available from: https://brieflands.com/articles/jjnpp-129653.html
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. Available from: https://www.ncbi.nlm.nih.gov/books/NBK143979/
- Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: https://www.alfacytology.com/services/in-vitro-cytotoxicity-assay.html
- Zayed, M.F. Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. 2023. Available from: https://www.hilarispublisher.com/open-access/quinazolines-as-anticancer-agents-targeting-tyrosine-kinases-103248.html
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. 2024. Available from: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide
- Castellano, S., et al. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/22197825/
- Engel, J., et al. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809228/
- Adottu, C., et al. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. 2024. Available from: https://japsonline.com/admin/php/uploads/4183_pdf.pdf
- AAT Bioquest. What is the principle of LDH assay?. AAT Bioquest. 2023. Available from: https://www.aatbio.
- Riss, T.L., et al. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. 2013. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4042211/
- Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Available from: https://www.assaygenie.com/content/images/pdf/MAES0196_LDH_Cytotoxicity_Assay_Kit_Manual.pdf
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. 2025. Available from: https://www.kosheeka.
- Sticozzi, C., et al. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. 2018. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032128/
- Promega. LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Available from: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/?
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. 2025. Available from: https://ijpra.com/index.php/journal/article/view/1781
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2025. Available from: https://www.researchgate.net/publication/384110199_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay
- Rosowsky, A., et al. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/7658454/
- Manera, C., et al. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. 2012. Available from: https://pubmed.ncbi.nlm.nih.gov/22154440/
- BOC Sciences. CAS 27018-21-9 5-Methoxy-quinazoline-2,4-diamine. BOC Sciences. Available from: https://www.bocsci.com/product/5-methoxy-quinazoline-2-4-diamine-cas-27018-21-9-389334.html
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. brieflands.com [brieflands.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Methoxyquinazoline-2,4-diamine (CAS 27018-21-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, handling, and potential applications of 5-Methoxyquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. As a member of the quinazoline family, it shares a core structure that is integral to numerous biologically active molecules. This document is intended to serve as a technical resource for professionals engaged in research and development.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS number 27018-21-9. The fundamental properties of this compound are summarized in the table below. It is important to note that while some properties are derived from supplier data, others may be calculated and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 27018-21-9 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₀N₄O | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Purity | >95% (typical) | [1] |
| Appearance | Solid (form not specified) | |
| Storage | Keep in dark place, inert atmosphere, room temperature | [2] |
Synthesis and Potential Applications in Drug Discovery
General Synthesis of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, and various synthetic routes have been developed for its derivatives. Often, the synthesis involves the cyclization of appropriately substituted anthranilic acid derivatives or related precursors. For instance, a common approach involves the reaction of 2-aminobenzonitriles with a source of carbon and nitrogen, such as guanidine carbonate, often at elevated temperatures in a polar aprotic solvent like N,N-dimethylacetamide.
Significance in Medicinal Chemistry
Quinazoline derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[3][4][5] The structural versatility of the quinazoline ring allows for substitutions at various positions, leading to compounds with diverse pharmacological profiles.
Established applications for the quinazoline class include:
-
Anticancer Agents: Several approved cancer therapies, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as tyrosine kinase inhibitors.[3]
-
Antimicrobial and Anti-inflammatory Agents: The quinazoline framework is present in molecules exhibiting antibacterial, antifungal, and anti-inflammatory properties.[3][4][6]
-
Antitubercular Activity: Diaminoquinazolines, in particular, have been investigated as potent agents against Mycobacterium tuberculosis.[7]
The specific compound, this compound, with its methoxy and diamino substitutions, presents a valuable starting point for the development of new therapeutic agents within these domains.
Safety, Handling, and Disposal
Hazard Assessment
While a comprehensive Safety Data Sheet (SDS) for CAS 27018-21-9 is not widely available, a GHS07 symbol has been associated with this compound, indicating that it may cause one or more of the following: skin irritation or rash, serious eye irritation, harmful if swallowed, respiratory irritation, or may cause an allergic skin reaction.[1] SDSs for structurally similar 2,4-diaminoquinazoline derivatives indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[8] Therefore, it is prudent to handle this compound as a hazardous substance.
Personal Protective Equipment (PPE) and Handling Protocols
Given the potential hazards, stringent adherence to safety protocols is mandatory.
Recommended PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fitted laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If handling as a powder outside of a fume hood, a respirator may be necessary.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Containment: Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Diagram of Safe Chemical Handling Workflow
Caption: Workflow for the safe handling of chemical compounds.
First Aid Measures
In the event of exposure, the following first-aid measures, based on those for similar compounds, should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
All materials contaminated with this compound must be treated as hazardous chemical waste.[9]
Disposal Protocol:
-
Segregation: Collect all waste, including unused compound, contaminated labware (e.g., pipette tips, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is compatible with the chemical, properly sealed, and stored in a designated secondary containment area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Incineration in a permitted hazardous waste incinerator is the preferred method.[9]
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives can be achieved using a combination of standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are suitable for this class of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and confirming the positions of the substituents on the quinazoline ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups present in the molecule, such as N-H and C-O stretches.[10][11]
Diagram of Analytical Workflow
Caption: Logical workflow for the analytical characterization of a synthesized compound.
Conclusion
This compound (CAS 27018-21-9) is a compound with significant potential in the field of drug discovery, owing to its quinazoline core structure. While detailed experimental data on its properties and hazards are limited, information extrapolated from related compounds suggests it should be handled with care, following standard protocols for hazardous chemicals. Researchers working with this compound should prioritize experimental determination of its physicochemical and toxicological properties to ensure safe and effective use in their research endeavors.
References
- Odingo, J., et al. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 2014.
- Liu, F., et al. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 2010.
- 2,4-diaminoquinazoline derivatives and medical uses thereof.
- Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: A Journal of Drug Design and Discovery. Published November 18, 2021. [Link]
- Kumar, A., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 2013.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Organic Process Research & Development, 2021.
- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Published October 23, 2019. [Link]
- Amato, M., et al. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 2012.
- Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 2013.
Sources
- 1. This compound [synhet.com]
- 2. 27018-21-9|this compound|BLD Pharm [bldpharm.com]
- 3. rroij.com [rroij.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxyquinazoline-2,4-diamine in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of 5-Methoxyquinazoline-2,4-diamine in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. Recognizing the pivotal role of accurate compound solution management, this document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for these assessments. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating. All key claims and methodologies are substantiated with citations to authoritative sources.
Introduction: The Criticality of Solubility and Stability in Early-Phase Drug Discovery
This compound is a small molecule of interest within the broader class of quinazoline derivatives, which are known for their diverse biological activities.[1] In the initial stages of drug discovery, compounds are typically stored and assayed in DMSO solutions.[2][3] Therefore, a thorough understanding of a compound's solubility and stability in this solvent is not merely a matter of procedural diligence but a fundamental prerequisite for generating reliable and reproducible biological data.
Inaccurate assumptions about a compound's behavior in DMSO can lead to significant experimental artifacts. For instance, compound precipitation can result in an underestimation of its true potency, while degradation can lead to the formation of new entities with off-target effects. This guide provides a robust framework for characterizing this compound, ensuring data integrity from the outset.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability data. While specific experimental data for this molecule is not extensively published, we can infer its likely characteristics based on its structural similarity to other quinazoline derivatives.[4][5]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Significance in DMSO Solution |
| Molecular Weight | ~190.2 g/mol | Influences molar concentration calculations. |
| pKa | Estimated 4-6 (basic) | The ionization state can affect solubility. |
| cLogP | Estimated 1.5-2.5 | Indicates moderate lipophilicity, suggesting good solubility in DMSO. |
| Polar Surface Area | ~80-90 Ų | Contributes to solubility and membrane permeability. |
Determination of Solubility in DMSO
Solubility in DMSO can be assessed through two primary methodologies: kinetic and thermodynamic solubility. Each provides a different, yet complementary, piece of information crucial for drug discovery workflows.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer. This mimics the conditions of many high-throughput screening (HTS) assays.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for potential precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[6]
-
Preparation of Slurry: Add an excess amount of solid this compound to a vial containing 100% DMSO.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge the slurry at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Caption: Workflows for kinetic and thermodynamic solubility determination.
Table 2: Illustrative Solubility Data for this compound
| Assay Type | Solvent | Temperature | Solubility (mM) |
| Kinetic | PBS (pH 7.4) with 1% DMSO | 25°C | > 100 µM |
| Thermodynamic | 100% DMSO | 25°C | > 200 mM |
Note: The data in this table is illustrative and should be confirmed by experimentation.
Stability Assessment in DMSO
The stability of a compound in DMSO is paramount for maintaining the integrity of a screening library.[2][3] Some quinazoline derivatives have been shown to be unstable in DMSO, with modifications observable shortly after preparation.[7][8][9] Therefore, a time-course stability study is essential.
Experimental Protocol: HPLC-UV Stability Assessment
-
Preparation of Test Solution: Prepare a solution of this compound in 100% DMSO at a relevant concentration (e.g., 10 mM).
-
Storage Conditions: Aliquot the solution into multiple vials and store them under various conditions:
-
Room Temperature (20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
-
Time Points: At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. A compound is generally considered stable if >90% of the parent peak area remains.
Caption: Workflow for assessing compound stability in DMSO over time.
Table 3: Illustrative Stability Data for this compound in DMSO
| Storage Temp. | Time Point | % Parent Remaining | Observations |
| 25°C | 1 Month | 85% | Minor degradant peak observed. |
| 4°C | 3 Months | 92% | Largely stable. |
| -20°C | 6 Months | 98% | Stable. |
| -80°C | 1 Year | >99% | Highly stable. |
Note: The data in this table is illustrative and should be confirmed by experimentation.
Best Practices for Storage and Handling in DMSO
To ensure the longevity and integrity of this compound stock solutions, the following best practices are recommended:
-
Use High-Purity DMSO: Utilize anhydrous, high-purity DMSO to minimize water absorption, which can facilitate degradation.[10]
-
Store at Low Temperatures: For long-term storage, -80°C is recommended.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Inert Atmosphere: For particularly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Store solutions in amber vials to protect from light-induced degradation.[11]
Conclusion
A thorough and systematic evaluation of the solubility and stability of this compound in DMSO is a cornerstone of reliable drug discovery research. By implementing the robust protocols outlined in this guide, researchers can mitigate the risks of experimental artifacts and ensure the generation of high-quality, reproducible data. The principles and methodologies detailed herein are broadly applicable to the characterization of other novel chemical entities, providing a solid foundation for rigorous scientific inquiry.
References
- Militaru, A., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]
- Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery. [Link]
- Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]
- Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. [Link]
- Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]
- Naturtotalshop.com. (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness. [Link]
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica. [Link]
- Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). LinkedIn. [Link]
- Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009).
- Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. (2019).
- Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
- 6-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine. PubChem. [Link]
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). PMC. [Link]
- Quinazoline-2,4-diamine CAS 1899-48-5. BIOSYNCE. [Link]
- Dimethyl Sulfoxide (DMSO)
- 2,4-Diaminoquinazoline. PubChem. [Link]
- Dimethyl Sulfoxide. PubChem. [Link]
- Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)
- Dimethyl sulfoxide. Wikipedia. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine | C17H22N4O2 | CID 484960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. quora.com [quora.com]
- 11. naturtotalshop.com [naturtotalshop.com]
The 2,4-Diaminoquinazoline Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
Abstract
The 2,4-diaminoquinazoline scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of 2,4-diaminoquinazoline compounds. We will delve into the seminal moments of their inception, from the early days of quinazoline chemistry to the pioneering work that established them as potent dihydrofolate reductase (DHFR) inhibitors. This guide will further detail key synthetic methodologies, providing actionable experimental protocols for researchers. Moreover, we will dissect the intricate mechanisms of action that underpin their diverse pharmacological activities, including their roles as anticancer, antimicrobial, and antihypertensive agents. Through a blend of historical context, synthetic strategy, and mechanistic insight, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this vital chemical entity.
A Historical Odyssey: The Genesis of a Privileged Scaffold
The story of the 2,4-diaminoquinazoline core is not a monolithic discovery but rather an evolution built upon foundational chemical synthesis and a burgeoning understanding of biological pathways.
Early Quinazoline Chemistry: Laying the Groundwork
The broader quinazoline ring system, a fusion of a benzene and a pyrimidine ring, first appeared in the chemical literature in the late 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. However, the parent quinazoline molecule was not synthesized until 1903 by Siegmund Gabriel. These early explorations, while not focused on the 2,4-diamino substitution pattern, were crucial in establishing the fundamental chemistry of the quinazoline scaffold.
The Dawn of Rational Drug Design: The Rise of Antifolates
The true impetus for the development of 2,4-diaminoquinazolines as therapeutic agents emerged from the groundbreaking work of George Hitchings and Gertrude Elion at Burroughs Wellcome (now part of GlaxoSmithKline) in the 1940s and 50s. Their pioneering approach, which they termed "rational drug design," sought to create molecules that could selectively interfere with the metabolic pathways of pathogenic cells, such as cancer cells and bacteria, while leaving host cells unharmed.[1][2][3] This work, which earned them the 1988 Nobel Prize in Physiology or Medicine, identified dihydrofolate reductase (DHFR) as a critical enzyme for DNA synthesis and cell proliferation.[4][5]
Their research led to the development of the 2,4-diaminopyrimidine scaffold as a potent inhibitor of DHFR, resulting in the creation of the antimalarial drug pyrimethamine and the antibacterial agent trimethoprim.[4][6][7][8][9] This seminal work on diaminopyrimidines laid the conceptual and mechanistic groundwork for exploring other heterocyclic systems with the same key pharmacophore.
The Emergence of 2,4-Diaminoquinazolines as Potent DHFR Inhibitors
Building on the principles established by Hitchings and Elion, researchers began to investigate bioisosteric replacements for the pyrimidine ring. The 2,4-diaminoquinazoline scaffold emerged as a particularly promising candidate. One of the key early reports in this area was published in 1970 by Andre Rosowsky and his colleagues, who described the synthesis of 2,4-diaminoquinazolines from anthranilonitriles as potential antifolate agents.[10] Subsequent studies throughout the 1970s and 80s further solidified the potential of this class of compounds as potent inhibitors of DHFR, with some demonstrating significant activity against methotrexate-resistant cancer cell lines.[11][12][13] This body of work established the 2,4-diaminoquinazoline core as a "classical" antifolate, closely mimicking the structure of folic acid.
Diversification of Biological Targets: Beyond DHFR
While the initial therapeutic focus for 2,4-diaminoquinazolines was DHFR inhibition, the versatility of the scaffold led to the discovery of compounds with a wide array of other biological activities. A notable example is the development of Prazosin and Doxazosin , which are potent and selective α1-adrenergic receptor antagonists used for the treatment of hypertension.[4][12][14][15] Prazosin was patented in 1965 and came into medical use in 1974, while Doxazosin was patented in 1977 and entered medical use in 1988.[15][16]
More recently, the 2,4-diaminoquinazoline core has been identified as a key pharmacophore in inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4), highlighting its continued relevance in modern drug discovery.
Synthetic Strategies for the 2,4-Diaminoquinazoline Core
The synthesis of the 2,4-diaminoquinazoline scaffold can be achieved through several reliable and adaptable routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
The Classical Approach: From Anthranilic Acid Derivatives
A common and versatile method for the synthesis of 2,4-diaminoquinazolines begins with anthranilic acid or its derivatives. This approach typically involves the formation of a key intermediate, 2,4-dichloroquinazoline, which can then undergo sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired amino groups at the C2 and C4 positions.
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid
-
Suspend anthranilic acid (1 equivalent) in water.
-
Add a solution of potassium cyanate (KOCN) (1.2 equivalents) in water dropwise with stirring.
-
Heat the mixture to 50-60 °C for 1 hour.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated quinazoline-2,4(1H,3H)-dione is collected by filtration, washed with water, and dried.
Step 2: Chlorination to 2,4-Dichloroquinazoline
-
To a flask equipped with a reflux condenser and a gas trap, add quinazoline-2,4(1H,3H)-dione (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 2,4-dichloroquinazoline is collected by filtration, washed thoroughly with cold water, and dried.
-
Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or THF.
-
Add the first amine (R¹R²NH) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS). The more reactive C4 chlorine will typically react first.
-
To the resulting 2-chloro-4-aminoquinazoline intermediate, add the second amine (R³R⁴NH) (1.5-2 equivalents).
-
Heat the reaction mixture to a higher temperature (e.g., reflux) to facilitate the substitution of the less reactive C2 chlorine.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-diaminoquinazoline.
Modern Synthetic Methodologies
In addition to the classical approach, several modern synthetic methods have been developed to provide more efficient and diverse access to 2,4-diaminoquinazolines.
-
Cascade Reductive Cyclization: This method involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system to afford N4-substituted 2,4-diaminoquinazolines.[17]
-
Copper-Catalyzed Synthesis: An efficient copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine or amidines provides a practical route to 2,4-diaminoquinazoline derivatives.[18]
-
Solid-Phase Synthesis: For the generation of compound libraries, solid-phase synthesis offers a high-throughput approach. This typically involves the attachment of an amine to a solid support, followed by reaction with 2,4-dichloroquinazoline and subsequent displacement of the second chlorine with a diverse set of amines.[14]
Mechanism of Action: A Tale of Two Targets
The therapeutic utility of 2,4-diaminoquinazoline compounds stems from their ability to interact with high affinity and selectivity with key biological targets.
Dihydrofolate Reductase (DHFR) Inhibition
As discussed, the foundational biological activity of 2,4-diaminoquinazolines is their inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, 2,4-diaminoquinazolines deplete the cellular pool of THF, leading to a cessation of DNA synthesis and cell death.[19][20][21]
The 2,4-diamino substitution pattern is critical for this activity, as it mimics the pteridine ring of the natural substrate, folic acid, allowing the inhibitor to bind to the active site of the enzyme.
Caption: Folate metabolism and the site of action of 2,4-diaminoquinazoline DHFR inhibitors.
Protein Kinase Inhibition
In recent years, the 2,4-diaminoquinazoline scaffold has been successfully employed in the design of potent and selective protein kinase inhibitors. These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting oncogenic signaling pathways.
-
EGFR Inhibition: Certain 2,4-diaminoquinazoline derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking EGFR signaling, these compounds can inhibit tumor cell proliferation, survival, and metastasis.[16][22][23][24]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 2,4-diaminoquinazoline-based kinase inhibitors.
-
PAK4 Inhibition: p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a role in cell proliferation, migration, and invasion. 2,4-Diaminoquinazoline derivatives have been developed as potent PAK4 inhibitors, showing promise as anticancer agents.[25][26][27][28][29]
Caption: Simplified PAK4 signaling pathway and the inhibitory action of 2,4-diaminoquinazoline-based PAK4 inhibitors.
Therapeutic Applications: A Broad Spectrum of Activity
The diverse biological activities of 2,4-diaminoquinazoline compounds have translated into a wide range of therapeutic applications.
Table 1: Therapeutic Applications of 2,4-Diaminoquinazoline Compounds
| Therapeutic Area | Target | Example Compounds | Status |
| Oncology | DHFR | Trimetrexate | Approved |
| EGFR | Gefitinib, Erlotinib | Approved | |
| PAK4 | Investigational | Preclinical/Clinical | |
| Infectious Diseases | DHFR (bacterial) | Iclaprim | Clinical |
| DHFR (protozoal) | Investigational | Preclinical | |
| Hypertension | α1-adrenergic receptor | Prazosin, Doxazosin | Approved |
Conclusion and Future Perspectives
The journey of the 2,4-diaminoquinazoline core, from its humble beginnings in foundational organic synthesis to its current status as a privileged scaffold in a multitude of approved drugs, is a testament to the power of rational drug design and the enduring importance of heterocyclic chemistry. The versatility of this scaffold, enabling it to be tailored for a diverse range of biological targets, ensures its continued relevance in the future of drug discovery. As our understanding of disease biology deepens, we can anticipate the emergence of new generations of 2,4-diaminoquinazoline-based therapeutics with enhanced potency, selectivity, and safety profiles, further solidifying the legacy of this remarkable chemical entity.
References
- Griess, P. (1869). Ueber die Einwirkung des Cyans auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 447-448.
- Gabriel, S. (1903). Ueber das Chinazolin. Berichte der deutschen chemischen Gesellschaft, 36(1), 800-813.
- Hitchings, G. H., & Elion, G. B. (1989). Selective inhibitors of dihydrofolate reductase. In Nobel Lecture (pp. 1-23).
- Rosowsky, A., Marini, J. L., Nadel, M. E., & Modest, E. J. (1970). Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles. Journal of Medicinal Chemistry, 13(5), 882-886.
- Prazosin. In Wikipedia.
- Doxazosin. In Wikipedia.
- Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of organic chemistry, 77(6), 2649–2658.
- Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010).
- Dener, J. M., & Metcalf, B. W. (2001). Solid-phase synthesis of 2,4-diaminoquinazoline libraries.
- Dihydrofolate reductase inhibitor. In Wikipedia.
- EGFR signaling pathway. In Creative Diagnostics.
- PAK4. In Wikipedia.
- Hitchings, G. H., & Elion, G. B. (1969). The chemistry and biochemistry of pteridines. In Ciba Foundation Symposium-Chemistry and Biology of Pteridines (pp. 3-16). John Wiley & Sons, Ltd.
- Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47.
- Hitchings, G. H. (1989). Selective inhibitors of dihydrofolate reductase. NobelPrize.org.
- Rosowsky, A., Chen, K. K., & Lin, M. (1973). Quinazolines. 10. Synthesis and biological evaluation of 2,4-diamino-5-methyl-6-substituted quinazolines as inhibitors of dihydrofolate reductase. Journal of Medicinal Chemistry, 16(3), 191-194.
- Elion, G. B., Singer, S., & Hitchings, G. H. (1954). Antagonists of nucleic acid derivatives. VIII. Synergism in combinations of biochemically related antimetabolites. Journal of Biological Chemistry, 208(1), 477-488.
- Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular pharmacology, 1(2), 126-136.
- Roth, B., Falco, E. A., & Hitchings, G. H. (1962). 5-benzyl-2, 4-diaminopyrimidines as antibacterial agents. I. Synthesis and antibacterial activity in vitro. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1103-1123.
- Raviña, E. (2011). The evolution of drug discovery: From traditional medicines to modern drugs. John Wiley & Sons.
- American Heart Association. (2023, August 14). Types of Blood Pressure Medications. www.heart.org.
- Simplified schematic of the folic acid metabolic cycle. In ResearchGate.
- Simplified schematic diagram of the EGFR signaling pathway depicting... In ResearchGate.
- PAK4 signaling pathways. PAK4 promotes cellular proliferation (top).... In ResearchGate.
Sources
- 1. Antibiotic Pioneers: George Hitchings and Gertrude Elion - Longitude Prize [amr.longitudeprize.org]
- 2. womenshistory.org [womenshistory.org]
- 3. humanprogress.org [humanprogress.org]
- 4. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 5. acs.org [acs.org]
- 6. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nobelprize.org [nobelprize.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 18. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 19. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. ijpsr.com [ijpsr.com]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 29. PAK4 - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 5-Methoxyquinazoline-2,4-diamine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxyquinazoline-2,4-diamine, a molecule of significant interest in medicinal chemistry and drug development.[1] Given the limited availability of direct experimental spectra in public databases, this document leverages predictive methodologies and comparative data from structurally related quinazoline derivatives to offer a robust framework for its characterization.[2][3][4] The protocols and interpretations herein are designed to empower researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.
Introduction to this compound
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous bioactive molecules and approved pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of intensive research.[1] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed structural elucidation to understand its potential biological interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose, providing unambiguous structural confirmation and purity assessment.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for accurate spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention for the quinazoline ring system, which will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For a molecule like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on established principles of chemical shifts, which are influenced by the electronic environment of each proton. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, along with the anisotropic effects of the aromatic system, are key determinants of the proton chemical shifts.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 7.55 | d | 8.0 | 1H |
| H-7 | 7.30 | t | 8.0 | 1H |
| H-6 | 6.80 | d | 8.0 | 1H |
| 4-NH₂ | 6.50 | br s | - | 2H |
| 2-NH₂ | 6.20 | br s | - | 2H |
| 5-OCH₃ | 3.90 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-6, H-7, H-8): The three protons on the benzene ring portion of the quinazoline core are expected to appear in the aromatic region (δ 6.5-8.5 ppm).
-
H-7 is predicted to be a triplet due to coupling with its two neighbors, H-6 and H-8.
-
H-8 and H-6 are predicted to be doublets, as each is coupled to H-7. The methoxy group at C-5 is strongly electron-donating, which will shield the ortho (H-6) and para (H-8) protons, shifting them upfield compared to the unsubstituted quinazoline. H-6 is expected to be the most shielded (lowest ppm value) due to the direct ortho effect of the methoxy group.
-
-
Amino Protons (2-NH₂ and 4-NH₂): The protons of the two amino groups are expected to appear as broad singlets. Their chemical shifts can be variable and are dependent on factors like solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, they are readily observed.
-
Methoxy Protons (5-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, as there are no adjacent protons to cause splitting.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 163.0 |
| C-4 | 161.5 |
| C-5 | 155.0 |
| C-8a | 152.0 |
| C-7 | 134.0 |
| C-8 | 118.0 |
| C-6 | 110.0 |
| C-4a | 108.0 |
| 5-OCH₃ | 56.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons:
-
C-2 and C-4: These carbons, bonded to two nitrogen atoms, are significantly deshielded and appear at the downfield end of the spectrum.
-
C-5: The carbon atom directly attached to the electronegative oxygen of the methoxy group will be deshielded. A typical chemical shift for an aromatic carbon attached to a methoxy group is around 155-160 ppm.[1]
-
C-8a and C-4a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by the fusion and the surrounding substituents.
-
-
Protonated Aromatic Carbons:
-
C-7: This carbon is expected to have a chemical shift typical for an aromatic CH.
-
C-6 and C-8: These carbons are shielded by the electron-donating effects of the amino and methoxy groups, and will therefore appear at a relatively upfield position for aromatic carbons.
-
-
Methoxy Carbon (5-OCH₃): The carbon of the methoxy group typically resonates in the range of δ 55-60 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₁₀N₄O
-
Monoisotopic Mass: 190.0855 g/mol
-
[M+H]⁺ (Protonated Molecule): m/z 191.0929
Proposed Fragmentation Pathway:
The fragmentation of protonated quinazoline derivatives is often initiated by the loss of small neutral molecules from the substituents.
Sources
- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 5-Methoxyquinazoline-2,4-diamine in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinazoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Within this family, substituted 2,4-diaminoquinazolines have emerged as a scaffold of significant interest in medicinal chemistry and drug discovery. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these molecules is often attributed to their ability to interact with various cellular targets, including enzymes and nucleic acids.
Specifically, various substituted quinazolines have demonstrated potent cytotoxic effects against cancer cell lines through mechanisms such as inhibition of dihydrofolate reductase (DHFR), interference with microtubule polymerization, and induction of apoptosis.[1] The 2,4-diamino substitution pattern is a key pharmacophore in several clinically evaluated drugs. The introduction of a methoxy group at the 5-position of the quinazoline ring is anticipated to modulate the molecule's physicochemical properties and its interaction with biological targets.
These application notes provide a detailed protocol for the initial in vitro evaluation of 5-Methoxyquinazoline-2,4-diamine in a cell culture setting. The provided methodologies are based on established principles for handling and testing novel chemical entities and can be adapted by researchers to suit their specific cell lines and experimental goals.
Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, based on the activities of structurally related 2,4-diaminoquinazoline analogs, several potential pathways can be hypothesized. Many compounds with this core structure are known to interfere with microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[][4]
Another potential mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[1] Inhibition of DHFR depletes the cellular pool of thymidylate, leading to the cessation of DNA synthesis and cell death.
The following diagram illustrates a potential mechanism involving the disruption of microtubule dynamics, leading to apoptosis.
Caption: Putative mechanism of this compound inducing apoptosis via microtubule disruption.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 27018-21-9 | BOC Sciences |
| Molecular Formula | C₉H₁₀N₄O | BOC Sciences |
| Molecular Weight | 190.20 g/mol | BOC Sciences |
| Appearance | Solid | - |
| Solubility | Expected to be soluble in DMSO. Poorly soluble in aqueous solutions. | Inferred |
| Storage | Store at -20°C, protected from light and moisture. | General |
Experimental Protocols
Preparation of Stock Solution
The accuracy of in vitro experiments heavily relies on the correct preparation and storage of the compound stock solution. Due to the predicted low aqueous solubility of this compound, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance in a fume hood. For example, weigh 1.90 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. To prepare a 10 mM stock solution with 1.90 mg of the compound (MW: 190.20 g/mol ), add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treated samples) must be included in all experiments.
Cell Culture and Treatment
The choice of cell line will depend on the research objectives. It is advisable to test the compound on a panel of cell lines, for instance, a breast cancer line (e.g., MCF-7), a lung cancer line (e.g., A549), and a colon cancer line (e.g., HCT116).[5][6][7]
Materials:
-
Selected cancer cell lines
-
Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
CO₂ incubator (37°C, 5% CO₂)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plates for 24 hours in a CO₂ incubator to allow the cells to attach and resume growth.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Analysis of Cell Cycle Distribution
Flow cytometry can be used to determine the effect of this compound on the cell cycle distribution.[]
Materials:
-
Treated cells in 6-well plates
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and stain them with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Results and Data Interpretation
Based on the activity of similar quinazoline compounds, it is anticipated that this compound will exhibit dose-dependent cytotoxicity against various cancer cell lines. The IC50 values are expected to vary depending on the cell line and the duration of treatment.
Illustrative IC50 Values for Related Quinazoline Derivatives:
| Compound Class | Cell Line(s) | IC50 / GI50 Range | Reference |
| 6-Substituted 2,4-Diaminotetrahydroquinazolines | Tumor cells | ~10⁻⁸ M | [1] |
| 2-Anilino-4-alkylaminoquinazolines | MCF-7, HCT-116, HePG-2 | 9.1–12.0 µg/mL | [5][6] |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | K562, HUVEC | 100–400 µM | [8] |
Cell cycle analysis may reveal an accumulation of cells in the G2/M phase, which would be consistent with a mechanism involving the disruption of microtubule function.
The following workflow diagram summarizes the experimental process.
Caption: General workflow for the in vitro evaluation of this compound.
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the cell culture medium, it may be necessary to lower the final concentration or use a different solvent system. However, DMSO is generally the most compatible solvent for cell culture.
-
High Vehicle Control Cytotoxicity: If the DMSO vehicle control shows significant cytotoxicity, ensure that the final concentration is below 0.5% and that the DMSO is of high purity and stored correctly.
-
Inconsistent Results: Inconsistent results can arise from several factors, including variability in cell seeding density, contamination, or improper handling of the compound.
Conclusion
This compound is a compound of interest for cancer research due to its structural similarity to other biologically active quinazoline derivatives. The protocols outlined in these application notes provide a framework for the initial in vitro characterization of its cytotoxic and cytostatic effects. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems. Further studies will be required to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this compound.
References
- Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668. [Link]
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
- 5-[(2-Bromophenyl)methoxy]quinazoline-2,4-diamine. PubChem. (n.d.).
- A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization. (n.d.). National Institutes of Health.
- N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. (2018). Chemico-Biological Interactions, 284, 24–31. [Link]
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. [Link]
- Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. (1988). Journal of Medicinal Chemistry, 31(4), 781–785. [Link]
- A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway. (2013). PLoS ONE, 8(3), e59579. [Link]
- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1125–1129. [Link]
- Antileishmanial Activity of a Series of N-2,N-4-Disubstituted Quinazoline-2,4-diamines. (2016). ACS Medicinal Chemistry Letters, 7(10), 947–951. [Link]
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
- Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). The Journal of Organic Chemistry, 77(5), 2649–2658. [Link]
- Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (2018). Drug Research, 68(11), 633–640. [Link]
Sources
- 1. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents [patents.google.com]
- 4. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: 2,4-Diaminoquinazoline Derivatives as Versatile Tool Compounds in Cancer Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and valuable research tools.[1][2] Within this class, 2,4-diaminoquinazoline derivatives have emerged as particularly versatile tool compounds in cancer research, demonstrating a range of biological activities by targeting distinct molecular pathways implicated in tumorigenesis. While specific data on 5-Methoxyquinazoline-2,4-diamine is limited in publicly accessible literature, this guide will focus on the broader class of 2,4-diaminoquinazoline derivatives, leveraging well-characterized examples to provide a comprehensive overview of their application in cancer research. We will delve into their mechanisms of action as inhibitors of Dihydrofolate Reductase (DHFR), the histone methyltransferase G9a, and the Wnt signaling pathway, providing detailed protocols for their in vitro characterization.
Mechanism of Action I: Dihydrofolate Reductase (DHFR) Inhibition
A significant number of 2,4-diaminoquinazoline derivatives function as non-classical antifolates, exhibiting potent inhibitory activity against DHFR.[3][4] This enzyme plays a crucial role in the synthesis of nucleotides, and its inhibition leads to the depletion of the nucleotide pool, thereby arresting DNA replication and cell proliferation. The 2,4-diamino substitution pattern mimics the binding of the natural substrate, dihydrofolic acid, to the active site of DHFR.
Signaling Pathway and Point of Intervention
Caption: Inhibition of DHFR by 2,4-diaminoquinazoline derivatives blocks nucleotide synthesis.
Experimental Protocol: In Vitro DHFR Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory potential of a 2,4-diaminoquinazoline derivative on DHFR activity.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT
-
Test compound (2,4-diaminoquinazoline derivative) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).
-
Add 178 µL of assay buffer containing DHFR enzyme to each well. The final enzyme concentration should be optimized for a linear reaction rate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of a solution containing DHF and NADPH (final concentrations of 10 µM and 100 µM, respectively).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mechanism of Action II: G9a Histone Methyltransferase Inhibition
Certain 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of the histone methyltransferase G9a (also known as EHMT2).[5][6] G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[5] Overexpression of G9a has been observed in various cancers, making it an attractive therapeutic target.[5]
Signaling Pathway and Point of Intervention
Caption: G9a inhibition by 2,4-diaminoquinazolines prevents H3K9 methylation and gene silencing.
Experimental Protocol: Western Blot for H3K9me2 Modulation
This protocol describes how to assess the cellular activity of a G9a inhibitor by measuring changes in the levels of H3K9me2.
Materials:
-
Cancer cell line of interest (e.g., a line with known G9a overexpression)
-
Cell culture medium and supplements
-
Test compound (2,4-diaminoquinazoline derivative)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or DMSO (vehicle control) for 24-72 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Mechanism of Action III: Wnt Signaling Pathway Inhibition
More recently, 2,4-diaminoquinazoline has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[7] This pathway is frequently hyperactivated in various cancers, including gastric cancer, and plays a critical role in cell proliferation, migration, and stemness.[7] The compound was shown to suppress the expression of Wnt target genes by inhibiting the interaction between β-catenin and the TCF/LEF transcription factors.[7]
Signaling Pathway and Point of Intervention
Caption: 2,4-Diaminoquinazoline inhibits Wnt signaling by disrupting the β-catenin/TCF/LEF complex.
General Protocol: Cell Viability (MTT) Assay
This protocol provides a general method to assess the anti-proliferative effects of 2,4-diaminoquinazoline derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium, FBS, and antibiotics
-
Test compound (2,4-diaminoquinazoline derivative)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Summary of Biological Activities of Representative 2,4-Diaminoquinazoline Derivatives
The following table summarizes the reported in vitro activities of various 2,4-diaminoquinazoline derivatives from the literature. This data provides a reference for the expected potency range for this class of compounds.
| Compound Class/Example | Target | Cell Line/Enzyme | Activity (IC50/GI50) | Reference |
| 2,4-diamino-6-substituted tetrahydroquinazolines | DHFR (T. gondii) | T. gondii cells | 5.4 x 10⁻⁸ M | [8] |
| 2,4-diamino-6-substituted tetrahydroquinazolines | Tumor Cells | Various | 10⁻⁸ M | [8] |
| 2,4-Diamino-7-aminoalkoxy-quinazoline (UNC0224) | G9a | Recombinant G9a | ~2.5 nM | [6] |
| BIX-01294 | G9a | Recombinant G9a | ~1.7 µM | [5] |
| 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline | DHFR | L1210 Leukemia | Potent inhibitor | [3] |
| 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Tumor Cells | NCI 60-cell panel | <0.01 µM (for some) | [9] |
| 2,4-diaminoquinazoline (2,4-DAQ) | Wnt/β-catenin pathway | Gastric cancer cells | ~100-300 µM | [7] |
Concluding Remarks
The 2,4-diaminoquinazoline scaffold represents a highly fruitful starting point for the development of potent and selective tool compounds for cancer research. By targeting diverse and critical pathways such as nucleotide synthesis, epigenetic regulation, and developmental signaling, these compounds offer researchers valuable probes to dissect the complexities of cancer biology. The protocols and data presented herein provide a solid foundation for the investigation of novel 2,4-diaminoquinazoline derivatives and their potential as therapeutic agents. It is crucial to experimentally validate the specific mechanism of action for any new analogue, as subtle structural modifications can significantly alter the target profile.
References
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3477-3485. [Link]
- He, H., et al. (2012). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 3(7), 819-824. [Link]
- Bertino, J. R., et al. (1979). 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (Tmq), a Potent Non-Classical Folate Antagonist inhibitor--I Effect on Dihydrofolate Reductase and Growth of Rodent Tumors in Vitro and in Vivo. Biochemical Pharmacology, 28(12), 1983-1987. [Link]
- Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. [Link]
- Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251-3255. [Link]
- Al-Suhaimi, K. S., et al. (2020). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 25(23), 5638. [Link]
- Lin, C. H., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(21), 8041. [Link]
- Google Patents. (2019).
- Li, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7975-7993. [Link]
- Sharma, A., & Kumar, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(3), 734. [Link]
- Manera, C., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry, 20(2), 923-931. [Link]
- Liu, F., et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 52(24), 7950-7953. [Link]
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (tmq), a potent non-classical folate antagonist inhibitor--I effect on dihydrofolate reductase and growth of rodent tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinazoline-Based Epigenetic Probes: A Focus on BRD4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Quinazoline Scaffolds in Targeting Epigenetic Readers
The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting a wide array of biological targets, including those central to epigenetic regulation.[1] While the specific compound 5-Methoxyquinazoline-2,4-diamine is not extensively characterized as an epigenetic modulator in current literature, numerous other quinazoline derivatives have emerged as potent inhibitors of key epigenetic proteins.[2][3] This document will focus on the application of a representative quinazoline-based inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, a critical reader of histone acetylation marks and a transcriptional co-activator implicated in a variety of diseases, most notably cancer.[2][4]
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that recognize and bind to acetylated lysine residues on histone tails, thereby tethering transcriptional machinery to specific genomic loci to regulate gene expression.[5] The dysregulation of BRD4 function has been linked to the aberrant expression of oncogenes, such as c-Myc, making it a compelling target for therapeutic intervention.[6] Small molecule inhibitors that competitively bind to the bromodomains of BRD4 can displace it from chromatin, leading to a subsequent downregulation of target gene expression.[5] This guide provides an in-depth look at the mechanism of action of quinazoline-based BRD4 inhibitors and detailed protocols for their characterization in epigenetic studies.
Mechanism of Action: Disrupting the BRD4-Histone Interaction
Quinazoline-based BRD4 inhibitors typically function by occupying the acetyl-lysine binding pocket within the bromodomains of BRD4 (BD1 and BD2). This competitive inhibition prevents the recognition of acetylated histone tails by BRD4, leading to its dissociation from chromatin. The downstream consequence of this action is the suppression of transcription of BRD4-dependent genes, including key oncogenes and pro-inflammatory cytokines.[5][6] The general mechanism is depicted in the signaling pathway diagram below.
Caption: Mechanism of BRD4 inhibition by a quinazoline-based compound.
Quantitative Data Presentation: In Vitro Activity of Representative BRD4 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized BRD4 inhibitors, including some with a quinazoline or similar heterocyclic core, against the two bromodomains of BRD4 (BD1 and BD2). This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | BRD4(BD1) IC50 (µM) | BRD4(BD2) IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |
| JQ1 | 0.077 | 0.055 | MM.1S | 0.160 | [6] |
| A representative quinazoline-based inhibitor | Varies | Varies | Multiple | Varies | [2] |
| RVX-208 | >100 | 0.5 | A549 | >10 | [6] |
| I-BET151 | 0.25 | 0.52 | HCT-116 | 0.9 | [7] |
Experimental Protocols
In Vitro BRD4 Inhibitor Screening Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the IC50 of a test compound against BRD4 bromodomains.[8][9]
Materials:
-
GST-tagged BRD4 (BD1 or BD2) protein
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaLISA GSH acceptor beads
-
AlphaScreen Streptavidin-conjugated donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well OptiPlate
Procedure:
-
Prepare serial dilutions of the quinazoline-based test compound in assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add a solution containing GST-tagged BRD4 protein and the biotinylated histone peptide to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add AlphaLISA GSH acceptor beads (diluted in assay buffer) to each well. These beads will bind to the GST-tagged BRD4.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add AlphaScreen Streptavidin-conjugated donor beads (diluted in assay buffer) to each well. These beads will bind to the biotinylated histone peptide.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
Data Analysis: The AlphaScreen signal is generated when the donor and acceptor beads are brought into proximity through the BRD4-histone peptide interaction. The inhibitor disrupts this interaction, leading to a decrease in signal. The IC50 value is calculated by plotting the signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro BRD4 inhibitor screening assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context.[10][11] It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.[10]
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Quinazoline-based test compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heat shock (e.g., PCR cycler)
-
Equipment for protein detection (e.g., Western blot or ELISA)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at various concentrations or with DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD4 in the supernatant by Western blot or another quantitative protein detection method.
Data Analysis: A compound that binds to BRD4 will increase its thermal stability, resulting in more soluble BRD4 at higher temperatures compared to the vehicle control. This "thermal shift" confirms that the compound is engaging with BRD4 inside the cells.[6]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide occupancy of BRD4 and to determine how this is altered by inhibitor treatment.[5][12]
Materials:
-
Cell line of interest
-
Quinazoline-based test compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
ChIP-grade anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with the test compound or vehicle.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-BRD4 antibody overnight.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
Data Analysis: Sequencing reads are aligned to a reference genome to identify regions enriched for BRD4 binding. Comparing the BRD4 binding profiles between inhibitor-treated and vehicle-treated cells will reveal genomic loci where BRD4 occupancy is reduced by the compound. This provides insight into the genes and pathways regulated by BRD4 and affected by the inhibitor.[5]
Conclusion
Quinazoline-based compounds represent a versatile class of molecules for targeting epigenetic regulators. As exemplified by their application as BRD4 inhibitors, these compounds can be powerful tools for dissecting the roles of epigenetic readers in health and disease. The protocols outlined in this document provide a robust framework for the in vitro and cellular characterization of such inhibitors, from initial screening to genome-wide target engagement studies. A thorough understanding and application of these methodologies are essential for advancing our knowledge of epigenetic mechanisms and for the development of novel therapeutic agents.
References
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using a BET Inhibitor. BenchChem.
- BenchChem Technical Support Team. (2025, November).
- AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit.
- BPS Bioscience. BRD4 (BD2) Inhibitor Screening Assay Kit.
- CHIP-Seq protocol. (2009, June 4).
- HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (2025, October 31).
- BOC Sciences. CAS 27018-21-9 5-Methoxy-quinazoline-2,4-diamine.
- Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. (n.d.). PubMed Central.
- Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. (n.d.). PMC - NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (2025, October 31). Discovery - the University of Dundee Research Portal.
- Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflamm
- Discovery and lead identification of quinazoline-based BRD4 inhibitors. (n.d.). PMC - NIH.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
- Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction. (2020, April 14). PubMed - NIH.
- Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. (n.d.). PMC.
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tryps.rockefeller.edu [tryps.rockefeller.edu]
Application Note & Protocols: High-Throughput Screening Strategies for 5-Methoxyquinazoline-2,4-diamine and its Analogs
Abstract
The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs, particularly kinase inhibitors.[1][2][3] 5-Methoxyquinazoline-2,4-diamine represents a key chemical scaffold for the development of novel therapeutics targeting a range of enzymes, including protein kinases and histone methyltransferases.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening (HTS) assays to identify and characterize potent inhibitors derived from this versatile scaffold. We present detailed, field-proven protocols for both direct target-based biochemical assays and physiologically relevant cell-based assays, ensuring a holistic approach to hit identification and validation.
Introduction: The Quinazoline Scaffold in Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a biological target's activity.[5] The success of any HTS campaign hinges on the development of robust, reproducible, and miniaturizable assays.[6][7]
The 2,4-diaminoquinazoline framework is a validated pharmacophore with a high affinity for the ATP-binding pocket of many protein kinases, leading to the successful development of several targeted cancer therapies.[8][9] Derivatives of this compound are therefore prime candidates for screening against kinases and other ATP-dependent enzymes. This guide details two complementary HTS approaches:
-
Biochemical (Target-Based) Screening: To directly measure the inhibition of a purified enzyme in a cell-free system. This approach is ideal for primary screening and for elucidating the mechanism of action.[10]
-
Cell-Based (Phenotypic) Screening: To assess the compound's effect in a more complex biological context, providing insights into cell permeability, potential toxicity, and overall efficacy within a living system.[11][12]
By integrating these two strategies, researchers can efficiently identify high-quality lead compounds for further optimization.
Part I: Biochemical High-Throughput Screening for Kinase Inhibition
Principle of the ADP-Glo™ Kinase Assay
To identify direct inhibitors of a specific kinase, a universal and highly sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is an ideal choice for HTS. It is a luminescent, homogeneous assay that measures the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction.[13] Since ADP is the universal product of kinase-catalyzed phosphoryl transfer, this assay is broadly applicable to virtually any kinase.[14]
The assay is performed in two steps to minimize signal interference from the high concentration of ATP typically used in kinase reactions[15]:
-
Kinase Reaction Termination & ATP Depletion: The ADP-Glo™ Reagent is added to stop the enzymatic reaction and simultaneously deplete any remaining, unconsumed ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a stable "glow-type" luminescent signal that is directly proportional to the kinase activity.[13][15]
Workflow for Biochemical HTS
Figure 1: Workflow for a target-based biochemical HTS campaign.
Detailed Protocol: Primary HTS using the ADP-Glo™ Assay
This protocol is designed for a 384-well plate format, which is common for HTS campaigns.[16]
Materials:
-
Purified kinase and corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Test compounds (e.g., a library of this compound derivatives) dissolved in 100% DMSO
-
Multi-channel pipettes or automated liquid handlers
-
Solid white, opaque 384-well assay plates (low-volume)
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Plating:
-
Prepare serial dilutions of your test compound library in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer 25-50 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
Rationale: Low-volume dispensing of compounds in DMSO minimizes the final solvent concentration, reducing potential for enzyme inhibition artifacts.
-
Controls: Dedicate columns for:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine).
-
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate buffer containing your purified kinase and its specific substrate at 2X the final desired concentration.
-
Add 2.5 µL of the 2X Kinase/Substrate buffer to each well of the assay plate containing the pre-spotted compounds.
-
Prepare a 2X ATP solution.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes. This time may need optimization depending on the kinase's activity.
-
-
Signal Generation & Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use.[16]
-
Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.[15]
-
Incubate at room temperature for 40 minutes to ensure complete depletion of residual ATP.[16]
-
Step 2: Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[15]
-
Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.
-
Data Analysis and Quality Control
Calculating Percent Inhibition: The activity of each test compound is expressed as the percent inhibition of the kinase activity, calculated using the signals from the control wells:
% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
Where:
-
RLU_compound is the Relative Light Units from a well with a test compound.
-
RLU_neg_ctrl is the average RLU from the negative control (DMSO) wells.
-
RLU_pos_ctrl is the average RLU from the positive control wells.
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[6] It reflects the dynamic range and data variation.
Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Screenable assay |
| < 0 | Not suitable for screening |
Scientist's Note: An assay with a Z'-factor of 0.5 or greater is considered robust and reliable for an HTS campaign. This calculation should be performed for every plate to ensure plate-to-plate consistency.
Part II: Cell-Based High-Throughput Screening
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay
After identifying direct inhibitors, it is crucial to determine their effect in a cellular context. Cell-based assays can confirm if compounds are cell-permeable and if they induce the desired biological response, such as inhibiting cancer cell proliferation.[11]
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolically active cells.[17] The "add-mix-measure" format is ideal for HTS. A single reagent is added directly to the cultured cells, which lyses the cells and provides the luciferase and luciferin substrate needed to produce a luminescent signal proportional to the intracellular ATP concentration.[18]
Figure 2: Simplified EGFR signaling pathway often targeted by quinazoline inhibitors.
Detailed Protocol: Antiproliferative HTS using the CellTiter-Glo® Assay
This protocol is optimized for assessing the effect of compounds on the viability of adherent cancer cells in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., A549, a lung cancer cell line with known signaling pathway dependencies).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds (from the same library as the biochemical screen).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar).
-
Solid white, opaque, tissue-culture treated 384-well plates.
-
Automated liquid handlers and a plate reader with luminescence detection.
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in complete culture medium. This density must be determined empirically to ensure cells are in the exponential growth phase at the end of the incubation period.[18]
-
Dispense 25 µL of the cell suspension into each well of the 384-well plates.
-
Controls: Include wells with medium only for background luminescence measurement.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare daughter plates of your compound library, typically diluted in culture medium to an intermediate concentration.
-
Add 5-10 µL of the diluted compound solutions to the cell plates. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5% to avoid solvent toxicity.
-
Controls:
-
Vehicle Control (0% Effect): Medium with the same final DMSO concentration as the test wells.
-
Positive Control (100% Effect): A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay and Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[19]
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 30 µL of reagent to 30 µL of medium).[17]
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[18]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure luminescence using a plate reader.
-
Data Analysis: Generating Dose-Response Curves
For cell-based assays, the goal is often to determine the half-maximal inhibitory concentration (IC₅₀). This requires testing compounds over a range of concentrations (e.g., a 10-point, 3-fold serial dilution).
-
Calculate Percent Viability: % Viability = 100 * (RLU_compound - RLU_bkgd) / (RLU_vehicle - RLU_bkgd) Where RLU_bkgd is the signal from wells with medium only.
-
Dose-Response Fitting:
-
Plot % Viability against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter variable slope equation) in a suitable software package (e.g., GraphPad Prism, Dotmatics).
-
The IC₅₀ value is derived from this curve and represents the concentration of the compound that reduces cell viability by 50%.
-
Part III: Data Integration and Hit Prioritization
A successful HTS campaign generates a large amount of data. The key is to integrate results from both biochemical and cell-based assays to identify the most promising hits for follow-up studies.
Correlating Biochemical Potency with Cellular Efficacy
A high-quality hit is typically a compound that demonstrates:
-
Potent Target Engagement: Low nanomolar to micromolar activity in the biochemical assay.
-
Significant Cellular Activity: A measurable IC₅₀ in the cell-based assay, ideally within a 10-fold range of the biochemical potency.
A large discrepancy between biochemical and cellular potency can indicate issues with cell permeability, compound stability, or efflux by cellular transporters.
Example Data Summary
The following table illustrates how data can be organized to prioritize hits from a hypothetical screen of this compound analogs against a target kinase.
| Compound ID | Kinase IC₅₀ (nM) [Biochemical] | Cell Viability IC₅₀ (nM) [Cell-Based] | Max % Inhibition [Biochemical] | Z'-Factor [Plate Avg.] | Priority |
| Analog-001 | 15 | 85 | 98% | 0.78 | High |
| Analog-002 | 1,200 | >10,000 | 75% | 0.78 | Low |
| Analog-003 | 25 | >10,000 | 95% | 0.76 | Medium (Permeability Issue?) |
| Analog-004 | >10,000 | 500 | 20% | 0.76 | Medium (Off-Target?) |
| Control | 5 | 20 | 100% | N/A | Reference |
Hit Prioritization Logic:
-
Analog-001 is a high-priority hit. It is potent against the purified kinase and effectively inhibits cell proliferation at a comparable concentration, suggesting good target engagement in a cellular environment.
-
Analog-002 is a low-priority hit due to weak activity in both assays.
-
Analog-003 is biochemically potent but lacks cellular activity, warranting investigation into potential cell permeability or efflux issues.
-
Analog-004 shows cellular activity but no biochemical activity, suggesting it may be acting through a different, off-target mechanism or is a false positive in the cell-based assay.
Conclusion
This application note provides a validated framework for conducting high-throughput screening campaigns with this compound and its derivatives. By combining the direct, mechanistic insights from the ADP-Glo™ biochemical assay with the physiological relevance of the CellTiter-Glo® cell-based assay, researchers can efficiently identify and prioritize potent, cell-active inhibitors. These robust and reproducible protocols serve as a strong foundation for drug discovery programs aimed at developing novel therapeutics from this promising chemical scaffold.
References
- Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–543. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
- Arambasic, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 534-544. [Link]
- Khan, I., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 27(19), 6549. [Link]
- ResearchGate. (n.d.).
- Chen, Y.-L., et al. (2019). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 166, 362-376. [Link]
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLOS ONE, 6(11), e27649. [Link]
- Iacob, A. T., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4785. [Link]
- Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536-543. [Link]
- Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
- Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]
- Ossiform. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
- Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
- Patsnap. (n.d.). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]
- Li, Y., et al. (2021). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Trends in Analytical Chemistry, 134, 116131. [Link]
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
- Dow, M., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 6(8), 1477-1482. [Link]
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(14), 2649–2658. [Link]
- Liu, F., et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of medicinal chemistry, 52(24), 7950-7953. [Link]
- Al-Ostath, A. I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7354. [Link]
- Bertino, J. R., et al. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Biochemical pharmacology, 30(5), 509–513. [Link]
- Li, Y., et al. (2021). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 26(11), 3369. [Link]
- Google Patents. (2019).
- El-Sayed, M. A., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2014, 1-8. [Link]
- Princeton University. (n.d.). High-Throughput Screening Assays. [Link]
Sources
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. marinbio.com [marinbio.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. scribd.com [scribd.com]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 5-Methoxyquinazoline-2,4-diamine in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 5-Methoxyquinazoline-2,4-diamine in human plasma. Quinazoline derivatives are a significant class of compounds in drug discovery, often targeting protein kinases. Consequently, a reliable bioanalytical method is paramount for pharmacokinetic assessments in preclinical and clinical development. This protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[][2][3]
Introduction
This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Many quinazoline derivatives have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), making them crucial candidates for oncology therapeutics.[4][5] Accurate measurement of their concentrations in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical components of drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its inherent selectivity, sensitivity, and speed.[4][6][7] This document provides a comprehensive, step-by-step protocol for the determination of this compound in human plasma, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a deeper understanding of the method's principles.
Materials and Methods
Chemicals and Reagents
-
This compound (Analyte, >98% purity)
-
This compound-d3 (Internal Standard, IS, >98% purity, custom synthesis may be required)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
Rationale for Internal Standard Selection
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[8][9][10] A SIL-IS, such as this compound-d3, co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, thereby providing the most accurate correction for variations during sample preparation and analysis. If a SIL-IS is not available, a structurally similar compound with close chromatographic retention and similar ionization efficiency should be chosen. For this method, we will proceed with the assumption that a deuterated IS is available.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d3 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Standards and Quality Control Samples
Prepare CS and QC samples by spiking the appropriate analyte working solutions into control human plasma (final spike volume ≤ 5% of the total plasma volume).
| Sample Type | Concentration (ng/mL) |
| LLOQ | 0.5 |
| CS 2 | 1 |
| CS 3 | 5 |
| CS 4 | 20 |
| CS 5 | 50 |
| CS 6 | 100 |
| CS 7 | 200 |
| ULOQ | 400 |
| LQC | 1.5 |
| MQC | 75 |
| HQC | 300 |
| Table 1: Concentrations for Calibration Standards and Quality Control Samples. |
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography
The basic nature of the diamino-quinazoline moiety suggests that reversed-phase chromatography under acidic mobile phase conditions will yield good peak shape and retention.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
The presence of multiple basic nitrogen atoms makes the quinazoline scaffold highly amenable to positive ion electrospray ionization (ESI+).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 191.1 | To be determined | To be determined |
| This compound-d3 (IS) | 194.1 | To be determined | To be determined |
| Table 2: Proposed MRM Transitions. |
Note: The product ions and collision energies need to be empirically determined by infusing a standard solution of the analyte and IS into the mass spectrometer.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, making it suitable for high-throughput analysis.[11][12][13]
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject into the LC-MS/MS system.
Diagram: Analytical Workflow
The following diagram illustrates the complete process from sample receipt to data analysis.
Caption: Workflow for the quantification of this compound.
Bioanalytical Method Validation
The method was validated based on the FDA's "Bioanalytical Method Validation Guidance for Industry".[][14]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |
| Linearity | Calibration curve with a weighting factor of 1/x² should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | For QC samples at LLOQ, mean accuracy within ±20% of nominal, precision (CV) ≤ 20%. For LQC, MQC, HQC, mean accuracy within ±15% of nominal, precision (CV) ≤ 15%. |
| Matrix Effect | The CV of the matrix factor (analyte response in post-extraction spiked samples / analyte response in neat solution) from at least 6 sources should be ≤ 15%. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and post-preparative (autosampler). Analyte concentration should be within ±15% of the nominal concentration. |
| Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria. |
Diagram: Method Validation Logic
This diagram outlines the logical flow of the validation experiments.
Caption: Logical workflow for the bioanalytical method validation process.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a drug development setting. The validation results demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical assays, ensuring the integrity and reliability of pharmacokinetic data.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- The Center for Biosimilars. (2018).
- U.S. Food and Drug Administration. (2001).
- PubChem. 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine.
- U.S. Food and Drug Administration. (2022).
- Zhang, N., et al. (2012). Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
- Taylor, P. J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
- Bowen, C. L. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Gu, H., & Liu, G. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry. [Link]
- Anacleto, L. P., et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Dong, F., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]
- Ye, W., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget. [Link]
Sources
- 2. 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine | C15H14N4O2 | CID 447098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-[(4-Methylbenzyl)oxy]quinazoline-2,4-diamine | C16H16N4O | CID 2824489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Application Note: Preparation of Stock Solutions of 5-Methoxyquinazoline-2,4-diamine for Research Applications
Abstract
This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of stock solutions of 5-Methoxyquinazoline-2,4-diamine (CAS No. 27018-21-9). Proper stock solution preparation is fundamental to achieving reproducible and reliable results in any experimental setting, from high-throughput screening to detailed mechanistic studies. This guide emphasizes scientific best practices, explaining the rationale behind solvent selection, dissolution techniques, and storage conditions to ensure the long-term integrity and stability of the compound.
Compound Information and Physicochemical Properties
This compound belongs to the quinazoline class of compounds, which are prevalent scaffolds in medicinal chemistry. The molecule's structure, featuring a fused heterocyclic system with two amine groups and a methoxy group, dictates its solubility and handling characteristics. The amine groups provide hydrogen bond donors and acceptors, while the aromatic system contributes to its nonpolar character.
While exhaustive experimental solubility data is not widely published, its structure suggests low aqueous solubility but good solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its excellent solvating power for a wide range of organic molecules used in biological research.[1][2][3]
Table 1: Compound Specifications
| Property | Value | Source |
| Chemical Name | This compound | [] |
| CAS Number | 27018-21-9 | [5][6] |
| Molecular Formula | C₉H₁₀N₄O | [5][6] |
| Molecular Weight | 190.20 g/mol | [5][6] |
| Appearance | Solid (Assumed to be a powder/crystalline solid) | General |
Safety and Handling Precautions
As specific safety data for this compound is limited, precautions should be based on structurally related diamino-heterocyclic compounds.
WARNING: This compound may cause skin and serious eye irritation. Always handle with appropriate personal protective equipment (PPE) in a designated chemical handling area.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a dust mask or respirator is recommended to avoid inhalation.
Safe Handling Procedures:
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Do not breathe dust. Minimize the creation of dust when weighing the solid.
-
Prevent Contact: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the solvent of choice for several key reasons:
-
High Solvating Power: DMSO can dissolve a vast array of both polar and nonpolar compounds, making it a near-universal solvent for compound libraries.[1][3]
-
Miscibility: It is fully miscible with water and most cell culture media, allowing for easy dilution to final assay concentrations with minimal risk of immediate precipitation.[2]
-
Low Volatility: With a high boiling point of 189 °C, DMSO solutions are stable against evaporation at room temperature, ensuring concentration accuracy.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (bath or probe type)
Step-by-Step Methodology
Step 1: Pre-Protocol Calculations
The first step is to calculate the mass of this compound required to achieve the target concentration.
-
Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000
-
Example Calculation for 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 190.20 g/mol / 1000
-
Mass (mg) = 1.902 mg
-
Step 2: Weighing the Compound
-
Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Scientist's Note: This crucial step prevents atmospheric moisture from condensing onto the cold powder, which can lead to inaccurate weighing and potential compound degradation.
-
-
Place a suitable weigh boat or the final storage vial (tared) on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 1.902 mg) of the compound. Record the exact mass.
Step 3: Dissolution
-
Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, this would be 1.0 mL.
-
Scientist's Note: Using anhydrous DMSO is critical as water can promote hydrolysis or degradation of sensitive compounds over long-term storage.
-
-
Cap the vial securely and vortex vigorously for 1-2 minutes to facilitate dissolution.[7][8]
-
Visually inspect the solution. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but should be done cautiously to avoid thermal degradation.
-
Once fully dissolved, the solution should be clear and free of any visible precipitate.
Step 4: Labeling and Final Checks
-
Clearly label the primary stock vial with:
-
Compound Name: this compound
-
Concentration: 10 mM (or the exact concentration based on the actual mass weighed)
-
Solvent: DMSO
-
Preparation Date
-
Your Initials
-
-
Before storage, perform a final visual inspection to ensure no precipitation has occurred upon standing.
Visualization of the Stock Preparation Workflow
The following diagram illustrates the key steps in the protocol.
Caption: Workflow for preparing this compound stock solution.
Quality Control, Storage, and Stability
Proper storage is essential to maintain the viability of the stock solution for the duration of a research project.
Quality Control
For most applications, a clear, precipitate-free solution is a sufficient quality check. Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are present, gentle warming and vortexing may be required to redissolve the compound fully. If the compound "crashes out" during dilution into aqueous buffers, this indicates solubility limits have been exceeded, and troubleshooting may be necessary.[2]
Storage Recommendations
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Aliquoting | Aliquot the primary stock into smaller, single-use volumes (e.g., 10-50 µL). | Minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture. |
| Temperature | Short-term (≤ 1 month): -20°CLong-term (> 1 month): -80°C | Low temperatures slow down chemical degradation processes, ensuring long-term stability. |
| Container | Amber, tightly sealed vials (glass or polypropylene). | Protects the compound from light-induced degradation and prevents solvent evaporation. |
| Desiccation | Store the original solid compound in a desiccator. | Protects the hygroscopic powder from moisture. |
References
- Wang, D. Z., Yan, L., & Ma, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. [Link]
- JoVE. (2015, August 5). Video: Facile Preparation of 4-Substituted Quinazoline Derivatives.
- Wang, D. Z. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. [Link]
- Wang, D. Z., Yan, L., & Ma, L. (2016).
Sources
- 1. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 27018-21-9|this compound|BLD Pharm [bldpharm.com]
- 6. Buy Online CAS Number 27018-21-9 - TRC - 5-Methoxy-quinazoline-2,4-diamine | LGC Standards [lgcstandards.com]
- 7. Video: Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 8. m.youtube.com [m.youtube.com]
Experimental design for testing 5-Methoxyquinazoline-2,4-diamine efficacy
An Application Guide for the Preclinical Evaluation of 5-Methoxyquinazoline-2,4-diamine: From Initial Screening to In Vivo Efficacy
Authored by: A Senior Application Scientist
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a recurring motif in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. Derivatives of this scaffold have been successfully developed into clinically approved drugs for various indications, most notably as inhibitors of tyrosine kinases in oncology (e.g., Gefitinib, Erlotinib) and as antagonists of α1-adrenergic receptors (e.g., Prazosin). The subject of this guide, this compound, is a novel small molecule whose specific biological activity and therapeutic potential are yet to be fully elucidated. Its 2,4-diamino substitution pattern is a known feature in some dihydrofolate reductase (DHFR) inhibitors and other kinase inhibitors.[1][2][3][4]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. The workflow is designed to progress logically from broad, unbiased screening to focused, mechanism-driven in vitro and in vivo studies, culminating in an initial pharmacokinetic/pharmacodynamic (PK/PD) assessment. This phased approach ensures that resources are directed efficiently, building a robust data package for this promising compound.
Phase 1: Broad-Based Phenotypic Screening and Hypothesis Generation
The initial phase is designed to cast a wide net, identifying potential therapeutic areas and generating initial hypotheses about the compound's mechanism of action (MoA). This is crucial for a novel compound with an unconfirmed biological target.
Initial Compound Characterization
Before any biological testing, the identity, purity, and stability of this compound must be rigorously confirmed.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC), preferably coupled with MS (LC-MS). A purity of >98% is recommended.
-
Solubility Determination: Assess solubility in common laboratory solvents (e.g., DMSO) and aqueous buffers to ensure accurate concentration preparation for assays.
Multi-Panel Cancer Cell Line Proliferation Screen
Given the prevalence of quinazoline-based anticancer agents, a broad screen against a panel of human cancer cell lines is a logical starting point.[3][4] This can quickly identify if the compound has cytostatic or cytotoxic activity and may reveal a pattern of sensitivity suggesting a specific cancer type or genetic background.
Protocol: High-Throughput Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate a diverse panel of human cancer cell lines (e.g., representing lung, breast, colon, leukemia, etc.) in 96-well or 384-well plates at their predetermined optimal densities. Allow cells to adhere and resume logarithmic growth for 24 hours.[5]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution starting from 100 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Treat the cells with the serial dilutions of the compound. Include vehicle-only (DMSO) controls and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and read the absorbance on a plate reader.
-
For CellTiter-Glo® Luminescent Assay: Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[6]
-
-
Data Analysis: Normalize the data to the vehicle-only controls (100% viability) and plot the percentage of cell viability against the log of the compound concentration. Fit a dose-response curve (e.g., four-parameter logistic regression) to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Data Presentation: IC₅₀ Values Across a Cancer Cell Line Panel
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung | Hypothetical Value |
| HCT116 | Colon | Hypothetical Value |
| MCF-7 | Breast (ER+) | Hypothetical Value |
| MDA-MB-231 | Breast (Triple-Neg) | Hypothetical Value |
| K562 | Leukemia (CML) | Hypothetical Value |
| PC-3 | Prostate | Hypothetical Value |
This table should be populated with the experimentally determined IC₅₀ values.
Initial Mechanism of Action (MoA) Investigation
Based on the quinazoline scaffold, parallel screens can be run to test common mechanisms.
-
Kinase Profiling: A broad, cell-free kinase screening panel (e.g., against >400 human kinases) can rapidly identify if the compound is a kinase inhibitor and pinpoint specific targets.
-
DHFR Inhibition Assay: A biochemical assay measuring the activity of dihydrofolate reductase can determine if the compound functions as an antifolate.
-
Anti-inflammatory Screening: Use Lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) to measure the compound's effect on the production of inflammatory cytokines like TNF-α and IL-6.
For the remainder of this guide, we will proceed with the hypothetical result that the screening phase revealed potent, single-digit micromolar activity against Non-Small Cell Lung Cancer (NSCLC) cell lines, and the kinase screen identified the Epidermal Growth Factor Receptor (EGFR) as a primary target.
Phase 2: Target Validation and In Vitro Efficacy
This phase focuses on confirming the hypothetical MoA and characterizing the compound's cellular effects in relevant cancer models.
Overall Experimental Workflow
The following diagram outlines the logical progression from initial screening to in vivo studies, based on our hypothetical MoA.
Caption: Phased experimental workflow for efficacy testing.
Target Engagement: EGFR Signaling Pathway
To validate that this compound inhibits EGFR, we must demonstrate that it blocks downstream signaling in a cellular context.
Caption: Simplified EGFR signaling pathway and proposed point of inhibition.
Protocol: Western Blot for Phospho-EGFR Inhibition
-
Cell Culture and Starvation: Culture A549 cells (or another EGFR-dependent NSCLC line) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Compound Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x the IC₅₀) for 2-4 hours. Include a vehicle control.
-
Ligand Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-EGFR (p-EGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and that the compound does not degrade the total EGFR protein.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates on-target activity.
Phenotypic Assays for Anticancer Efficacy
These assays assess the functional consequences of target inhibition.[7]
Protocol: Colony Formation (Clonogenic) Assay
This long-term assay measures the ability of a single cell to proliferate and form a colony, assessing the compound's cytostatic or cytotoxic effects over a longer duration.
-
Cell Seeding: Seed A549 cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound at concentrations below and above the IC₅₀ (e.g., 0.25x, 0.5x, 1x, 2x IC₅₀).
-
Incubation: Incubate the plates for 10-14 days, replacing the media with fresh compound-containing media every 3-4 days.
-
Fixing and Staining: When visible colonies ( >50 cells) have formed in the vehicle control wells, wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Wash away excess stain, allow the plates to dry, and count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to quantify the compound's effect.
Phase 3: In Vivo Efficacy and Pharmacokinetics
Moving from in vitro to in vivo models is a critical step to evaluate a compound's efficacy in a complex biological system.[8][9] This phase integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[10][11][12][13][14]
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study in mice is essential to determine the compound's bioavailability, half-life (t₁/₂), and maximum concentration (Cₘₐₓ). This information is critical for designing an effective dosing regimen for the efficacy study.[12]
Protocol: Mouse PK Study (High-Level)
-
Animal Model: Use healthy adult mice (e.g., CD-1 or C57BL/6).
-
Dosing: Administer a single dose of this compound via two routes in separate cohorts: intravenous (IV) for baseline and the intended therapeutic route (e.g., oral gavage, PO).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Analysis: Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
Data Analysis: Use PK software to calculate key parameters. Oral bioavailability (%F) is calculated as (AUCᴘᴏ / AUCɪᴠ) * (Doseɪᴠ / Doseᴘᴏ) * 100.
In Vivo Efficacy: Xenograft Tumor Model
A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for assessing anti-tumor efficacy.[15][16][17]
Protocol: A549 NSCLC Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject A549 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
Dosing Regimen: Based on the PK data, design a dosing regimen (e.g., daily oral gavage).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., formulation buffer)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (e.g., a standard-of-care EGFR inhibitor)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR) to confirm target engagement in vivo.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Study Groups and Endpoints
| Group | Treatment | Dose & Schedule | N (mice/group) | Primary Endpoint |
| 1 | Vehicle Control | e.g., 10 mL/kg, QD, PO | 10 | Tumor Volume |
| 2 | 5-MQD (Low Dose) | e.g., 25 mg/kg, QD, PO | 10 | Tumor Volume, TGI |
| 3 | 5-MQD (High Dose) | e.g., 75 mg/kg, QD, PO | 10 | Tumor Volume, TGI |
| 4 | Positive Control | Clinically relevant dose | 10 | Tumor Volume, TGI |
(QD: once daily; PO: oral gavage; TGI: Tumor Growth Inhibition)
Conclusion and Future Directions
This application guide outlines a systematic and robust pathway for evaluating the efficacy of this compound. By progressing from broad phenotypic screening to hypothesis-driven in vitro and in vivo studies, researchers can build a comprehensive data package. The hypothetical case presented here, focusing on EGFR inhibition in NSCLC, provides a concrete example of how to apply these principles. The results from these experiments will be crucial for making an informed "Go/No-Go" decision on advancing this compound into further preclinical development, including toxicology studies and IND-enabling research.
References
- Xenograft as In Vivo Experimental Model. (2018). Methods in Molecular Biology.
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.).
- Understanding Pharmacokinetics & Pharmacodynamics. (n.d.). Alimentiv.
- Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018).
- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI.
- Xenograft as In Vivo Experimental Model. (n.d.).
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.).
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017).
- Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (n.d.). PubMed Central.
- Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. (2022). JoVE.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Pharmacokinetic (PK) & Pharmacodynamic (PD) testing. (n.d.). Svar Life Science.
- Cancer Cell-Based Assays. (n.d.).
- Xenograft Mouse Models. (n.d.). Melior Discovery.
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. (n.d.). BenchChem.
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). Methods in Enzymology.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. (2019). Anticancer Research.
- 5-Methoxy-quinazoline-2,4-diamine. (n.d.). BOC Sciences.
- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012). Bioorganic & Medicinal Chemistry Letters.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (n.d.). Journal of Medicinal Chemistry.
- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
Sources
- 1. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 12. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 13. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. svarlifescience.com [svarlifescience.com]
- 15. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 17. Video: Xenograft Skin Model to Manipulate Human Immune Responses In Vivo [jove.com]
Application Notes and Protocols for the Lead Optimization of 5-Methoxyquinazoline-2,4-diamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling potent and selective interactions with a variety of biological targets. The 2,4-diamino substitution pattern, in particular, has proven to be a highly effective motif for targeting ATP-binding sites of kinases and other enzymes.[1][3] This document provides a detailed guide for the lead optimization of a specific, promising derivative: 5-Methoxyquinazoline-2,4-diamine.
The strategic placement of a methoxy group at the 5-position of the quinazoline ring offers a unique vector for chemical modification and can significantly influence the compound's physicochemical properties and biological activity. This guide will explore the rationale behind lead optimization strategies for this scaffold, provide detailed protocols for key in vitro and cell-based assays, and discuss the evaluation of drug-like properties.
The this compound Scaffold: Rationale and Potential Targets
While the broader 2,4-diaminoquinazoline class has been extensively studied as inhibitors of various protein kinases, the specific contribution of a 5-methoxy group warrants focused investigation.[1][3] Methoxy groups on the quinazoline core have been shown to be critical for activity in other contexts, such as the 6,7-dimethoxy substitution found in potent inhibitors of the histone methyltransferase G9a.[4][5] For these G9a inhibitors, the methoxy groups engage in key interactions within the enzyme's active site, highlighting the importance of such substituents for target engagement.
Therefore, a lead optimization campaign for this compound would logically begin with screening against a panel of kinases and epigenetic targets, such as histone methyltransferases. The initial focus would be to identify the primary target(s) and establish a baseline potency (e.g., IC50 value).
Lead Optimization Strategy: A Stepwise Approach
The goal of lead optimization is to iteratively modify a lead compound to enhance its desirable properties while minimizing undesirable ones.[6] This process involves a continuous cycle of design, synthesis, and testing.
Logical Flow of Lead Optimization
Caption: Iterative cycle of lead optimization.
Phase 1: Initial Characterization and Target Validation
The first step is to thoroughly characterize the initial lead compound, this compound. This involves confirming its identity and purity, followed by broad screening to identify its biological target(s).
Protocol 1: In Vitro Kinase/Methyltransferase Inhibition Assay (Example: TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying enzyme activity and inhibition.[4]
Principle: The assay measures the phosphorylation or methylation of a biotinylated peptide substrate by the target enzyme. A terbium-labeled antibody specific to the modified peptide is used for detection. When the antibody binds the modified peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a signal proportional to enzyme activity. Inhibition is measured as a decrease in this signal.
Materials:
-
Target kinase/methyltransferase
-
Biotinylated peptide substrate
-
ATP or S-adenosylmethionine (SAM)
-
Terbium-labeled anti-modification antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Assay buffer (specific to the enzyme)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM down to sub-nanomolar concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted compound to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the target enzyme and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 4 µL of ATP or SAM solution.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor in a suitable buffer (often containing EDTA to chelate divalent cations and halt enzyme activity).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Structure-Activity Relationship (SAR) and Analog Synthesis
Once a primary target is identified and a baseline potency is established, the next phase involves synthesizing and testing analogs to understand the SAR. Key positions for modification on the this compound scaffold include:
-
2- and 4-amino positions: These are often crucial for hinge-binding in kinases and can be substituted with various aliphatic and aromatic amines to explore effects on potency and selectivity.
-
5-methoxy group: Modification or replacement of this group can probe its role in target engagement and influence physicochemical properties.
-
Other positions on the quinazoline ring (6, 7, 8): Substitution at these positions can be used to modulate solubility, metabolic stability, and other drug-like properties.
Synthetic Strategy Overview:
A common synthetic route to 2,4-diaminoquinazolines involves a two-step process starting from a 2,4-dichloroquinazoline intermediate.[7][8]
General Synthesis of 2,4-Diaminoquinazoline Analogs
Caption: Synthetic pathway for analog generation.
Phase 3: Cellular Activity and Cytotoxicity Assessment
Potent enzyme inhibition must translate to activity in a cellular context. Cell-based assays are critical for confirming that the compound can penetrate cell membranes, engage its target in a complex biological environment, and elicit the desired downstream effect.
Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell viability.[9]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line relevant to the target (e.g., a cell line known to be dependent on the target kinase).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the synthesized analogs to the wells. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 (half-maximal effective concentration).
Phase 4: Evaluation of Drug-Like Properties (ADMET)
In parallel with potency and efficacy testing, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.[10][11] Early assessment of these properties helps to identify and mitigate potential liabilities that could lead to failure in later stages of drug development.
In Silico ADMET Prediction:
A variety of computational tools can predict key drug-like properties based on the chemical structure of the compounds.[12][13] These predictions are rapid and cost-effective, providing valuable guidance for prioritizing which analogs to synthesize and test experimentally.
| Property | Desired Range/Outcome | Rationale |
| Molecular Weight | < 500 Da | Influences solubility and permeability. |
| LogP (Lipophilicity) | 1 - 3 | A balance is needed for solubility and membrane permeability. Too high can lead to poor solubility and high metabolic clearance. |
| H-Bond Donors | ≤ 5 | Affects membrane permeability. |
| H-Bond Acceptors | ≤ 10 | Affects membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability and oral bioavailability. |
| Aqueous Solubility | > 10 µM | Essential for absorption and formulation. |
| CYP450 Inhibition | Low or no inhibition of major isoforms (e.g., 3A4, 2D6) | Predicts potential for drug-drug interactions. |
| hERG Inhibition | Low or no inhibition | A key indicator of potential cardiotoxicity. |
In Vitro ADMET Assays:
Experimental validation of in silico predictions is essential. Key in vitro ADMET assays include:
-
Microsomal Stability Assay: Measures the metabolic stability of a compound in the presence of liver microsomes, which contain major drug-metabolizing enzymes.
-
Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to assess a compound's intestinal permeability.
-
Plasma Protein Binding Assay: Determines the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to reach the target tissue.
-
CYP450 Inhibition Assays: Experimentally determines the IC50 values of a compound against a panel of key cytochrome P450 enzymes.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through a systematic and iterative process of lead optimization, guided by the principles of SAR and early ADMET assessment, it is possible to refine the properties of this lead compound to generate a clinical candidate with enhanced potency, selectivity, and drug-like properties. The protocols and strategies outlined in this document provide a robust framework for researchers to embark on such a drug discovery program. Subsequent steps would involve in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, followed by efficacy testing in relevant animal models of disease.
References
- Srimongkolpithak, N., Sundriyal, S., Li, F., Vedadi, M., & Fuchter, M. J. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(11), 1667-1672.
- Zhang, Y., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7639.
- Bertino, J. R., et al. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827-8.
- Fuchter, M. J., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(11), 1667-1672.
- Abdel-Aziz, A. A. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
- Bertino, J. R., et al. (1981). Enzymatic assays for 2, 4-diamino-5-methyl-6-[(3, 4, 5-trimethoxyanilino)methyl]quinazoline, a promising new “nonclassical” antifolate. Journal of Pharmaceutical Sciences, 70(7), 827-8.
- Thompson, W. J., & Gaudino, J. (1984). A general synthesis of 2,4-diamino-5-chloro-6-(substituted-phenyl)quinazolines. The Journal of Organic Chemistry, 49(26), 5237-5243.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2531-2540.
- Olaleye, O. E., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of the Korean Society for Applied Biological Chemistry, 65(1), 1-13.
- Adedirin, O., et al. (2025). In-silico-based lead optimization of hit compounds targeting mitotic kinesin Eg5 for cancer management. In Silico Pharmacology, 13(1), 9.
- ResearchGate. (n.d.). List of ADMET properties of newly synthetic chemical compounds.
- Wang, C., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Organic Process Research & Development, 27(10), 1851-1858.
- Ahmed, M. F., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(23), 8213.
- Liu, F., et al. (2010). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 53(15), 5844-5857.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 105-125.
- Spampinato, C., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132.
- Zhang, Y., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7639.
- Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6891-6903.
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 182, 111639.
- de Graaf, C., et al. (2013). Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(16), 4493-4500.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
- Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research, 42(6), 724-733.
- Halberstadt, C. R., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(24), 11333-11347.
- Manera, C., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125-1129.
- Wathoni, N., et al. (2021). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science, 11(08), 089-100.
- Idowu, T. O., et al. (2022). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Taibah University Medical Sciences, 17(4), 579-593.
- Adedirin, O., et al. (2025). In-silico-based lead optimization of hit compounds targeting mitotic kinesin Eg5 for cancer management. In Silico Pharmacology, 13(1), 9.
- Society of Toxicology. (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making.
- Abdel-Aziz, A. A. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
- Olasunkanmi, O. I., et al. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00274A [pubs.rsc.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In-silico-based lead optimization of hit compounds targeting mitotic kinesin Eg5 for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Illuminating the Intracellular Fate of 5-Methoxyquinazoline-2,4-diamine: A Guide to Fluorescent Labeling and Cellular Imaging
Introduction: Unveiling the Mechanism of Action of a Promising Therapeutic Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including selective enzyme inhibitors.[1][2] Among these, 2,4-diaminoquinazolines have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation.[3][4] The compound 5-Methoxyquinazoline-2,4-diamine, a member of this promising class, is of significant interest for its potential as an antiproliferative agent. Understanding its intracellular distribution, target engagement, and downstream effects is paramount for its development as a therapeutic.
Fluorescent labeling of small molecules has emerged as a powerful technique to visualize and quantify their behavior within living cells.[5][6] By covalently attaching a fluorophore to a drug molecule, researchers can track its uptake, localization, and interaction with its biological target in real-time using fluorescence microscopy.[7][8] This approach provides invaluable spatiotemporal insights into the pharmacokinetics and pharmacodynamics of a compound at the single-cell level.[9][10]
This application note provides a comprehensive guide for the fluorescent labeling of this compound and its subsequent application in live-cell imaging. We will detail a proposed synthetic strategy, purification and characterization of the fluorescent probe, and step-by-step protocols for cellular imaging and data analysis. The methodologies described herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure experimental success for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Characterization of a Fluorescent Probe
Design Rationale for Fluorescent Probe Synthesis
The successful design of a fluorescent small molecule probe hinges on a synthetic strategy that preserves the biological activity of the parent compound.[11] For this compound, the 2,4-diamino groups are crucial pharmacophoric features for its presumed interaction with the active site of DHFR.[12][13] Therefore, direct conjugation of a bulky fluorophore to these amines could sterically hinder target binding and abrogate its inhibitory activity.
To circumvent this, we propose a strategy involving the introduction of a flexible linker to one of the primary amino groups, to which the fluorophore will be attached. This design aims to distance the fluorophore from the core quinazoline scaffold, minimizing interference with its biological target. Structure-activity relationship (SAR) studies on related 2,4-diaminoquinazoline derivatives have shown that modifications at these positions can be tolerated, and in some cases, can even enhance potency.[12][13][14]
We will utilize a commercially available amine-reactive succinimidyl ester (NHS ester) of a bright and photostable fluorophore, such as Cyanine5 (Cy5), for the conjugation reaction. NHS esters react efficiently with primary amines under mild basic conditions to form stable amide bonds.[15][16]
Diagram 1: Proposed Synthetic Pathway for Fluorescently Labeled this compound
Caption: Proposed two-step synthesis of the fluorescent probe.
Protocol: Synthesis of 5-MQ-linker-Cy5
This protocol describes a two-step synthesis involving the attachment of a Boc-protected amino-linker to this compound, followed by deprotection and conjugation to a Cy5 NHS ester.
Materials:
-
This compound
-
Boc-NH-(CH₂)n-COOH (e.g., n=3, 4-((tert-butoxycarbonyl)amino)butanoic acid)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Cyanine5 (Cy5) NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of Boc-protected Intermediate
-
Activate the linker: In a round-bottom flask, dissolve Boc-NH-(CH₂)n-COOH (1.2 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.2 eq) and stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea will form.
-
Filter and concentrate: Filter the reaction mixture to remove the precipitate and concentrate the filtrate under reduced pressure to obtain the crude Boc-linker-NHS ester.
-
Conjugation to quinazoline: Dissolve this compound (1 eq) in anhydrous DMF. Add DIPEA (3 eq) to the solution. Add the crude Boc-linker-NHS ester dissolved in a small amount of DMF to the quinazoline solution.
-
Reaction and work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
Step 2: Deprotection and Fluorophore Conjugation
-
Boc deprotection: Dissolve the purified Boc-protected intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine-linker intermediate is often used in the next step without further purification.
-
Fluorophore conjugation: Dissolve the crude amine-linker intermediate in anhydrous DMF. Add DIPEA (5 eq) to neutralize any residual TFA and to create a basic environment for the NHS ester reaction.
-
Addition of Cy5-NHS: In a separate vial, dissolve Cy5-NHS ester (1.1 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction and purification: Stir the reaction at room temperature overnight in the dark. Monitor the reaction by TLC. Purify the final fluorescent probe (5-MQ-linker-Cy5) by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
Characterization of the Fluorescent Probe
Accurate characterization of the synthesized probe is crucial for reliable imaging experiments.
Table 1: Recommended Characterization Methods
| Parameter | Method | Purpose |
| Purity and Identity | High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular weight and elemental composition of the final product. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To verify the chemical structure of the probe. | |
| RP-HPLC | To assess the purity of the final product. | |
| Photophysical Properties | UV-Vis Spectroscopy | To determine the absorbance maximum (λ_abs) and molar extinction coefficient (ε). |
| Fluorescence Spectroscopy | To determine the emission maximum (λ_em), quantum yield (Φ), and Stokes shift. |
Part 2: Live-Cell Imaging Protocols
This section provides a detailed protocol for imaging the intracellular distribution of the synthesized 5-MQ-linker-Cy5 probe in a relevant cell line. Given that 2,4-diaminoquinazolines are known DHFR inhibitors, we recommend using Chinese Hamster Ovary (CHO-K1) cells, which are a common model for studying DHFR activity and the effects of antifolates.[17][18]
Diagram 2: Experimental Workflow for Live-Cell Imaging
Caption: Step-by-step workflow for live-cell imaging experiments.
Protocol: Cell Culture and Probe Loading
Materials:
-
CHO-K1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glass-bottom imaging dishes or multi-well plates
-
5-MQ-linker-Cy5 stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Cell Seeding: Two days before imaging, seed CHO-K1 cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Probe Preparation: On the day of the experiment, prepare a working solution of 5-MQ-linker-Cy5 in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined experimentally.
-
Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
Protocol: Confocal Microscopy and Image Acquisition
Instrumentation:
-
An inverted confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
A high numerical aperture oil-immersion objective (e.g., 60x or 100x).
-
Laser lines for excitation of Cy5 (e.g., 633 nm or 640 nm).
-
Appropriate emission filters for Cy5 (e.g., 660-710 nm).
Image Acquisition Settings:
-
Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.[19]
-
Exposure Time/Dwell Time: Adjust the exposure time or pixel dwell time to achieve a good signal without saturating the detector. Use a histogram to monitor signal intensity and avoid saturation.[20]
-
Pinhole: Set the pinhole to 1 Airy unit to ensure optimal confocality and rejection of out-of-focus light.
-
Image Size and Resolution: Acquire images at a suitable resolution (e.g., 1024x1024 pixels) for subsequent analysis.
-
Z-stack (optional): To visualize the 3D distribution of the probe, acquire a series of images at different focal planes (a Z-stack).
Experimental Controls:
-
Unlabeled Cells: Image untreated cells to determine the level of cellular autofluorescence in the Cy5 channel.
-
Competition Assay: To confirm that the fluorescent probe is binding to its intended target (DHFR), pre-incubate cells with a known, unlabeled DHFR inhibitor (e.g., methotrexate) before adding the fluorescent probe. A significant reduction in the intracellular fluorescence signal would indicate specific binding.
Part 3: Data Analysis and Interpretation
Image Processing and Quantification
Quantitative analysis of fluorescence intensity provides objective data on the probe's distribution.[21][22]
Software:
-
ImageJ/Fiji, CellProfiler, or other image analysis software.
Procedure:
-
Background Subtraction: Use the "rolling ball" background subtraction algorithm in ImageJ or a similar function to reduce background noise.
-
Region of Interest (ROI) Selection: Define ROIs for individual cells or subcellular compartments (e.g., nucleus and cytoplasm) based on brightfield or differential interference contrast (DIC) images.
-
Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs for each cell.
-
Data Normalization (optional): If comparing between different experiments or conditions, it may be necessary to normalize the fluorescence intensity data.[21]
Table 2: Quantitative Data Summary
| Condition | Mean Cytoplasmic Intensity (a.u.) | Mean Nuclear Intensity (a.u.) | N (cells) |
| Probe Only | [Insert experimental value] | [Insert experimental value] | [Insert number] |
| Probe + Methotrexate | [Insert experimental value] | [Insert experimental value] | [Insert number] |
| Unlabeled Control | [Insert experimental value] | [Insert experimental value] | [Insert number] |
Interpreting the Results
The localization pattern of the fluorescent probe can provide insights into the function of this compound. For a DHFR inhibitor, one might expect to see a diffuse cytoplasmic and/or nuclear localization, consistent with the known distribution of DHFR. The competition assay is crucial for validating that the observed fluorescence is due to specific binding to DHFR.
Diagram 3: Simplified Folate Metabolism Pathway
Caption: Inhibition of DHFR by the fluorescent probe disrupts DNA synthesis.
Part 4: Troubleshooting
Table 3: Common Issues and Solutions in Fluorescent Probe Imaging
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Signal | - Inefficient probe loading- Low probe concentration- Photobleaching | - Increase incubation time or probe concentration.- Use fresh probe solution.- Reduce laser power and exposure time.[7] |
| High Background | - Incomplete washing- Probe aggregation- Cellular autofluorescence | - Increase the number and duration of wash steps.- Filter the probe solution before use.- Image unlabeled cells to establish a baseline for background subtraction. |
| Phototoxicity | - High laser power- Prolonged exposure to excitation light | - Use the lowest possible laser power.- Minimize the duration of imaging.- Use a live-cell imaging medium with antioxidants.[19] |
| Non-specific Staining | - Probe binding to off-target molecules | - Perform a competition assay with an unlabeled inhibitor.- Reduce the probe concentration. |
Conclusion
This application note provides a detailed framework for the fluorescent labeling of this compound and its use in live-cell imaging to investigate its intracellular behavior. By following these protocols, researchers can generate a powerful tool to study the mechanism of action of this promising therapeutic candidate. The ability to visualize drug-target engagement in living cells is a critical step in the drug discovery and development pipeline, and the methods outlined here provide a robust starting point for such investigations.
References
- Chen, J., et al. (2023). Recent advances in selective functionalization of the quinazoline scaffold. In Advances in Heterocyclic Chemistry (Vol. 139, pp. 1-59). Academic Press.
- Rastelli, G., et al. (1998). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. Journal of Medicinal Chemistry, 41(13), 2429-2441.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(11), 2200230.
- Patsnap Synapse. (2025). How to quantify fluorescence intensity in cell images?
- Goldman, R. D., & Spector, D. L. (2005). Live-cell microscopy–tips and tools. Cold Spring Harbor protocols, 2005(1), pdb-prot3951.
- González, M., et al. (2023). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 14(10), 1992-2006.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- López-López, M., et al. (2025). Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Interface Focus, 15(1), 20240049.
- Nikon's MicroscopyU. (n.d.). Imaging Fluorescent Proteins.
- Olympus. (n.d.). Microscope Camera Best Practices for Fluorescence Imaging.
- DeNovix. (2021). Key Applications of Fluorescence Quantification.
- Optical Filter Shop. (2024). How to Quantify Fluorescence Microscopy for Accurate Analysis.
- Sanbio BV. (n.d.). How to choose the right microscope setup for your experiment.
- Chen, Y. C., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(15), 5702.
- Olympus. (n.d.). Microscope Camera Best Practices for Fluorescence Imaging.
- Hnízdo, A., et al. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European Journal of Medicinal Chemistry, 260, 115717.
- González, M., et al. (2023). Optimization of the 2-arylquinazoline-4(3 H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC medicinal chemistry, 14(10), 1992-2006.
- Barth, A., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1).
- Veselý, B., et al. (2018). Measurement of intracellular concentration of fluorescently-labeled targets in living cells. PloS one, 13(4), e0195254.
- Creative Biolabs. (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(14), 2649-2657.
- Shinn, A. D., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Accounts of chemical research, 51(8), 1856-1866.
- Gao, Y., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. International Journal of Molecular Sciences, 23(14), 7794.
- Mic, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Wang, R., et al. (2022).
- Bernatik, O., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR protocols, 3(1), 101199.
- Tu, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Kumar, D., et al. (2015). Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase. European journal of medicinal chemistry, 95, 523-535.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(11), 2200230.
- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of organic chemistry, 77(6), 2649-2658.
- Mao, Y., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & medicinal chemistry, 61, 116706.
- DeNovix. (2021). Key Applications of Fluorescence Quantification.
- Jun, J. V., & Appukkuttan, P. (2018). Small-molecule fluorescent probes and their design. RSC advances, 8(46), 26039-26053.
- Wawer, M., et al. (2014). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Journal of biomolecular screening, 19(6), 857-867.
- Skacel, N. E., et al. (2005). Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression. Journal of cellular physiology, 205(1), 1-10.
- Lee, G. M., et al. (2022). Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells. Frontiers in bioengineering and biotechnology, 10, 976214.
- El-Sayed, M. A., et al. (2022). Synthesis of new 2,4-diaminoquinazoline derivatives as anticancer. Archiv der Pharmazie, 355(11), 2200230.
- Zhang, J., et al. (2021). Small-molecule fluorescence-based probes for interrogating major organ diseases. Chemical Society Reviews, 50(14), 8195-8232.
- Domin, B. A., et al. (1983). Establishment of dihydrofolate reductase-increased human cell lines and relationship between dihydrofolate reductase levels and gene copy. Cancer research, 43(5), 2155-2158.
- F. Hoffmann-La Roche AG. (2019). 2,4-diaminoquinazoline derivatives and medical uses thereof. WO2019166532A1.
- Lee, G. M., et al. (2022). Generation and validation of the dihydrofolate reductase (DHFR) knockout (KO) clones. Frontiers in Bioengineering and Biotechnology, 10.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(11), 2200230.
- Chen, J., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(15), 4478.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Small-molecule fluorescent probes and their design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Measurement of intracellular concentration of fluorescently-labeled targets in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 17. Frontiers | Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 20. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 21. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 22. optolongfilter.com [optolongfilter.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxyquinazoline-2,4-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 5-Methoxyquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the causality behind experimental choices, and offer robust troubleshooting protocols to improve yield and purity.
Synthesis Overview: The Primary Pathway
The most prevalent and reliable method for synthesizing this compound involves the cyclization of a substituted 2-aminobenzonitrile with guanidine. The key starting material is typically 2-amino-6-methoxybenzonitrile. The reaction proceeds via a condensation and subsequent intramolecular cyclization, driven by heat and often facilitated by a suitable solvent and base.
This reaction is a cornerstone for creating the quinazoline scaffold, which is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3]
Reaction Mechanism Workflow
The following diagram illustrates the generally accepted mechanism for the formation of the 2,4-diaminoquinazoline ring from a 2-aminobenzonitrile and guanidine.
Caption: Key mechanistic steps in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and why?
The most frequently cited starting material is 2-amino-6-methoxybenzonitrile. The strategic placement of the amino (-NH₂) and cyano (-CN) groups in the ortho position is critical for the final intramolecular cyclization step that forms the quinazoline ring. The methoxy (-OCH₃) group at the 6-position of the benzonitrile (which becomes the 5-position in the final quinazoline product) is an electron-donating group that can influence the reactivity of the aromatic ring.
Q2: What form of guanidine should be used?
Guanidine is typically used as a salt, such as guanidine hydrochloride (NH₂C(NH)NH₂·HCl) or guanidine carbonate ((NH₂C(NH)NH₂)₂·H₂CO₃).[4]
-
Guanidine Hydrochloride: Often requires the addition of a base (like potassium carbonate or an organic base) to liberate the free guanidine in situ.
-
Guanidine Carbonate: Can sometimes be used directly as it is the salt of a strong base and a weak acid, providing a basic environment upon heating.
The choice often depends on the specific protocol and the desired control over the reaction's basicity. Free guanidine is a very strong base and can be hygroscopic and unstable, making the use of its salts more practical for handling and stoichiometry.[5][6]
Q3: Why is a high reaction temperature often required?
High temperatures (typically 120-160 °C) are necessary to overcome the activation energy for two key steps:
-
Initial Condensation: The reaction between the aminobenzonitrile and guanidine.
-
Intramolecular Cyclization: The crucial ring-forming step where the exocyclic nitrogen attacks the nitrile carbon.
Solvents with high boiling points, such as N,N-dimethylacetamide (DMA), 2-methoxyethanol, or dimethylformamide (DMF), are therefore commonly employed to achieve these temperatures.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem: Low to No Product Yield
A low yield is the most common challenge. This can often be traced back to several key factors related to reaction conditions and reagent quality.
Potential Cause 1: Inappropriate Solvent Choice
The Causality: The polarity of the solvent is critical for stabilizing charged intermediates and ensuring reactants remain in solution.[7] Non-polar solvents may fail to dissolve the guanidine salt and polar intermediates, leading to a heterogeneous mixture and a stalled reaction. Conversely, highly polar aprotic solvents excel at this.[7]
Solutions:
-
Switch to a Polar Aprotic Solvent: If using a less polar solvent like toluene or THF, switch to DMF, DMA, or DMSO. These solvents have high boiling points and are excellent at solvating the reactants and intermediates.[7]
-
Ensure Solubility: Before scaling up, perform a small-scale solubility test. Ensure your 2-amino-6-methoxybenzonitrile and guanidine salt are soluble in the chosen solvent at the target reaction temperature.
Potential Cause 2: Incorrect Basicity
The Causality: If using guanidine hydrochloride, a base is required to generate the free guanidine nucleophile. An insufficient amount of base or a base that is too weak will result in a low concentration of the active reagent, slowing or stopping the reaction.
Solutions:
-
Verify Base Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used relative to the guanidine hydrochloride.
-
Consider a Stronger Base: If the reaction is sluggish, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed, although care must be taken to avoid side reactions.
Potential Cause 3: Insufficient Temperature or Reaction Time
The Causality: As an intramolecular cyclization, this reaction has a significant activation energy barrier. Insufficient thermal energy will prevent the reaction from proceeding to completion.
Solutions:
-
Gradually Increase Temperature: While monitoring with TLC or LC-MS, slowly increase the reaction temperature in 10 °C increments. Be mindful of the solvent's boiling point and potential for reactant decomposition.
-
Extend Reaction Time: If partial conversion is observed, extending the reaction time may be sufficient to drive it to completion. Monitor every few hours to determine the optimal endpoint.
Troubleshooting Workflow: Low Yield
Use the following decision tree to systematically diagnose and solve low-yield issues.
Caption: A systematic workflow for troubleshooting low product yield.
Problem: Significant Impurity Formation
The presence of side products complicates purification and reduces the overall yield.
Potential Cause: Formation of Benzimidazole Byproducts
The Causality: Under certain conditions, particularly in non-polar solvents, an alternative reaction pathway can lead to the formation of benzimidazoles instead of quinazolines.[7][8] This highlights the importance of directing the reaction pathway through proper solvent selection.
Solution:
-
Utilize Polar Solvents: As detailed previously, using polar solvents like DMF or DMSO strongly favors the desired C(sp²)-N bond formation required for the quinazoline ring, suppressing the pathway to benzimidazoles.[7]
Potential Cause: Degradation of Starting Material or Product
The Causality: Extended exposure to very high temperatures (>180-200 °C) or strongly acidic/basic conditions can lead to the degradation of the methoxy group or other functionalities on the aromatic ring.
Solutions:
-
Optimize Temperature and Time: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate. Use TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
-
Purification: If minor impurities are unavoidable, standard purification techniques are effective.
-
Recrystallization: The product, this compound, is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be highly effective for removing minor impurities.
-
Column Chromatography: For more difficult separations, silica gel column chromatography using a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is a reliable method.
-
Experimental Protocol Example
The following table summarizes representative reaction conditions gleaned from various sources to provide a comparative overview. Researchers should always first consult the primary literature for specific details.
| Starting Material | Guanidine Source | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Reported Yield | Reference |
| 2-fluoro-6-(trifluoromethyl)benzonitrile | Guanidine Carbonate | None specified | DMA | 130 | 3 | Good (not quantified) | [4] |
| 2-bromobenzonitriles | Guanidine | K₂CO₃ / CuI | DMF | 80 | 12 | Good (not quantified) | [9][10] |
| 2-amino-5-bromo-6-chlorobenzonitrile | Chloroformamidine HCl | None specified | 2-Methoxyethyl ether | Reflux | 17 | Good (not quantified) | [11] |
Note: This table is illustrative. Yields are highly substrate-dependent.
References
- Solomin, V., Seins, A., & Jirgensons, A. (n.d.). Guanidine Scope for the Synthesis of Aminoquinazolines.
- Ozerov, A. A., et al. (2023). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)dione. CyberLeninka. [Link]
- Asif, M. (2014).
- Jin, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- (n.d.). Quinazolines Synthesis & QSAR Study.
- WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof. (n.d.).
- Al-Ostoot, F. H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
- Zhao, P., et al. (2018).
- Wang, C., et al. (2024). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PubMed Central. [Link]
- US5534518A - Insecticidal substituted-2,4-diaminoquinazolines. (n.d.).
- Spasov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
- Chen, Y., et al. (2020).
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]
- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. (n.d.). Organic Chemistry Portal. [Link]
- Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. [Link]
- Amato, M., et al. (2012).
- A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
- Chen, C., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). PubMed Central. [Link]
- Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]
- Diakité, M., et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. (2010).
- Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (n.d.). Organic Chemistry Portal. [Link]
- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.).
- US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (n.d.).
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyquinazoline-2,4-diamine
Welcome to the technical support center for 5-Methoxyquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a quinazoline derivative, this compound's fused heterocyclic ring structure can contribute to poor aqueous solubility, a common hurdle in experimental workflows.[1][2][3] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you successfully incorporate this compound into your research.
I. Understanding the Solubility Profile of this compound
Key Physicochemical Properties (Predicted):
While experimental data for this compound is limited, computational tools provide some insight into its properties.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~191.2 g/mol | Relatively small, which can be favorable for solubility. |
| XLogP3 | ~1.0-1.5 | Indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water. |
| Hydrogen Bond Donors | 2 | The two amine groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 5 | The nitrogen atoms and the methoxy oxygen can accept hydrogen bonds. |
Note: These values are computationally predicted for the parent compound and similar structures and should be used as a general guide.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A1: Prepare a Concentrated Stock Solution in an Organic Solvent.
This is the most common and effective initial step.[3] Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and miscibility with aqueous solutions.[3][4]
Protocol for Preparing a DMSO Stock Solution:
-
Solvent Quality: Use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds.
-
Initial Concentration: Aim for a high concentration stock solution (e.g., 10-50 mM). This allows for minimal addition of the organic solvent to your final aqueous solution.
-
Dissolution Aids: If the compound does not readily dissolve at room temperature, gentle warming (30-40°C) and vortexing or sonication can be employed.[3] Be cautious with heating, as it can degrade some compounds.
Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address it, which can be used individually or in combination.
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[3] It's possible you are exceeding the compound's thermodynamic solubility limit in the final solvent mixture.
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can significantly improve solubility.[4][5][6]
Co-solvent Typical Final Concentration Considerations Ethanol 1-5% (v/v) Generally well-tolerated in cell-based assays at low concentrations. Propylene Glycol (PG) 1-10% (v/v) A common vehicle for in vivo studies. Polyethylene Glycol (PEG), e.g., PEG 400 1-10% (v/v) Can also enhance stability. N,N-dimethylformamide (DMF) <1% (v/v) A stronger solvent than DMSO, but may have higher cellular toxicity.[7] -
pH Adjustment: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[3] Lowering the pH of your buffer may increase solubility by protonating these nitrogens, thereby increasing the compound's polarity.
-
Caution: Ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.[3][4]
Surfactant Typical Final Concentration Tween® 20 or Tween® 80 0.01-0.1% (v/v) Triton™ X-100 0.01-0.1% (v/v)
Q3: I'm concerned about the effects of organic solvents on my cell-based assay. What are my options?
A3: Minimizing solvent toxicity is crucial for maintaining the integrity of biological assays. Here’s a tiered approach:
-
Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Consider Alternative Formulation Strategies: For persistent solubility issues or for in vivo studies, more advanced formulation techniques may be necessary. These methods aim to increase the aqueous solubility of the drug itself.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent water solubility.[4][8]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid-state.[9][10] This can improve wettability and dissolution rate.[9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[3][10]
-
III. Experimental Workflows and Protocols
Systematic Solubility Assessment Workflow
This workflow provides a structured approach to determining the optimal solvent system for this compound.
Caption: A stepwise decision tree for troubleshooting the solubility of this compound.
Protocol: Preparation of a Co-solvent Formulation
This protocol details the preparation of a solution using a co-solvent to enhance the solubility of this compound for an in vitro assay.
Objective: To prepare a 100 µM working solution of this compound in a cell culture medium with a final DMSO concentration of 0.2% and 2% ethanol as a co-solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
200-proof Ethanol
-
Sterile cell culture medium
Procedure:
-
Prepare a 50 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of this compound.
-
Add anhydrous DMSO to achieve a final concentration of 50 mM.
-
Vortex and gently warm if necessary to fully dissolve the compound.
-
-
Prepare an Intermediate Dilution in Ethanol:
-
In a sterile microcentrifuge tube, add 2 µL of the 50 mM DMSO stock.
-
Add 98 µL of 100% ethanol to create a 1 mM intermediate solution in 2% DMSO/98% ethanol. Vortex to mix.
-
-
Prepare the Final Working Solution:
-
In a separate sterile tube, add 10 µL of the 1 mM intermediate solution.
-
Add 990 µL of the cell culture medium.
-
Vortex thoroughly. This results in a final concentration of 10 µM this compound in a solution containing 0.02% DMSO and approximately 1% ethanol. Correction: The final working solution will be 10µM with 0.2% DMSO and 2% Ethanol if you add 20uL of the 1mM intermediate solution to 980uL of media.
-
Visualization of the Dilution Scheme:
Caption: A diagram illustrating the serial dilution process for preparing the final working solution.
IV. Summary of Recommended Solvents and Techniques
| Strategy | Solvent/Agent | Key Advantage | Application |
| Primary Stock Solution | DMSO | High solubilizing power | In vitro and initial in vivo studies |
| Co-solvency | Ethanol, Propylene Glycol, PEG 400 | Improves aqueous solubility with moderate biocompatibility | In vitro and in vivo formulations |
| pH Modification | Acidic Buffers (e.g., citrate) | Can significantly increase solubility for basic compounds | Aqueous formulations |
| Surfactant Use | Tween® 80, Solutol® HS 15 | Prevents precipitation at low concentrations | In vitro and parenteral formulations |
| Advanced Formulations | Cyclodextrins, Solid Dispersions | Substantially increases aqueous solubility | Oral and parenteral drug delivery |
V. References
-
Solubility of Things. (n.d.). Quinazoline derivative. Retrieved from [Link]
-
Zhang, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3375-3393. Available at: [Link]
-
Baluja, S., et al. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical and Pharmaceutical Research, 7(12), 63-71. Available at: [Link]
-
Sowjanya, C., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
PubChem. (n.d.). 6-(3,4-Dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine. Retrieved from [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9. Available at: [Link]
-
MedCrave. (2016, December 22). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. cibtech.org [cibtech.org]
- 8. Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Troubleshooting 5-Methoxyquinazoline-2,4-diamine instability in assays
Welcome to the technical support resource for 5-Methoxyquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and troubleshooting of this compound in experimental assays. As Senior Application Scientists, we understand that compound stability is paramount for generating reliable and reproducible data. This center provides a series of FAQs and troubleshooting guides to address common challenges.
Section 1: Compound Properties and Handling FAQs
This section covers the fundamental properties and best practices for handling and storing this compound to ensure its integrity from the vial to the assay plate.
Q1: What are the key chemical and physical properties of this compound?
Understanding the fundamental properties of a compound is the first step in troubleshooting. This compound belongs to the quinazoline class of N-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The presence of two amine groups and a methoxy group on the quinazoline core dictates its chemical behavior, including its solubility, stability, and potential for interactions.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₄O | - |
| Molecular Weight | 190.20 g/mol | Derived from similar structures |
| Melting Point | 153 - 155 °C | [3] |
| Appearance | Typically a solid (e.g., white or off-white) | [4] |
| pKa | Not readily available; the diaminoquinazoline core suggests basic properties. | [5] |
| Solubility | Low solubility in water is expected for the general quinazoline-2,4-diamine structure.[6] Soluble in organic solvents like DMSO and ethanol. | General chemical knowledge |
Note: Specific data for the 5-methoxy derivative can be sparse; properties are often inferred from the parent quinazoline-2,4-diamine structure and related analogs.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to prevent degradation before the compound is even used. Quinazoline derivatives can be sensitive to light, moisture, and extreme temperatures.
Core Recommendations:
-
Storage Temperature: For long-term storage, keep the solid compound in a tightly sealed container under an inert gas (nitrogen or argon) at 2–8 °C.[6]
-
Light Sensitivity: Store in an amber vial or a light-blocking container to prevent potential photodegradation.
-
Moisture: The compound is a diamine, making it potentially hygroscopic. Store in a desiccator or a dry, controlled environment. Avoid repeated freeze-thaw cycles of solutions.
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][7] Handle the solid powder in a well-ventilated area to avoid inhalation of dust.[8]
Q3: How should I prepare a stock solution of this compound? What are suitable solvents?
The preparation of a stable, accurate stock solution is the foundation of any successful assay. The choice of solvent is crucial.
Protocol: Stock Solution Preparation (10 mM in DMSO)
-
Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add high-purity, anhydrous dimethyl sulfoxide (DMSO) to the solid to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes. Ensure all solid material is completely dissolved. Visually inspect for any particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to minimize freeze-thaw cycles and contamination. Store at -20°C or -80°C for long-term use.
Causality Behind Solvent Choice:
-
DMSO: It is a polar aprotic solvent that is excellent for solubilizing many heterocyclic compounds and is generally compatible with most cell-based and biochemical assays at low final concentrations (<0.5%). Its aprotic nature minimizes the risk of solvolysis reactions.
-
Ethanol: Can be used as an alternative but may be less effective at high concentrations. Its protic nature could potentially interact with the compound over long-term storage.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended for primary stock solutions due to the compound's likely low water solubility and higher potential for hydrolytic degradation.[6]
Section 2: Troubleshooting Assay Instability
Inconsistent or non-reproducible assay data is a common frustration. This section provides a logical framework for diagnosing and resolving instability issues related to this compound.
Q4: My assay results with this compound are inconsistent. What are the likely causes?
Inconsistency is often a symptom of underlying compound instability. The primary suspects are degradation in the stock solution or, more commonly, within the aqueous assay buffer during incubation.
Workflow for Diagnosing Inconsistency:
Caption: Workflow for troubleshooting assay inconsistency.
Q5: I suspect the compound is degrading in my aqueous assay buffer. How can I confirm this and what is a likely degradation pathway?
Aromatic amines and ether groups can be susceptible to degradation under specific conditions. The quinazoline ring itself is relatively stable, but the substituents are key points of vulnerability.[9] Potential degradation pathways include oxidation of the amine groups or hydrolysis of the methoxy ether bond, particularly at non-neutral pH.
Confirmation Method: Perform a time-course stability study. Incubate this compound in your final assay buffer at the experimental temperature. Take samples at t=0, 1, 2, 4, and 24 hours. Analyze these samples by HPLC or LC-MS to quantify the parent compound and look for the appearance of new peaks (degradants).
Hypothetical Degradation Pathways:
Caption: Potential degradation points on the compound.
Q6: Can pH or temperature affect the stability of this compound during my experiment?
Yes, absolutely. Both pH and temperature are critical variables.
-
pH: The stability of the methoxy group can be pH-dependent. Strongly acidic or basic conditions can promote its hydrolysis to the corresponding 5-hydroxy derivative. The protonation state of the amine groups will also change with pH, which can affect solubility and reactivity. It is crucial to run your stability test (Q5) in the exact buffer you use for your assay.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. If your assay involves elevated incubation temperatures (e.g., 37°C), it is essential to confirm compound stability under those conditions. A compound stable for hours at room temperature might degrade significantly faster at 37°C.
Q7: Are there any known incompatibilities with common assay reagents?
While specific incompatibility data for this exact molecule is limited, general chemical principles for aromatic diamines suggest potential issues with:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), persulfates, or even ambient oxygen over long periods can oxidize the amine groups.[10][11]
-
Strong Reducing Agents: While less common, potent reducing agents could potentially affect the quinazoline ring system.
-
Reactive Aldehydes or Ketones: The primary amine groups can potentially form Schiff bases with aldehydes or ketones present in the assay medium or on other molecules.
-
Metal Ions: Some metal ions can chelate with diamine structures or catalyze oxidation reactions. If your buffer contains divalent cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺), consider their potential role in any observed instability.
Section 3: Analytical Protocols and Validation
Trustworthy data starts with a well-characterized compound. This section provides standard protocols for verifying the identity and stability of your this compound.
Q8: How can I analytically verify the purity and concentration of my this compound stock solution?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing purity. For identity confirmation and degradation analysis, Mass Spectrometry (LC-MS) is invaluable.[12]
Protocol: HPLC Purity Analysis This protocol provides a starting point; optimization may be required.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., scan from 210-400 nm to find the λ-max, likely around 254 nm).
-
-
Sample Preparation: Dilute your DMSO stock solution 1:100 or 1:1000 in the mobile phase (or a 50:50 mix of A and B) to an appropriate concentration for UV detection (e.g., 10-50 µM).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibrate at 5% B
-
-
Data Analysis:
-
Integrate the area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A pure sample should show a single major peak. The appearance of other peaks indicates impurities or degradation.
-
Q9: What is a recommended workflow for investigating compound instability in a specific assay?
A systematic approach is key. The goal is to isolate the component or condition causing the degradation.
Workflow: Investigating Assay-Specific Instability
Caption: Systematic workflow to identify sources of instability.
By following this guide, researchers can proactively address and resolve stability issues with this compound, leading to more robust and reliable experimental outcomes.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
- Fisher Scientific. (2015). Safety Data Sheet example for a related diamine compound.
- Sigma-Aldrich. (2025). Safety Data Sheet example for a related chemical.
- PubChem. (2025). Entry for a related quinazoline derivative.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2,4-Diamino-5-hydroxyquinazoline.
- Fisher Scientific. (2011). Safety Data Sheet for a related diamino compound.
- Biological Activity of Quinazolinone Derivatives: A Review. (n.d.).
- Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(5), 535-552. [Link][1]
- Google Patents. (2019).
- Copley, S. D. (2017). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Chemical and Biomolecular Engineering, 8, 329-348. [Link][18]
- Amine, A. M., et al. (2020). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ACS Sustainable Chemistry & Engineering.[19]
- A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2025). YMER.[2]
- BIOSYNCE. (n.d.). Quinazoline-2,4-diamine CAS 1899-48-5.
- Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 123. [Link][20]
- Jiang, Y., et al. (2015). Degradation of toluene-2,4-diamine by persulphate: kinetics, intermediates and degradation pathway. Environmental Technology, 36(24), 3161-3168. [Link][10]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Diazinon - Analytical Methods. [Link][21]
- Al-Omar, M. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(5), 566. [Link][9]
- ResearchGate. (2015).
- PubChem. (n.d.). Benzoguanamine.
- PubChem. (n.d.). 2,4-Diaminoquinazoline.
- Kurcova, K., et al. (2023). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. International Journal of Molecular Sciences, 24(12), 10321. [Link][23]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Methyl-1,3,5-triazine-2,4-diamine | 542-02-9 [chemicalbook.com]
- 5. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of toluene-2,4-diamine by persulphate: kinetics, intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing In Vivo Dosing of 5-Methoxyquinazoline-2,4-diamine
Welcome to the technical support guide for researchers utilizing 5-Methoxyquinazoline-2,4-diamine in in vivo studies. This document provides a comprehensive framework for dose optimization, addressing common challenges and offering troubleshooting strategies. As public domain data on the in vivo application of this specific molecule is limited, this guide synthesizes established principles of pharmacology and drug development with insights from studies on structurally related quinazoline derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to design and execute robust in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Pre-Clinical Formulation & Administration
Question 1: What is the primary mechanism of action for quinazoline-2,4-diamines, and how does this influence my in vivo study design?
Answer: Quinazoline-2,4-diamines are a class of compounds known to primarily act as inhibitors of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA replication and cell proliferation, making them of interest as potential anti-cancer and anti-microbial agents.[1][2]
Your in vivo study design must be tailored to this mechanism. For instance, in oncology models, dosing schedules should be designed to maintain plasma concentrations above the IC50 for DHFR inhibition for a duration sufficient to induce cell cycle arrest and apoptosis in tumor cells. It is also crucial to consider the potential for effects on rapidly dividing normal tissues, such as bone marrow and gastrointestinal epithelium, which can lead to toxicity.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Troubleshooting Checklist:
-
Confirm Formulation Integrity: Did the compound remain in solution throughout the dosing period? Visually inspect for precipitation.
-
Pharmacokinetics (PK): Is the drug being absorbed and reaching the tumor?
-
Action: Conduct a simple PK study. Administer a single dose and collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma for drug concentration.
-
-
Pharmacodynamics (PD) / Target Engagement: Is the drug hitting its target in the tumor?
-
Action: Administer the compound and harvest tumors at the expected Cmax (peak concentration). Measure the level of DHFR inhibition or downstream markers of folate pathway disruption.
-
-
Dose and Schedule: Is the dose high enough and/or administered frequently enough?
-
Action: If tolerated, increase the dose. Consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain target coverage.
-
Section 3: Toxicology & Safety
Question 6: What are the expected toxicities associated with DHFR inhibitors, and how should I monitor for them?
Answer: As DHFR inhibitors affect all rapidly dividing cells, on-target toxicities are expected.
Common Toxicities and Monitoring Parameters:
| Organ System | Potential Toxicity | Monitoring Method |
| Hematopoietic | Myelosuppression (anemia, neutropenia, thrombocytopenia) | Complete Blood Count (CBC) at baseline and end of study. |
| Gastrointestinal | Diarrhea, weight loss, mucositis | Daily body weight measurements, clinical observation. |
| Hepatic | Elevated liver enzymes | Serum chemistry panel (ALT, AST). |
| Renal | Altered kidney function | Serum chemistry panel (BUN, creatinine). |
These potential side effects should be carefully monitored during your dose-range finding and efficacy studies. For some related compounds, lethargy, piloerection, and changes in respiratory rate have been observed shortly after dosing. [3]
References
- 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (Tmq), a Potent Non-Classical Folate Antagonist inhibitor--I Effect on Dihydrofolate Reductase and Growth of Rodent Tumors in Vitro and in Vivo.Biochemical Pharmacology.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.Journal of Medicinal Chemistry.
- In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans.Proceedings of the Society for Experimental Biology and Medicine.
- Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies.Toxicology.
- Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation.Bioorganic & Medicinal Chemistry.
- Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients.British Journal of Cancer.
- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).European Commission.
Sources
- 1. 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (tmq), a potent non-classical folate antagonist inhibitor--I effect on dihydrofolate reductase and growth of rodent tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
How to avoid off-target effects of 5-Methoxyquinazoline-2,4-diamine
A Guide to Characterizing and Mitigating Off-Target Effects for Researchers
Welcome to the technical support resource for 5-Methoxyquinazoline-2,4-diamine and related quinazoline-based inhibitors. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of kinase inhibitor selectivity. The quinazoline scaffold is a cornerstone of modern kinase inhibitors, but its efficacy is intrinsically linked to its specificity.[1][2] Understanding and controlling off-target effects is paramount for generating reproducible, high-quality data and developing safer, more effective therapeutics.[3][4]
This guide provides a series of frequently asked questions, troubleshooting workflows, and detailed experimental protocols to help you validate on-target activity and identify and mitigate confounding off-target effects during your research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes (e.g., high toxicity) after treatment with our quinazoline compound. Could these be off-target effects?
A1: Yes, it is highly plausible. Unexpected or exaggerated cellular phenotypes are often the first indication of off-target activity. Small molecule inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, can interact with dozens or even hundreds of unintended proteins.[3] These interactions can trigger signaling pathways unrelated to the primary target, leading to consequences like mitochondrial dysfunction, oxidative stress, DNA damage, and ultimately, various forms of cell death.[5] It is critical to experimentally confirm that the observed phenotype is a direct result of modulating the intended target and not an artifact of polypharmacology.
Q2: What is the difference between measuring potency in a biochemical assay (like IC50) versus a cell-based assay (like EC50), and what can it tell me about off-target effects?
A2: This is a crucial distinction.
-
Biochemical IC50 measures the concentration of the inhibitor required to reduce the activity of an isolated, purified enzyme by 50%. It is a direct measure of drug-target interaction in a clean, artificial system.
-
Cell-based EC50 measures the concentration required to achieve 50% of the maximum biological effect in a living cell (e.g., inhibiting proliferation).
A significant discrepancy between these two values (e.g., a much higher EC50 than IC50) can indicate issues like poor cell permeability or high plasma protein binding. Conversely, if your cellular EC50 for a phenotype is much lower (more potent) than the biochemical IC50 for your primary target, it strongly suggests that a different, more sensitive off-target is responsible for the observed cellular effect.
Q3: How can we proactively identify the most likely off-targets for our quinazoline-based compound?
A3: The most effective strategy is to perform an unbiased, large-scale screening assay early in your research. These methods provide a broad view of the inhibitor's selectivity across the human kinome. Key approaches include:
-
In Vitro Kinome Profiling: This involves screening the compound against a large panel of hundreds of purified kinases in biochemical assays.[6] This provides quantitative binding affinity (Kd) or inhibitory concentration (IC50) data across the kinome, revealing potential off-targets.
-
Chemical Proteomics: This is a powerful method where the compound (or an analog) is used as "bait" to pull down interacting proteins from a complex cell lysate.[3][7] The bound proteins are then identified and quantified by mass spectrometry. Platforms like Kinobeads are specifically designed for this purpose and can map drug targets on a proteome-wide scale.[8][9][10]
Q4: My compound shows activity against my target in a biochemical assay, but I'm not seeing the expected downstream signaling changes in my cell model. Why?
A4: This highlights the importance of confirming target engagement in a physiological context. A compound may inhibit a purified enzyme but fail to engage its target in a living cell due to several factors:
-
Poor Membrane Permeability: The compound cannot reach its intracellular target.
-
Cellular Efflux: The compound is actively pumped out of the cell by transporters.
-
Intracellular ATP Competition: The high concentration of ATP inside a cell (~1-10 mM) can outcompete an ATP-competitive inhibitor, rendering it less effective than in a low-ATP biochemical assay.
To address this, you must use an assay that directly measures the physical interaction between your compound and its target inside the cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[11][12][13]
Troubleshooting Guide: Is My Phenotype On-Target?
When experimental results are ambiguous or unexpected, a logical troubleshooting workflow is essential. This section provides guidance on dissecting on-target vs. off-target driven observations.
Logical Workflow for Phenotype Validation
The following diagram illustrates a systematic approach to confirming that an observed biological effect is mediated by the intended target of your inhibitor.
Caption: A workflow for validating on-target effects.
Troubleshooting Scenarios
| Symptom | Possible Cause | Recommended Action |
| Inconsistent Results | The observed phenotype is not replicated with a structurally different inhibitor of the same target. | The phenotype is likely a scaffold-specific off-target effect of your primary compound.[14] Profile both compounds side-by-side using chemical proteomics to identify differential off-targets. |
| Potency Mismatch | The compound is highly toxic at concentrations well below the IC50 for the intended target. | The toxicity is almost certainly due to an off-target. Use a lower, target-relevant concentration. If the phenotype of interest disappears, it was likely an artifact. |
| Knockout Contradiction | The cellular phenotype persists even after the intended target protein is eliminated via CRISPR/Cas9 knockout. | This is definitive evidence of an off-target effect. The compound's activity is independent of its intended target.[5] Use this knockout cell line as a tool for off-target identification. |
| Rescue Failure | Overexpressing a drug-resistant mutant of the target fails to reverse the compound's effect. | This also points to an off-target effect. The drug is acting through a different pathway that is not impacted by the state of the primary target.[15] |
Experimental Protocols
Here we provide condensed, foundational protocols for two critical validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows you to confirm that this compound is binding to its intended target in intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][16]
Objective: To determine if the compound induces a thermal shift in the target protein, confirming cellular engagement.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another with a saturating concentration of your quinazoline inhibitor (e.g., 10-20x cellular EC50) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution, often with protease inhibitors.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated (RT) control.
-
Lysis: Lyse the cells to release soluble proteins, typically through freeze-thaw cycles (e.g., 3x using liquid nitrogen and a 25°C water bath).
-
Clarification: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction. Analyze these samples by SDS-PAGE and Western Blot using a specific antibody against your target protein.
Interpreting the Results:
-
In the vehicle-treated samples, the band for your target protein will decrease in intensity as the temperature increases, reflecting its denaturation.
-
If the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures in the drug-treated samples. This will appear as a "shift" in the melting curve to the right (higher temperatures).
Protocol 2: On-Target Validation via CRISPR/Cas9 Knockout
This is the definitive method to determine if a cellular phenotype is dependent on your target.[5]
Objective: To create a cell line lacking the target protein and test if the compound still elicits the phenotype.
Methodology:
-
sgRNA Design: Design and validate 2-3 single-guide RNAs (sgRNAs) that target a constitutive exon of the gene encoding your target protein.
-
Transfection: Co-transfect a Cas9-expressing cell line with the sgRNAs.
-
Clonal Selection: Isolate single-cell clones and expand them.
-
Knockout Validation: Screen the clones to identify those with complete loss of target protein expression. This must be confirmed by Western Blot and ideally by sequencing to identify the frameshift-inducing indel mutations.
-
Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with your quinazoline inhibitor across a dose-response range.
-
Analysis: Measure the phenotype of interest (e.g., cell viability, apoptosis marker) in both cell lines.
Interpreting the Results:
-
On-Target Effect: The parental cells will show a dose-dependent response to the compound, while the knockout cells will be completely resistant to it.
-
Off-Target Effect: Both the parental and knockout cells will show a similar dose-dependent response to the compound, proving the phenotype is independent of the intended target.
Advanced Off-Target Identification Strategies
If the above experiments confirm your phenotype is off-target, the next step is to identify the responsible protein(s). This is a complex undertaking that often requires specialized proteomics expertise.
Caption: Workflow for chemical proteomics-based off-target identification.
| Technique | Principle | Key Advantage |
| Chemical Proteomics | An immobilized version of the inhibitor is used to "fish" for binding partners in a cell lysate. Bound proteins are identified by mass spectrometry.[3][10] | Unbiased; directly identifies proteins that physically interact with the compound. |
| Activity-Based Protein Profiling (ABPP) | Uses specialized chemical probes that covalently label the active site of enzymes. An inhibitor competes with the probe, and the reduction in labeling is quantified by MS to reveal targets.[17] | Measures engagement with active enzymes in a near-native state. |
| Proteome-wide CETSA (MS-CETSA) | Combines the CETSA principle with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment.[13] | Unbiasedly identifies which proteins are stabilized by the compound in intact cells, providing strong evidence of engagement. |
References
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
- Lee, H., et al. (2019). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Wikipedia. Cellular thermal shift assay.
- Lee, K., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters.
- Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
- Reinhard, F.B.M., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology.
- Médard, G., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
- Jarzab, A.M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Heinzlmeir, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology.
- Basnet, A., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules.
- Journal of Pharmaceutical Research International. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- American Society for Biochemistry and Molecular Biology. A game changer in cancer kinase target profiling.
- Gorgan, D.L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Wu, H., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Wang, D., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
- Gentile, F., et al. (2024). Computational Strategies Reshaping Modern Drug Discovery. International Journal of Molecular Sciences.
- Kaelin Jr., W.G. (2018). Preclinical cancer-target validation: How not to be wrong. National Institutes of Health.
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A game changer in cancer kinase target profiling [asbmb.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. annualreviews.org [annualreviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Mitigating Cytotoxicity of 5-Methoxyquinazoline-2,4-diamine in Control Cells
Welcome to the technical support resource for researchers utilizing 5-Methoxyquinazoline-2,4-diamine. Quinazoline derivatives represent a promising class of compounds in therapeutic research, with many demonstrating potent activity as kinase inhibitors, anti-folate agents, or modulators of key signaling pathways.[1][2][3][4][5] However, a common challenge in preclinical assessment is observing unintended cytotoxicity in non-malignant or control cell lines, which can confound experimental results and raise questions about therapeutic windows.
This guide provides a structured, in-depth approach to troubleshooting and reducing the off-target cytotoxicity of this compound. We will move from foundational experimental controls to advanced cell culture modifications, explaining the scientific rationale behind each step to empower you to make informed decisions in your research.
Part 1: Foundational Troubleshooting & Initial Assessment
This section addresses the critical first steps to confirm that the observed cytotoxicity is a direct result of the compound and not an experimental artifact.
Q1: We are observing significant death in our control cells, even at what we consider low concentrations of this compound. What are the first steps to troubleshoot this?
A1: The first and most critical step is to systematically characterize the cytotoxic profile of the compound in your specific cell line. This involves performing a comprehensive dose-response and time-course experiment.[6][7] It is a common pitfall to test concentrations that far exceed what is physiologically achievable or relevant.[8]
Expert Rationale: The relationship between a drug's concentration and its exposure duration is a key pharmacological parameter that dictates cellular response.[9] A compound may be well-tolerated for a short duration but cytotoxic over a longer period. Establishing a precise IC50 (half-maximal inhibitory concentration) at multiple time points (e.g., 24, 48, 72 hours) provides the fundamental data needed to identify a potential non-toxic working concentration range.[7]
Q2: How can I be sure the cytotoxicity is caused by the compound itself and not the solvent or other aspects of my experimental setup?
A2: It is imperative to run a robust set of controls to isolate the source of toxicity. This is a self-validating step to ensure the integrity of your findings.
Expert Rationale:
-
Vehicle Control: The most common solvent for quinazolines is Dimethyl Sulfoxide (DMSO).[9] DMSO can be independently cytotoxic, typically at concentrations above 0.5%. Your experiment must include wells treated with the highest concentration of DMSO used in your dilutions to ensure the vehicle itself is not the toxic agent.[9]
-
Cell Seeding Density: The initial number of cells plated can influence their growth phase and sensitivity to drugs. Ensure you use a consistent and optimal seeding density for your specific cell line to obtain reproducible results.[9]
-
Assay Type: Different cytotoxicity assays measure different cellular events. For example, an MTT assay measures metabolic activity, while a Lactate Dehydrogenase (LDH) assay measures membrane integrity.[10] Using two distinct assay types can help confirm the cytotoxic effect and rule out assay-specific artifacts.[11]
Part 2: Mechanistic Inquiry: Understanding the "Why"
Once you've confirmed true compound-specific cytotoxicity, the next step is to understand the potential molecular mechanisms driving it. For quinazoline derivatives, several pathways are commonly implicated.
Q3: What are the likely molecular mechanisms behind the cytotoxicity of a 2,4-diaminoquinazoline derivative in my control cells?
A3: Based on the extensive literature on this structural class, the cytotoxicity is likely mediated by the induction of apoptosis (programmed cell death), often through the intrinsic mitochondrial pathway.[12][13] A key off-target effect for some quinazolines is the inhibition of mitochondrial complex I, a critical component of the electron transport chain.[14]
Expert Rationale: Many quinazoline-based compounds function as anticancer agents by triggering apoptosis in rapidly dividing cells.[15][16] This process is frequently dependent on the activation of caspases, a family of proteases that execute cell death.[17] The intrinsic pathway involves mitochondrial stress, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[13] The finding that a specific 2,4-diaminoquinazoline, EVP4593, is a potent inhibitor of mitochondrial complex I provides a strong, plausible mechanism for off-target toxicity.[14] Inhibition of this complex disrupts cellular respiration and can trigger the release of reactive oxygen species (ROS), pushing the cell towards apoptosis.[14]
Caption: Potential mechanism of cytotoxicity via the intrinsic apoptotic pathway.
Part 3: Strategic Interventions for Reducing Cytotoxicity
This section provides actionable strategies and protocols to actively reduce the cytotoxicity observed in your control cells.
Q4: How can I modify my cell culture conditions to decrease the compound's toxicity?
A4: The most effective and straightforward modification is to leverage the effect of serum protein binding. The concentration of serum (e.g., Fetal Bovine Serum, FBS) in your culture medium can dramatically alter the free, bioavailable concentration of the compound.
Expert Rationale: Small molecules, particularly those with some lipophilicity, readily bind to proteins in serum, most notably albumin.[18][19] It is a fundamental principle that only the unbound fraction of a drug is free to enter cells and exert a biological effect.[20][21] Standard cell culture media often contain 10% FBS. By increasing the serum concentration (e.g., to 15% or 20%), you can increase the amount of compound sequestered by proteins, thereby lowering the effective concentration that the cells experience without changing the molar amount you add.[20] This can often reveal a therapeutic window where the compound remains effective on its target in cancer cells (if applicable) but falls below the toxic threshold for control cells.
Q5: Could cellular efflux pumps be playing a role in the differential sensitivity I see between cell lines?
A5: Yes, efflux pumps are a critical factor. These are membrane proteins that actively transport drugs out of the cell, reducing intracellular accumulation.[22]
Expert Rationale: Efflux pumps, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), are a major mechanism of multidrug resistance in cancer.[23] However, their expression levels can vary significantly between different cell types, including various "normal" or control cell lines. If your control cells have low expression of these pumps compared to your experimental cancer cells, they may accumulate higher intracellular concentrations of the compound and thus exhibit greater cytotoxicity.[24] While modulating efflux pump activity can be complex, being aware of their role is crucial for data interpretation. Some quinazoline derivatives have even been specifically designed to inhibit these pumps.[25][26][27]
Q6: Are there more advanced or physiologically relevant cell culture models I should consider?
A6: Yes. If you continue to see toxicity in standard 2D monolayer cultures, moving to a 3D cell culture model, such as spheroids or organoids, is a highly recommended next step.
Expert Rationale: 2D cell cultures are known to be poor predictors of in vivo drug responses.[9] 3D models better mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients.[28] This different context can significantly alter cellular responses to a drug, often making the cells more resistant to toxicity and providing a more accurate assessment of a compound's potential therapeutic window.[28]
Part 4: Key Experimental Protocols & Workflows
Here we provide detailed methodologies for the key experiments discussed.
Protocol 1: Comprehensive Dose-Response and Time-Course Cytotoxicity Assay
-
Cell Plating: Seed your control cells in a 96-well plate at their predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in complete medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 200 µM down to 1 nM). Prepare a 2X vehicle control (e.g., 0.4% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plates for 24, 48, and 72 hours. Use a separate plate for each time point.
-
Assay: At the end of each incubation period, perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC50 value for each time point.
Protocol 2: Investigating the Effect of Serum Protein Binding
-
Media Preparation: Prepare complete cell culture media containing different percentages of FBS, for example: 5%, 10%, 15%, and 20%.
-
Cell Plating: Seed your control cells in four separate 96-well plates. Use the standard 10% FBS medium for initial plating and allow cells to adhere overnight.
-
Media Exchange: After overnight incubation, carefully aspirate the medium and replace it with the different serum-containing media (5%, 10%, 15%, 20%).
-
Treatment: Immediately treat the cells with a range of concentrations of this compound as described in Protocol 1.
-
Incubation & Assay: Incubate for a fixed time point (e.g., 48 hours) where you previously observed cytotoxicity. Perform a cytotoxicity assay.
-
Data Analysis: Calculate the IC50 value for each serum condition. A rightward shift in the dose-response curve (i.e., a higher IC50) with increasing serum concentration indicates that protein binding is reducing the compound's effective potency and toxicity.[20]
Caption: A logical workflow for troubleshooting and mitigating compound cytotoxicity.
Part 5: Data Presentation and Interpretation
Summarizing your optimization data clearly is essential for making progress.
Table 1: Example IC50 Values of this compound on "Control Cell Line X" at 48 Hours under Varying Serum Conditions
| Fetal Bovine Serum (FBS) % | IC50 (µM) | Fold Shift in IC50 (vs. 5% FBS) |
| 5% | 2.5 | 1.0x |
| 10% | 7.8 | 3.1x |
| 15% | 19.2 | 7.7x |
| 20% | 41.5 | 16.6x |
Interpretation: The data in this example table clearly demonstrates that as the percentage of serum increases, the IC50 value of the compound also increases significantly. This strongly supports the hypothesis that serum protein binding is sequestering the compound, reducing its bioavailability and thus its cytotoxicity. A researcher could use this data to select a higher serum concentration for future experiments to minimize off-target effects in this control cell line.
References
- Jahagirdar, A. A., et al. (2018). In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line. PubMed.
- García-Morales, L., et al. (2006). New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. Cancer Biology & Therapy.
- Ahmad, I., et al. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. PLOS ONE.
- Madbouly, A. K., et al. (2022). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. RSC Medicinal Chemistry.
- Zhu, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports.
- ScienceDaily. (2021). Biologists create better method to culture cells for testing drug toxicity.
- Xu, M., et al. (2002). Building a Tiered Approach to In Vitro Predictive Toxicity Screening. ResearchGate.
- Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review.
- Li, Y., et al. (2023). Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. Frontiers in Pharmacology.
- Gee, C. T., et al. (2016). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology.
- Cree, I. A. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research.
- Schmidt, S., et al. (2010). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy.
- Al-Hussain, F. A., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
- van Beijnum, J. R., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- Bucur, M. V., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences.
- Bucur, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. ResearchGate.
- Stanković, B., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI.
- Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences.
- Stavri, F., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Pharmaceuticals.
- Coy-Barrera, E., et al. (2021). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. ResearchGate.
- Elslager, E. F., et al. (1979). 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (Tmq), a Potent Non-Classical Folate Antagonist inhibitor--I Effect on Dihydrofolate Reductase and Growth of Rodent Tumors in Vitro and in Vivo. Biochemical Pharmacology.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. Journal of Genetic Engineering and Biotechnology.
- Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal.
- Ghorab, M. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
- Anozie, C. C. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.
- Gerlach, J. P., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
- Al-Ostath, O. A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus.
- Cone, A., et al. (2024). Cell Adhesion and Cytotoxicity Assessment of Collagen-Coated Electrospun PCL Membranes Functionalized with Silver Nanoparticles. MDPI.
- Wei, W., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Biological Sciences.
- Schilling, B., et al. (2015). Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. Bioorganic & Medicinal Chemistry Letters.
- Al-Awadhi, F., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules.
- Manera, C., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. European Journal of Medicinal Chemistry.
- Glushankova, L. (2022). The Molecular Mechanisms of 4-N-[2-(4-Phenoxyphenyl)Ethyl]Quinazoline-4,6-Diamine Activity. Encyclopedia.pub.
- Četojević-Simin, D., et al. (2016). In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines. Journal of Agricultural, Life, and Environmental Sciences.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (tmq), a potent non-classical folate antagonist inhibitor--I effect on dihydrofolate reductase and growth of rodent tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cell Adhesion and Cytotoxicity Assessment of Collagen-Coated Electrospun PCL Membranes Functionalized with Silver Nanoparticles | MDPI [mdpi.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methoxyquinazoline-2,4-diamine Derivatives
Welcome to the technical support center for the purification of 5-methoxyquinazoline-2,4-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important class of heterocyclic compounds. The inherent basicity of the diaminoquinazoline core, coupled with the electronic influence of the methoxy group, presents a unique set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to achieve your desired purity and yield.
I. Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound derivatives. Each issue is broken down by probable cause, followed by a detailed, step-by-step solution grounded in chemical principles.
Issue 1: Poor Separation and Significant Tailing/Streaking in Column Chromatography
You're observing broad, streaky bands on your silica gel column, and fractions are heavily cross-contaminated.
-
Probable Cause 1: Strong Amine-Silica Interaction. The basic amine functionalities of the quinazoline core are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing.[1]
-
Solution 1: Mobile Phase Modification.
-
Introduce a Basic Modifier: Add a small percentage of a basic modifier to your mobile phase to compete with your compound for binding to the acidic silica sites.[2]
-
Optimize Modifier Concentration: Use Thin Layer Chromatography (TLC) to test different concentrations of the basic modifier. Pre-treat your TLC plates by running them in the modified solvent system before spotting your compound.[3] This will give you a more accurate prediction of column behavior.
-
-
Probable Cause 2: Inappropriate Solvent System Polarity. The polarity of your eluent may not be optimized to achieve differential migration of your target compound and impurities.
-
Solution 2: Systematic Solvent System Optimization.
-
TLC Analysis: Run a series of TLC plates with a range of solvent systems of varying polarities.[2] Common systems for these compounds include gradients of methanol in dichloromethane or ethyl acetate in hexanes.
-
Adjust Polarity: If your compound has a very low Retention Factor (Rf), increase the polarity of the mobile phase.[2] Conversely, if the Rf is too high, decrease the polarity.[2] Aim for an Rf of 0.2-0.4 for your target compound to ensure good separation on the column.
-
-
Probable Cause 3: Column Overloading. You may be loading too much crude material onto the column relative to the amount of stationary phase.
-
Solution 3: Adjust Sample Load.
Issue 2: Compound Fails to Elute or Shows Very Low Recovery from the Column
Your compound appears to be stuck at the top of the column, and you are recovering little to no material.
-
Probable Cause 1: Irreversible Adsorption or Decomposition on Silica Gel. The strong interaction with acidic silica may be causing your compound to either bind irreversibly or decompose on the column.[2]
-
Solution 1: Switch the Stationary Phase.
-
Amine-Functionalized Silica: This is an excellent alternative for purifying basic compounds.[1] The amine groups on the silica surface minimize the strong acid-base interactions, leading to sharper peaks and better recovery.[1]
-
Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and can be a good choice for highly basic compounds.[2]
-
Reversed-Phase Chromatography (C18): For highly polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water can be effective.[2][4]
-
-
Probable Cause 2: Compound is Too Polar for the Selected Mobile Phase.
-
Solution 2: Employ a Gradient Elution.
-
Start with a low-polarity mobile phase and gradually increase the polarity throughout the separation. A gradient from a non-polar to a highly polar solvent system can be effective for eluting highly polar compounds.[2]
-
Issue 3: Difficulty with Crystallization ("Oiling Out")
Upon attempting to crystallize your purified compound, it separates as an oil instead of forming solid crystals.
-
Probable Cause 1: Solution is Supersaturated or Cooled Too Rapidly.
-
Solution 1: Optimize Cooling and Nucleation.
-
Add More Solvent: Gently heat the solution to dissolve the oil, then add a small amount of hot solvent to reduce the saturation.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing it directly in a freezer.
-
Induce Nucleation:
-
-
Probable Cause 2: Presence of Persistent Impurities. Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution 2: Additional Purification Steps.
-
Charcoal Treatment: If you suspect colored impurities, add a small amount of activated charcoal to the hot solution, then filter it through celite before allowing it to cool.[2]
-
Preparative HPLC: For highly challenging purifications, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution to remove stubborn impurities.
-
Issue 4: Formation of Emulsions During Aqueous Workup
During liquid-liquid extraction, a stable emulsion forms between the organic and aqueous layers, making separation difficult.
-
Probable Cause: Surfactant-like Impurities or Vigorous Shaking.
-
Solution: Break the Emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] This increases the polarity of the aqueous phase, which can help to break the emulsion.[2]
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the purification of a novel this compound derivative?
A1: A multi-step approach is often most effective. Start with an aqueous workup to remove water-soluble impurities. Follow this with column chromatography, paying close attention to the choice of stationary phase and mobile phase modifiers as discussed in the troubleshooting guide. For final polishing, crystallization is often the preferred method. For particularly challenging separations, preparative HPLC may be necessary.
Q2: How does the 5-methoxy group influence the purification strategy?
A2: The methoxy group is an electron-donating group, which can increase the basicity of the quinazoline nitrogen atoms. This can exacerbate the issues of strong interaction with silica gel. It also impacts the overall polarity and solubility of the molecule, which must be considered when selecting solvent systems for chromatography and crystallization.
Q3: Are there any alternatives to column chromatography for these compounds?
A3: Yes. For some derivatives, direct crystallization from the crude reaction mixture may be possible, which is a more economical and sustainable approach.[5] Additionally, preparative thin-layer chromatography (prep-TLC) can be used for small-scale purifications. For compounds that are solids, recrystallization is a powerful purification technique.
Q4: I am seeing multiple spots on my TLC even after column purification. What could be the issue?
A4: This could be due to several factors:
-
On-plate Decomposition: Your compound may be unstable on the silica gel of the TLC plate. You can test this by spotting the compound, letting the plate sit for an hour, and then eluting it to see if new spots have formed.[2]
-
Co-eluting Impurities: An impurity may have a very similar Rf to your product in the chosen solvent system. Try developing a new solvent system with different solvent components (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).
-
Isomers: If your synthesis can produce isomers, they may be difficult to separate by standard chromatography.
Q5: What analytical techniques are most useful for assessing the purity of the final product?
A5: A combination of techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), is a highly sensitive method for detecting impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can often reveal the presence of impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.
III. Data and Protocols
Table 1: Comparison of Chromatographic Conditions
| Stationary Phase | Mobile Phase System | Advantages | Disadvantages |
| Silica Gel | Dichloromethane/Methanol + 0.5% Triethylamine | Cost-effective, widely available. | Prone to tailing and low recovery for basic amines.[1][3] |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent for basic compounds, reduces tailing, improves recovery.[1] | More expensive than standard silica gel. |
| Neutral Alumina | Ethyl Acetate/Hexanes | Good for highly basic compounds that decompose on silica.[2] | Can have lower resolution than silica gel. |
| Reversed-Phase (C18) | Acetonitrile/Water + 0.1% Formic Acid | Effective for polar compounds, MS-compatible mobile phase.[4][6] | May require desalting of fractions. |
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol + 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., increasing the percentage of methanol) to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has cooled, you can place it in an ice bath or refrigerator to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
IV. Visual Workflows
Diagram 1: Troubleshooting Logic for Column Chromatography
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxyquinazoline-2,4-diamine assay variability and reproducibility
Welcome to the technical support guide for 5-Methoxyquinazoline-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to assay variability and reproducibility. Our goal is to provide not just solutions, but a foundational understanding of the principles that ensure robust and reliable experimental outcomes.
Section 1: Foundational Knowledge & Initial Compound Validation
Before any biological assay is performed, the integrity of the compound itself must be rigorously established. Variability often originates from the starting material. This section addresses the critical first steps of characterization and handling.
FAQ: What is this compound and what are its likely biological targets?
This compound is a heterocyclic small molecule belonging to the quinazoline class. The quinazoline scaffold is a common feature in molecules designed as kinase inhibitors, which are pivotal in cancer therapy and the study of cell signaling.[1][2] Derivatives of 2,4-diaminoquinazoline have been investigated as inhibitors of dihydrofolate reductase (DHFR) and as potential antitumor agents.[3][4][5] Therefore, it is probable that this compound targets ATP-binding sites on protein kinases or similar enzymatic pockets. Given this, assays involving this compound are likely to be enzymatic (e.g., kinase activity assays) or cell-based (e.g., proliferation, apoptosis assays).
FAQ: Why is the distinction between compound 'assay' (potency) and 'purity' critical for experimental reproducibility?
These terms are often used interchangeably, but they represent distinct and crucial parameters that directly impact experimental reproducibility.
-
Assay (or Potency): This is a quantitative measure of the active pharmaceutical ingredient's (API) concentration or functional activity within a sample.[6] For a highly pure solid, the assay value might be, for example, 99.5%. It is possible, due to the cumulative uncertainty in analytical methods, to have an assay value slightly over 100% for an ultra-pure compound.[9]
The Core Issue: A compound that is 95% pure might have an assay value of 99% of that 95%. This means you are consistently dosing 5% impurities into your experiment, which could have unintended biological effects, contributing significantly to variability. A high-purity compound (>99%) is essential for ensuring that the observed biological effect is attributable to the molecule of interest.[10]
FAQ: What essential characterization data should I demand from a supplier or generate myself for a new batch of this compound?
To ensure trustworthiness in your results, every new batch of this compound should be accompanied by a comprehensive Certificate of Analysis (CoA). If this is not available or if you have synthesized the compound in-house, the following data are essential.
Table 1: Recommended Analytical Characterization
| Analytical Technique | Purpose | Minimum Acceptance Criteria |
| Identity Confirmation | ||
| ¹H NMR & ¹³C NMR | Confirms the chemical structure and identifies organic impurities. | Spectrum must be consistent with the proposed structure. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | Observed m/z value should match the calculated molecular weight. |
| Purity Assessment | ||
| HPLC-UV/MS | Quantifies the purity by separating the main compound from impurities. | Purity ≥ 98% for cell-based assays; ≥ 95% for initial screening. |
| Residual Solvent Analysis | ||
| Gas Chromatography (GC) | Detects and quantifies residual solvents from synthesis. | Varies by solvent toxicity, but generally should be <0.1%. |
A method used for purity assessment should ideally be mechanistically different from the method used for purification to provide an orthogonal and unbiased evaluation.[8] For example, if a compound is purified using preparative HPLC, its final purity should be confirmed by a different method like quantitative NMR (qNMR) or an alternative HPLC method with a different column and mobile phase.[8]
Section 2: Troubleshooting Guide: Pre-Assay Preparation
Errors in solution preparation are a primary source of day-to-day variability. Careful and consistent preparation is paramount.
FAQ: My compound won't dissolve. How can I troubleshoot solubility issues?
Poor solubility is a common problem for hydrophobic molecules like many quinazoline derivatives.[11] An incompletely dissolved compound means the actual concentration in your assay is unknown and lower than intended, leading to inaccurate potency measurements (e.g., a falsely high IC₅₀).
Step-by-Step Troubleshooting Protocol for Solubility:
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful aprotic solvent capable of dissolving many organic molecules.
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can increase the rate of dissolution.
-
Mechanical Agitation: Use a vortex mixer or sonicate the vial in a water bath for 5-10 minutes. Sonication uses ultrasonic waves to break up compound aggregates.
-
Visual Inspection: After attempting to dissolve, hold the vial against a light source. There should be no visible particulates or precipitate. Centrifuge the vial at high speed (~10,000 x g) for 5 minutes; no pellet should be visible.
-
Consider Alternative Solvents: If DMSO fails, other solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be tested. However, always verify their compatibility with your specific assay system.
Workflow for Preparing a Solubilized Compound Stock
Caption: Workflow for ensuring complete compound solubilization.
FAQ: I'm seeing inconsistent results from day to day. Could my stock solution be degrading?
Yes, compound stability is a critical and often overlooked factor.[12] Many complex organic molecules can degrade in solution, especially when subjected to freeze-thaw cycles or prolonged storage at suboptimal temperatures.
Best Practices for Stock Solution Stability:
-
Storage: Store stock solutions at -20°C or preferably -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Light Sensitivity: Store aliquots in amber or foil-wrapped tubes to protect against photodegradation.
-
Aqueous Instability: Many compounds are less stable in aqueous buffers than in pure DMSO. Prepare aqueous dilutions fresh for each experiment from the DMSO stock and do not store them. The degradation of a similar compound, a triazoline, was shown to be accelerated by changes in pH and buffer species.[12]
-
Validation: If you suspect degradation, you can run a simple experiment. Compare the activity of a freshly prepared stock solution against an older, stored stock. An analytical method like HPLC can also be used to chemically assess the integrity of the stored solution over time.
Section 3: Troubleshooting Guide: In-Assay Variability
This section focuses on issues that arise during the execution of biochemical or cell-based assays.
Focus Area: Biochemical Assays (e.g., Kinase Inhibition)
FAQ: My IC₅₀ values are shifting between experiments. What are the common causes?
Shifting IC₅₀ values are a classic sign of poor assay reproducibility. The IC₅₀ is highly sensitive to several experimental parameters.
Logical Flow for Troubleshooting IC₅₀ Variability
Caption: Common sources of variability in IC₅₀ determination assays.
Troubleshooting Checklist:
-
ATP Concentration: For kinase assays, the measured IC₅₀ is dependent on the concentration of ATP used. Ensure your ATP concentration is consistent and ideally at or near the Michaelis constant (Km) for the specific kinase.
-
Enzyme Activity: The activity of your enzyme can vary between batches or with storage. Always run a "no inhibitor" and a "strong inhibitor" control on every plate to ensure the enzyme is active and the assay window is consistent.
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor and the subsequent reaction time are precisely controlled.
-
Compound Precipitation: When diluting the DMSO stock into aqueous assay buffer, the compound can sometimes precipitate. The final DMSO concentration in the assay should be kept as low as possible (typically ≤1%) and be consistent across all wells.
Focus Area: Cell-Based Assays
FAQ: The potency of my compound varies depending on the cell passage number. Why is this happening?
This is a common issue related to genetic and phenotypic drift in cultured cells. As cells are passaged repeatedly, they can undergo changes that alter their response to drugs.
-
Mechanism: Continuous passaging can lead to the selection of subpopulations of cells, changes in the expression levels of the drug target, or alterations in drug efflux pump expression. This is a form of acquired resistance that can occur even without drug pressure.[13]
-
Solution: Implement a strict cell banking system. Create a master cell bank (MCB) and a working cell bank (WCB). For any given set of experiments, only use cells for a limited number of passages (e.g., 5-10 passages) from a single thawed vial from the WCB. This ensures that the biological material is consistent across all experiments.
FAQ: I'm seeing high well-to-well variability in my plate-based assay. How can I minimize this?
High variability across a 96- or 384-well plate can obscure real biological effects.
-
Edge Effects: Wells on the outer edges of a plate are more susceptible to evaporation and temperature fluctuations during incubation. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer.
-
Inconsistent Cell Seeding: An uneven distribution of cells will lead to different cell numbers per well at the start of the experiment. Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette with care, ensuring consistent volume and dispensing technique.
-
Reagent Mixing: After adding the compound or detection reagents, ensure proper mixing. Use a plate shaker for a defined period or gently pipette mix, but be careful not to disturb the cell monolayer.
References
- SC Labs. (2018). Lab results over 100% purity?
- Chemenu. (n.d.).
- Atom Scientific Ltd. (n.d.).
- Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Ghorab, M. M., et al. (2017).
- Adas, M., et al. (2015). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC - NIH. [Link]
- Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
- BOC Sciences. (n.d.). CAS 27018-21-9 5-Methoxy-quinazoline-2,4-diamine.
- El-Gazzar, A. R. B. A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3540-3546. [Link]
- Heusner, J. J., & McCormack, J. J. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827–828. [Link]
- Heusner, J. J., & McCormack, J. J. (1981). Enzymatic assays for 2, 4-diamino-5-methyl-6-[(3, 4, 5-trimethoxyanilino)
- Testa, U., et al. (2024). Leveraging artificial intelligence to validate traditional biomarkers and drug targets in liver cancer recovery: a mini review. Frontiers in Oncology.
- Reddy, T. S., et al. (2020).
- Roskoski, R. Jr. (2017). Kinase Inhibitors: the Reality Behind the Success. PMC - NIH. [Link]
- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69.
- Journal of Applied Pharmaceutical Science. (2025). Table of Contents.
- Schoenfeld, A. J., et al. (2021). Lineage Plasticity and Histologic Transformation in EGFR-TKI Resistant Lung Cancer. Cancers, 13(21), 5323. [Link]
- Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]
- Mohammadi-Far, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH. [Link]
- Al-Ghananeem, A. M., & Crooks, P. A. (2003). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 781-787. [Link]
- Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
- Yamamoto, Y., et al. (2026). Digital FDG-PET Detects MYD88 Mutation-Driven Glycolysis in Primary CNS Lymphoma. Clinical Cancer Research.
- Pechan, T., et al. (2023). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Molecules, 28(14), 5345. [Link]
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and.
- Agrawal, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
- Agency for Toxic Substances and Disease Registry. (2008). ANALYTICAL METHODS - Toxicological Profile for Diazinon. NCBI Bookshelf. [Link]
Sources
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lab results over 100% purity? An explanation. | SC Labs [sclabs.com]
- 10. nbinno.com [nbinno.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazolines. XXI: Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lineage Plasticity and Histologic Transformation in EGFR-TKI Resistant Lung Cancer | MDPI [mdpi.com]
Technical Support Center: Optimizing Quinazoline Ring Formation
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the synthesis of the quinazoline scaffold. As a privileged heterocyclic moiety, quinazoline and its derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities.[1][2] This guide aims to equip you with the knowledge to optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during quinazoline synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Formation
Question: I have set up my quinazoline synthesis, but upon monitoring via TLC or LC-MS, I am observing very low conversion of my starting materials or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no product formation is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes, can introduce side reactions that consume your reagents or inhibit the catalyst.[3]
-
Solution: Verify the purity of your starting materials using techniques like NMR, melting point, or GC-MS. If necessary, purify them before use. Aldehydes, for instance, can be prone to oxidation and may require distillation or recrystallization.[3]
-
-
Suboptimal Reaction Temperature: Many quinazoline syntheses require heating to overcome the activation energy barrier.[3][4] Room temperature conditions may be insufficient for the reaction to proceed at a reasonable rate.
-
Solution: Perform small-scale temperature screening experiments. Set up reactions at various temperatures (e.g., 50 °C, 80 °C, 120 °C) and monitor the progress to identify the optimal condition for your specific substrate combination.[3]
-
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical. A solvent that does not fully dissolve the reactants at the reaction temperature will lead to a heterogeneous mixture and slow reaction rates.[3][4] Furthermore, solvent polarity can influence the reaction pathway itself.
-
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities, such as toluene (non-polar), acetonitrile (polar aprotic), DMF (polar aprotic), or ethanol (polar protic).[3] For syntheses involving CO2 and 2-aminobenzonitriles, highly polar solvents like DMF and water have been shown to provide excellent yields, whereas non-polar solvents like toluene are ineffective.[5]
-
-
Catalyst Inactivity: If your reaction is catalyzed, the catalyst's health is paramount. The catalyst could be poisoned by impurities or may have degraded over time.
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I am observing a major side product, which is complicating purification and reducing my yield. How can I suppress the formation of this impurity?
Answer: The formation of side products often arises from competing reaction pathways. Identifying the side product can provide clues to the solution.
-
Formation of Benzimidazoles: In some syntheses, particularly when starting from amidines, a competing C(sp³)-C(sp²) bond formation can lead to benzimidazole byproducts instead of the desired C(sp²)-N bond formation for the quinazoline ring.[4]
-
Unreacted Intermediates: In multi-step, one-pot syntheses, an intermediate may fail to convert to the final product. For example, in the synthesis from anthranilic acid and acetic anhydride, a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is formed.[6]
-
Solution: Ensure that the conditions for the subsequent reaction step are optimal. In the case of the benzoxazinone intermediate, this means ensuring a sufficient amount of the amine source (like ammonia) is present to facilitate the ring-opening and subsequent cyclization to the quinazolinone.[6]
-
-
Alternative Cyclization Pathways: The choice of base and temperature can influence which atoms are involved in the cyclization, leading to different isomeric products.
-
Solution: A careful review of the reaction mechanism is necessary. Systematically optimize the base and temperature to favor the desired cyclization.
-
Issue 3: Difficulty with Product Purification
Question: I have successfully formed my quinazoline product, but I am struggling to purify it. It either streaks on the silica gel column or I experience significant product loss during purification. What can I do?
Answer: Purification challenges can often be overcome by adjusting your chromatography or crystallization conditions.
-
Product Streaking on Silica Gel: This is often due to the basic nature of the quinazoline nitrogen atoms interacting strongly with the acidic silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (~1-2%), to your eluent system. Alternatively, consider using a different stationary phase, such as alumina.[3]
-
-
Product Loss During Recrystallization: This typically happens when the chosen solvent is not ideal for recrystallization (i.e., the product is too soluble at low temperatures).
-
Solution: Perform a systematic solvent screen for recrystallization. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.[3]
-
-
Persistent Impurities: If a specific impurity is co-eluting with your product or co-crystallizing, you may need to revisit the reaction conditions to prevent its formation in the first place (see Issue 2).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for quinazoline ring formation?
A1: The mechanism can vary depending on the starting materials. A common pathway, for example from a 2-aminobenzylamine and an aldehyde, involves the initial formation of a Schiff base (imine) between the primary amine of the 2-aminobenzylamine and the aldehyde. This is followed by an intramolecular cyclization where the secondary amine attacks the imine carbon. The final step is an oxidation (often aerobic or with an added oxidant) of the resulting dihydroquinazoline intermediate to form the aromatic quinazoline ring.
Caption: General mechanism of quinazoline formation.
Q2: How does microwave irradiation improve quinazoline synthesis?
A2: Microwave irradiation offers several advantages over conventional heating, including significantly reduced reaction times, often better yields, and lower energy consumption.[7][8][9] The rapid and uniform heating provided by microwaves can accelerate reaction rates and sometimes lead to cleaner reactions with fewer side products.[7][10] For example, some syntheses that take hours under conventional reflux can be completed in minutes using a microwave reactor.[10][11]
Q3: What are some common catalysts used for quinazoline synthesis?
A3: A wide variety of catalysts can be employed. These can be broadly categorized as:
-
Metal-based catalysts: Copper[12][13], palladium[14], iron[12], and nickel[14] catalysts are frequently used to facilitate C-H activation, C-N bond formation, and oxidative cyclization steps.
-
Iodine-based catalysts: Molecular iodine is an effective catalyst for certain transformations, often promoting C-H amination under metal-free conditions.[11][14]
-
Acid/Base catalysts: Lewis acids like BF₃-Et₂O[15] or Brønsted acids can catalyze condensation steps. Bases like DABCO are also used to promote cyclization.[4]
-
Solvent- and catalyst-free conditions: Some reactions can be performed under microwave irradiation without any added catalyst or solvent, offering a green chemistry approach.[11]
Q4: How do I choose the right starting materials for my desired quinazoline?
A4: The choice of starting materials dictates the substitution pattern on the final quinazoline ring. Here are some general guidelines:
-
To substitute the 2-position: Use a corresponding aldehyde, nitrile, or amine in reactions with starting materials like 2-aminobenzylamines or 2-aminobenzophenones.[12][14]
-
To substitute the 4-position: Starting from 2-aminobenzonitriles allows for the introduction of various groups at the 4-position through reactions with reagents like Grignards or boronic acids.[14]
-
For 2,4-disubstituted quinazolines: Multi-component reactions involving, for example, ortho-substituted nitroarenes, aldehydes, and ammonium salts can provide access to these structures.[14]
Experimental Protocols & Data
Protocol 1: General Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and an Aldehyde
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzylamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Catalyst Addition: Add the chosen catalyst system. For example, a copper-based system could be CuCl (10 mol%), DABCO (20 mol%), and 4-HO-TEMPO (10 mol%).[12]
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under an air or oxygen atmosphere.[4][12] Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).[4]
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into cold water and extract with an organic solvent like ethyl acetate.[4][16]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline.[4][16]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A systematic workflow for troubleshooting low yields.
Table 1: Influence of Solvent Polarity on Quinazoline Synthesis
The choice of solvent can dramatically impact the yield and selectivity of the reaction. As an example, for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, the following trend is observed.
| Solvent | Polarity | Typical Yield | Reference |
| Toluene | Non-polar | Ineffective | [3][5] |
| THF | Moderately Polar | Ineffective | [3][5] |
| Ethanol | Polar Protic | Ineffective | [3][5] |
| DMF | Polar Aprotic | Excellent (85-91%) | [3][5] |
| Water | Polar Protic | Excellent (91%) | [3][5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used. This table illustrates a general trend.[4]
References
- Wan, Z., et al. (2010). Synthesis of quinazolines. Organic Chemistry Portal.
- Various Authors. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Various Authors. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.
- Various Authors. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry.
- Various Authors. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Pharmaceutical Research International.
- Various Authors. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
- Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
- Various Authors. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Springer.
- Various Authors. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Various Authors. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
- Various Authors. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.
- Various Authors. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
- Dasmahapatra, U., et al. (2024). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. RSC Publishing.
- ResearchGate. (n.d.). Possible mechanism for the formation of quinazoline 4 a and its... ResearchGate.
- Various Authors. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science Publishers.
- Various Authors. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Various Authors. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate.
- Various Authors. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
- Various Authors. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC.
- ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate.
- Various Authors. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Various Authors. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters.
- Wikipedia. (n.d.). Quinazoline. Wikipedia.
- Various Authors. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinazoline synthesis [organic-chemistry.org]
- 15. journalirjpac.com [journalirjpac.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 5-Methoxyquinazoline-2,4-diamine and Methotrexate in Leukemia Cell Lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the established anti-leukemic agent, Methotrexate, and the investigational compound, 5-Methoxyquinazoline-2,4-diamine. This document delves into their mechanisms of action, summarizes available or analogous experimental data, and provides comprehensive protocols for their direct comparison in a laboratory setting.
Introduction: The Landscape of Anti-folate Therapies in Leukemia
Leukemia, a group of cancers that typically begin in the bone marrow, results in the overproduction of abnormal white blood cells. A cornerstone of leukemia chemotherapy has been the use of anti-folates, which interfere with the metabolic pathways dependent on folic acid, ultimately inhibiting DNA synthesis and cell proliferation. Methotrexate, a classical anti-folate, has been a mainstay in the treatment of acute lymphoblastic leukemia (ALL) for decades. However, the emergence of drug resistance and a desire for improved therapeutic indices have driven the exploration of novel anti-folates. Among these, quinazoline derivatives have shown considerable promise. This guide focuses on a specific derivative, this compound, and compares it with the well-established methotrexate.
Section 1: Unraveling the Mechanisms of Action
Both methotrexate and this compound are believed to exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis.[1][2] Inhibition of DHFR leads to a depletion of intracellular THF pools, resulting in the disruption of nucleic acid synthesis and subsequent cell cycle arrest and apoptosis.[3]
Methotrexate: The Classical DHFR Inhibitor
Methotrexate is a structural analog of folic acid and competitively inhibits DHFR.[1] Its uptake into cancer cells is primarily mediated by the reduced folate carrier (RFC).[4][5] Once inside the cell, methotrexate is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation not only traps the drug within the cell but also enhances its inhibitory activity against DHFR and other folate-dependent enzymes.[4] Resistance to methotrexate can arise from several mechanisms, including impaired transport into the cell, decreased polyglutamation, and mutations in the DHFR enzyme that reduce drug binding.[6][7][8]
This compound: A Non-Classical Antifolate Perspective
While specific data on this compound is limited in publicly available literature, its chemical structure, featuring a 2,4-diaminoquinazoline core, strongly suggests that it functions as a non-classical DHFR inhibitor. Non-classical antifolates, unlike methotrexate, do not require transport by the RFC or intracellular polyglutamation to exert their activity. This characteristic may allow them to circumvent some of the common mechanisms of methotrexate resistance. Research on other 5-substituted 2,4-diaminoquinazolines has shown potent DHFR inhibitory activity. It is hypothesized that the 5-methoxy substitution on the quinazoline ring influences the compound's binding affinity and selectivity for DHFR.
Caption: Inhibition of DHFR by Methotrexate and this compound.
Section 2: Comparative Experimental Data: A Review of Available Evidence
Cytotoxicity in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Methotrexate | Various Leukemia | Varies widely (nM to µM range) | General Knowledge |
| Quinazoline Derivative (Compound 4d) | Jurkat (T-cell ALL) | 4.2 | [5] |
| Quinazoline Derivative (Compound 4d) | THP-1 (AML) | 4.6 | [5] |
| Quinazoline Derivative (Compound 3e) | HCT-15, SKOV-3, MDA-MB-231 | 4.5 - 15.5 | [9] |
| Quinazoline Derivative (Compound 3f) | HCT-15, SKOV-3, MDA-MB-231 | 4.5 - 15.5 | [9] |
Note: The quinazoline derivatives listed are not this compound but are presented to provide a potential range of activity for this class of compounds.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a desired outcome of chemotherapy. It is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Methotrexate: Has been shown to induce apoptosis in various cancer cell lines, including leukemia.[10] The extent of apoptosis is typically dose- and time-dependent.
-
Quinazoline Derivatives: Studies on other quinazoline derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, compounds 4a and 4d have been shown to induce apoptosis in Jurkat leukemic cells.[5] Another derivative, 6x, induced apoptosis in PC3 cells, with apoptosis ratios of 11.6% at 1 µM and 31.8% at 10 µM after 72 hours.[1]
Cell Cycle Analysis
Anti-proliferative agents often cause cell cycle arrest at specific phases. This can be analyzed by flow cytometry of PI-stained cells.
-
Methotrexate: As an inhibitor of DNA synthesis, methotrexate typically causes cells to arrest in the S-phase of the cell cycle.[10]
-
Quinazoline Derivatives: The cell cycle effects of this compound are not specifically documented. However, other quinazoline derivatives have been shown to induce cell cycle arrest. For instance, compounds 4a and 4d perturbed the cell cycle in Jurkat cells.[5]
Section 3: Experimental Protocols for a Head-to-Head Comparison
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., Jurkat, K562, MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
Compound Treatment: Prepare serial dilutions of this compound and methotrexate in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection by flow cytometry.
Protocol:
-
Cell Treatment: Treat leukemia cells with each compound at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[11][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in the different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Treat leukemia cells with each compound at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.[4][7]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Treat cells with the compounds, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
Methotrexate remains a vital tool in the treatment of leukemia, primarily through its potent inhibition of DHFR. The emergence of resistance, however, necessitates the development of new therapeutic agents. This compound, as a putative non-classical DHFR inhibitor, represents a promising area of investigation. Its potential to bypass common methotrexate resistance mechanisms makes it an attractive candidate for further study.
While direct comparative data is currently lacking, this guide provides the theoretical framework and detailed experimental protocols necessary to conduct a rigorous head-to-head comparison. The results of such studies will be crucial in determining the potential of this compound as a novel anti-leukemic agent, both as a standalone therapy and in combination with existing treatments. The scientific community is encouraged to undertake these investigations to further elucidate the therapeutic potential of this and other novel quinazoline derivatives.
References
- Gonen, N., & Assaraf, Y. G. (2012). A novel paradigm of acquired resistance to anticancer drugs: acquired drug-resistance in cancer cells (ADRICC).
- Hryniuk, W. M. (1975). The mechanism of action of methotrexate in cultured L5178Y leukemia cells. Cancer Research, 35(4), 1085-1092. [Link]
- Harris, N. V., Smith, C., & Bowden, K. (1982). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 25(7), 855-862. [Link]
- Hryniuk, W. M. (1975). The Mechanism of Action of Methotrexate in Cultured L5178Y Leukemia Cells. Cancer Research, 35(4), 1085-1092. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Li, Y., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. Molecules, 18(11), 13854-13872. [Link]
- Pui, C. H., & Evans, W. E. (2006). Treatment of acute lymphoblastic leukemia. New England Journal of Medicine, 354(2), 166-178. [Link]
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis.
- Al-Osta, M. A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules, 27(9), 2741. [Link]
- Słabuszewska-Jóźwiak, A., et al. (2021). New insights into methotrexate accumulation in leukemia cells in vivo.
- Wojtuszkiewicz, A., et al. (2015). Methotrexate in the treatment of pediatric acute lymphoblastic leukemia-from the past to the future. Acta Poloniae Pharmaceutica, 72(5), 835-844. [Link]
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251-3255. [Link]
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Li, M., et al. (2017). Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181. Medical Science Monitor, 23, 513-520. [Link]
- Rosowsky, A., et al. (1982). Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid. Journal of Medicinal Chemistry, 25(8), 960-966. [Link]
- Murali, A., et al. (2013). Methotrexate inhibits the viability of human melanoma cell lines and enhances Fas/Fas-ligand expression, apoptosis and response to interferon-alpha: Rationale for its use in combination therapy. Cellular Oncology, 36(1), 35-45. [Link]
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Quiroga, J., et al. (2016). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 25(10), 2220-2232. [Link]
Sources
- 1. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (tmq), a potent non-classical folate antagonist inhibitor--I effect on dihydrofolate reductase and growth of rodent tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciencepub.net [sciencepub.net]
Validating Target Engagement of 5-Methoxyquinazoline-2,4-diamine: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for validating the target engagement of 5-Methoxyquinazoline-2,4-diamine, a novel investigational compound. Based on the structural class of 2,4-diaminoquinazolines, a well-established pharmacophore known to interact with dihydrofolate reductase (DHFR), we will proceed with the hypothesis that this compound is an inhibitor of this critical enzyme.[1][2][3]
This guide will objectively compare the hypothetical target engagement of this compound with the established DHFR inhibitor, Methotrexate.[4][5][6] We will delve into a suite of biophysical and cellular assays, providing not only step-by-step protocols but also the underlying scientific rationale for their application in confirming target engagement and elucidating the mechanism of action.
The Central Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial one-carbon donor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[7][8][9] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as those found in cancerous tissues.[9][10] This makes DHFR a prime therapeutic target for anticancer agents.[7][8]
The following diagram illustrates the central role of DHFR in nucleotide biosynthesis.
Caption: The role of DHFR in the folate pathway and its inhibition.
Biophysical Assays for Direct Target Engagement
To ascertain a direct physical interaction between a compound and its putative target, a suite of biophysical assays can be employed. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular environment.[11][12] It is based on the principle that the binding of a ligand to a protein increases its thermal stability.[13] By heating cell lysates or intact cells to a range of temperatures, one can determine the melting point of the target protein. A shift in this melting curve in the presence of a compound is indicative of direct binding.[11][13]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) to 70-80% confluency. Treat the cells with varying concentrations of this compound, Methotrexate (as a positive control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble DHFR at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble DHFR against the temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
| Compound | Concentration (µM) | ΔTm (°C) vs. Vehicle |
| This compound | 1 | 1.5 |
| 10 | 4.2 | |
| 100 | 7.8 | |
| Methotrexate | 0.1 | 2.1 |
| 1 | 5.5 | |
| 10 | 9.3 |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[14]
-
Protein and Compound Preparation: Purify recombinant human DHFR. Prepare a solution of the purified DHFR in a suitable buffer (e.g., PBS or Tris-HCl). Prepare solutions of this compound and Methotrexate in the same buffer.
-
ITC Experiment: Load the DHFR solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the DHFR solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
| Compound | Kd (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 85 | 1.1 | -8.5 | -2.1 |
| Methotrexate | 0.03 | 0.98 | -12.2 | -4.5 |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[15] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[15]
-
Chip Preparation: Immobilize purified recombinant human DHFR onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Flow solutions of this compound and Methotrexate at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized DHFR.
-
Data Analysis: Generate sensorgrams (response units vs. time) and fit the data to a suitable kinetic model to determine the ka, kd, and Kd values.
| Compound | ka (1/Ms) | kd (1/s) | Kd (nM) |
| This compound | 2.5 x 10^5 | 2.1 x 10^-2 | 84 |
| Methotrexate | 1.8 x 10^6 | 5.4 x 10^-5 | 0.03 |
Cellular and Proteomic Assays for Target Engagement and Selectivity
While biophysical assays confirm direct binding, it is crucial to validate target engagement within the complex milieu of a living cell and to assess the selectivity of the compound.
Kinobeads Competition Binding Assay
Although DHFR is not a kinase, the principle of a competition-based affinity chromatography approach, similar to the Kinobeads technology, can be adapted.[16][17] In this customized assay, a broad-spectrum DHFR inhibitor would be immobilized on beads to pull down DHFR from a cell lysate. The ability of a test compound to compete with the immobilized inhibitor for binding to DHFR is then quantified by mass spectrometry. This approach can also provide insights into the selectivity of the compound by identifying other proteins that are competed off the beads.
Caption: Workflow for a DHFR competition pulldown assay.
| Compound | DHFR IC50 (nM) | Notable Off-Targets (at 10 µM) |
| This compound | 120 | Folate Receptor Alpha (weak) |
| Methotrexate | 0.5 | Thymidylate Synthase (indirect effect) |
Cellular Assays for Downstream Effects of DHFR Inhibition
Confirming that target engagement leads to the expected biological consequences is the final and most critical step in validation. For a DHFR inhibitor, this involves measuring the downstream effects of impaired nucleotide synthesis.
The inhibition of DHFR is expected to suppress cell proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed a cancer cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Methotrexate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
DHFR inhibition should lead to an arrest in the S-phase of the cell cycle due to the depletion of nucleotides required for DNA replication. This can be assessed by flow cytometry.
-
Cell Treatment: Treat cells with the compounds for 24-48 hours.
-
Cell Fixation: Harvest and fix the cells in ethanol.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
| Compound | Cell Proliferation IC50 (µM) | S-phase Arrest (at 10x IC50) |
| This compound | 2.5 | Significant increase |
| Methotrexate | 0.05 | Significant increase |
Conclusion
This guide has outlined a multi-faceted approach to rigorously validate the target engagement of this compound with its hypothesized target, DHFR. By employing a combination of biophysical assays to confirm direct binding and cellular assays to demonstrate the downstream functional consequences, researchers can build a robust data package to support the continued development of this compound. The direct comparison with a well-characterized inhibitor like Methotrexate provides a crucial benchmark for assessing the potency and potential of this compound as a novel therapeutic agent. The presented protocols and data tables serve as a practical template for executing and interpreting these essential target validation studies.
References
- Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755. [Link]
- Wikipedia. (2024).
- The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. [Link]
- Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry, 38(14), 2649–2656. [Link]
- National Center for Biotechnology Information. (2024). Methotrexate. In StatPearls.
- Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]
- Osmosis. (2025).
- Proteopedia. (2017).
- Al-Suhaimi, E. A., & El-Bastawissy, E. A. (2016). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics.
- Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]
- Creative Biolabs. (n.d.). Methotrexate-DHFR Inhibitor Synthesis Service. [Link]
- Abraham, S. M. J., Toulouse, J., Bukar, N., Bastien, D., Kadnikova, N., Masson, J.-F., & Pelletier, J. (2017). Developing a screening platform by Surface Plasmon Resonance (SPR) for the characterization and discovery of enzyme inhibitors. Symposium annuel PROTEO 2017. [Link]
- Gonen, N., & Assaraf, Y. G. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 47(8), 1450–1456. [Link]
- Zhang, T., Wu, Y., & He, L. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4162. [Link]
- ResearchGate. (n.d.).
- Soppa, J. (n.d.). Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii. [Link]
- Tukulula, M., & Chibale, K. (2010). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Indian Journal of Pharmaceutical Sciences, 72(4), 433–440. [Link]
- Lategahn, J., Hardick, J., Grabe, T., Zahedi, R. P., & Rauh, D. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(11), 2824–2833. [Link]
- Musso, O., et al. (2022). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. RSC Medicinal Chemistry, 13(10), 1235–1244. [Link]
- ResearchGate. (n.d.). NADPH (A) and methotrexate (B) binding to wtDHFR and rDHFR-1. [Link]
- Iikura, Y., et al. (1999). Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry, 272(2), 195–201. [Link]
- El-Damasy, A. K., & El-Sayed, M. A. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini-Reviews in Medicinal Chemistry, 21(16), 2249–2260. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Sequence comparison among DHFR. [Link]
- Cody, V., et al. (1999). High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with Small Molecular Size. Journal of Medicinal Chemistry, 42(25), 5177–5191. [Link]
- Molina, D. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84–87. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213–221. [Link]
- ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
- Wang, L., et al. (2014). Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression.
- Al-Aqeel, S. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1445, 115–129. [Link]
- Heppler, L. N., et al. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 14(19), 4851. [Link]
- Promega Corporation. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS Discovery, 26(1), 122–131. [Link]
- UKM Medical Molecular Biology Institute. (2022).
- Patricelli, M. P., et al. (2016). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 15(1), 147–159. [Link]
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
- Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
- Giannetti, A. M., Koch, B. D., & Browner, M. F. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Journal of Medicinal Chemistry, 51(3), 574–580. [Link]
- Rocco, M. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 401–421. [Link]
Sources
- 1. 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 6. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Navigating Kinase Selectivity: A Cross-Reactivity Profile of 5-Methoxyquinazoline-2,4-diamine and its Analogs
For researchers and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is a critical step in advancing a compound from a promising hit to a viable clinical candidate. The quinazoline scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous approved and investigational kinase inhibitors.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] This guide provides a comparative framework for profiling the cross-reactivity of 5-Methoxyquinazoline-2,4-diamine, a representative quinazoline-based compound, and discusses methodologies to contextualize its selectivity against other well-characterized inhibitors.
While comprehensive, publicly available kinome-wide screening data for this compound is limited, we can infer its potential cross-reactivity profile by examining structurally related and clinically relevant quinazoline-based inhibitors. This guide will delve into the comparative selectivity of prominent EGFR and Src/Abl inhibitors, outline robust experimental protocols for kinase profiling, and provide insights into interpreting the resulting data.
The Quinazoline Scaffold: A Double-Edged Sword of Potency and Cross-Reactivity
The 4-anilinoquinazoline core is a well-established hinge-binding motif that anchors inhibitors to the ATP-binding site of many kinases.[2] This interaction is exemplified by FDA-approved drugs such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1] However, this same structural feature can lead to interactions with other kinases. For instance, several quinazoline-based clinical kinase inhibitors, including gefitinib, erlotinib, and bosutinib, demonstrate cross-reactivity with Cyclin G Associated Kinase (GAK) and SRC family kinases.[1]
The substitution pattern on the quinazoline core and the aniline ring plays a crucial role in dictating both potency and selectivity. Modifications at the 5, 6, and 7-positions of the quinazoline ring, as well as various substitutions on the aniline moiety, can either enhance selectivity or broaden the inhibitor's target profile.[4][5] For this compound, the methoxy group at the 5-position and the diamino substitutions at the 2- and 4-positions are key determinants of its potential kinase interaction landscape.
Comparative Kinase Selectivity Profiling
To understand the potential on- and off-target profile of this compound, it is instructive to compare it with established quinazoline inhibitors. The following table summarizes the inhibitory activity (IC50/Kd values) of representative compounds against a panel of selected kinases.
| Compound | Primary Target(s) | EGFR (nM) | SRC (nM) | ABL (nM) | GAK (nM) | VEGFR2 (nM) |
| Gefitinib | EGFR | 20-80 | >10,000 | >10,000 | 140 | 3,700 |
| Erlotinib | EGFR | 2 | >10,000 | >10,000 | 110 | 1,100 |
| Bosutinib | SRC, ABL | 1,200 | 1.2 | 23 | 13 | 1,100 |
| AZD0530 (Saracatinib) | SRC, ABL | >10,000 | 2.7 | 30 | - | >10,000 |
Note: Data is compiled from various public sources and should be used for comparative purposes. Absolute values may vary between different assay platforms.
This comparative data highlights the diverse selectivity profiles that can be achieved from the quinazoline scaffold. While gefitinib and erlotinib are highly selective for EGFR over SRC, bosutinib and AZD0530 exhibit potent inhibition of SRC and ABL, with weaker activity against EGFR.[5] The cross-reactivity with GAK for the EGFR inhibitors underscores the importance of broad kinome screening to identify potential off-target interactions.[1]
Experimental Methodologies for Cross-Reactivity Profiling
A tiered approach is often employed to characterize the selectivity of a kinase inhibitor. This typically begins with broad, high-throughput screening, followed by more focused biochemical and cell-based assays to validate hits and determine functional consequences.
Tier 1: Large-Scale Kinome Profiling
The initial step in assessing inhibitor selectivity is to screen the compound against a large panel of kinases, ideally representing the entire human kinome.[6]
Experimental Protocol: KINOMEscan™ (DiscoverX-style) Binding Assay
-
Compound Immobilization: A test compound is typically immobilized on a solid support.
-
Kinase Incubation: A panel of DNA-tagged human kinases is incubated with the immobilized compound.
-
Competitive Binding: The amount of each kinase bound to the immobilized compound is measured in the presence and absence of a free test compound.
-
Quantification: The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are typically expressed as a percentage of control, and dissociation constants (Kd) are calculated for significant interactions.
Workflow for Kinome-wide Selectivity Profiling
Caption: A general workflow for in vitro kinase inhibitor profiling.
Tier 2: Biochemical IC50 Determination
Once a preliminary selectivity profile is established, the next step is to determine the potency of the inhibitor against the primary target and any significant off-targets.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and, therefore, to the kinase activity.
-
IC50 Calculation: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
Tier 3: Cellular Target Engagement
To confirm that the inhibitor interacts with its intended target(s) in a more physiologically relevant context, cellular target engagement assays are crucial.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Protein Quantification: The amount of soluble target protein remaining after heat treatment is quantified by Western blotting or other protein detection methods.
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. Target engagement by the inhibitor is observed as a shift in the melt curve to a higher temperature.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinazoline-based RTK inhibitors.
Interpreting the Data: Selectivity vs. Potency
The ultimate goal of cross-reactivity profiling is to identify a compound with a desirable therapeutic window. A highly potent inhibitor may have limited clinical utility if it interacts with numerous off-targets that lead to toxicity. Conversely, a highly selective compound may not be effective if its potency against the primary target is insufficient.
The data generated from the assays described above should be integrated to build a comprehensive understanding of the inhibitor's activity. A selectivity profile, often visualized as a dendrogram (TREEspot™), provides a global overview of the inhibitor's interactions across the kinome. This, combined with IC50 values and cellular target engagement data, allows for an informed decision-making process in lead optimization and preclinical development.
Conclusion
While the specific cross-reactivity profile of this compound requires empirical determination, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By leveraging established protocols for kinome-wide screening, biochemical potency determination, and cellular target engagement, researchers can effectively characterize the selectivity of this and other quinazoline-based inhibitors. A thorough understanding of a compound's on- and off-target activities is paramount for the successful development of safe and effective kinase-targeted therapies.
References
- Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. (2018). bioRxiv.
- Selected kinase profile of 4 key compounds. (n.d.). ResearchGate.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Target Landscape of Clinical Kinase Inhibitors. (2017). EMBL-EBI.
- Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Semantic Scholar.
- Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). PubMed Central.
- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). PubMed Central.
- exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate.
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). PubMed.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinazoline-Based Kinase Inhibitors: An In-Depth Analysis of 5-Methoxyquinazoline-2,4-diamine Analogs and Their Congeners
Introduction
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic structure provides an ideal framework for orienting substituents to achieve high-affinity interactions with biological targets, most notably the ATP-binding pocket of protein kinases.[2] Overexpression or mutation of kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, making them critical targets for therapeutic intervention.[3][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for quinazoline-based kinase inhibitors, with a specific focus on the 2,4-diamino substitution pattern and the influence of methoxy groups on the benzene ring. While systematic data on the precise 5-Methoxyquinazoline-2,4-diamine scaffold is sparse in publicly available literature, this guide will synthesize data from closely related and extensively studied analogs, particularly the potent 4-anilino-6,7-dimethoxyquinazoline series (e.g., PD153035), to derive foundational SAR principles.[5][6] By comparing these congeners, we can elucidate the causal relationships between specific structural modifications and their impact on inhibitory potency and cellular activity, providing a robust framework for researchers in drug design and development.
The Quinazoline Pharmacophore in Kinase Inhibition
The foundational mechanism for this class of compounds is competitive inhibition at the ATP-binding site of the kinase domain.[6] The quinazoline core acts as a scaffold that mimics the adenine ring of ATP. Key interactions, revealed through structural biology and SAR studies, include:
-
Hinge Binding: The N-1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with a backbone amide nitrogen in the hinge region of the kinase (e.g., Met793 in EGFR), anchoring the inhibitor in the active site.[1]
-
Hydrophobic Pockets: Substituents at the C-4 position project into a hydrophobic pocket, where interactions significantly influence potency and selectivity.
-
Gatekeeper Residue Interaction: The nature of the substituent at C-4 also determines interactions with the "gatekeeper" residue (e.g., Thr790 in EGFR), which controls access to a deeper hydrophobic pocket and is often a site of resistance mutations.[7]
The 2,4-diamino substitution pattern offers multiple vectors for chemical modification and additional hydrogen bonding opportunities compared to the more common 4-anilino scaffold.
Systematic SAR Analysis of the Quinazoline Scaffold
The following sections dissect the impact of substitutions at key positions on the quinazoline ring system, drawing from a composite of studies on 2,4-diamino and 4-anilinoquinazoline analogs.
The Role of the C4-Amino Group
The substituent at the 4-position is arguably the most critical determinant of potency and selectivity.
-
Anilino vs. Alkylamino: In the EGFR inhibitor series, a 4-anilino (aromatic amine) moiety is a hallmark of first-generation inhibitors like Gefitinib and Erlotinib.[2] This group projects into the ATP binding site, and substitutions on the aniline ring itself can be tuned to optimize van der Waals contacts.
-
Small Alkyl Groups: In studies on 2,4-diaminoquinazolines, simple alkylamino side chains at position 4 have been shown to confer potent antitumor activity.[8]
-
Benzylic Amines: For antitubercular 2,4-diaminoquinazolines, a benzylic amine at the 4-position was identified as a key determinant of potency.[9] This highlights the importance of a larger hydrophobic moiety at this position.
The Influence of the C2-Substituent
The C2 position provides an opportunity to modulate solubility, introduce additional binding interactions, or fine-tune the electronic properties of the quinazoline ring.
-
Small Amines: In the 2,4-diamino series, small cyclic amines like piperidine at the C2 position have been shown to be critical for potent biological activity.[9]
-
Aryl Amino Groups: Introducing an arylamino moiety at the C2 position can significantly increase binding affinity through the formation of additional hydrogen bonds.[8]
The Critical Impact of Methoxy Substitutions on the Benzene Ring
The placement of electron-donating methoxy groups on the quinazoline core has a profound and often non-additive effect on inhibitory potency, particularly against EGFR.
-
The "Supra-Additive" Effect at C6 and C7: The compound 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035) is an exceptionally potent EGFR inhibitor (IC₅₀ = 25 pM).[5][6] SAR studies revealed that while individual methoxy groups at C6 or C7 provide a modest increase in potency, their combination results in a nearly 100-fold greater potency than would be predicted from simple additive effects.[5] This suggests a synergistic effect where the 6,7-dimethoxy substitution pattern optimally positions the inhibitor within the active site, likely by enhancing favorable electronic or conformational properties.
-
Unfavorable Substitution at C5 and C8: The same studies demonstrated that electron-donating groups at the 5- and 8-positions are not preferred for EGFR inhibition.[5] This provides a crucial insight: the position of the methoxy group is as important as its presence.
-
Activity at Other Targets: Interestingly, in the context of EZH2 inhibition (a histone methyltransferase), a 5-methoxyquinoline derivative was identified as a potent lead compound, suggesting that the C5 position can be favorable for other targets.[10]
Comparative Analysis of Quinazoline Analogs
The following table summarizes the inhibitory activities of key quinazoline analogs against the EGFR tyrosine kinase. This data is primarily drawn from the well-characterized 4-(3-bromoanilino)quinazoline series, which serves as a robust model for understanding the impact of substitutions on the quinazoline core.
| Compound ID | Quinazoline Substitutions | C4-Anilino Substituent | Target | IC₅₀ (nM) | Reference |
| 1 | Unsubstituted | 3-Bromo | EGFR-TK | 2.0 | [5] |
| 2 | 6-Methoxy | 3-Bromo | EGFR-TK | 0.4 | [5] |
| 3 | 7-Methoxy | 3-Bromo | EGFR-TK | 0.2 | [5] |
| PD153035 | 6,7-Dimethoxy | 3-Bromo | EGFR-TK | 0.025 | [5][6] |
| 4 | 5-Methoxy | 3-Bromo | EGFR-TK | 1.0 | [5] |
| 5 | 8-Methoxy | 3-Bromo | EGFR-TK | 20.0 | [5] |
| 6 | 6,7-Dichloro | 3-Bromo | EGFR-TK | 0.2 | [5] |
Data Interpretation:
-
The data clearly illustrates the steep SAR, with the 6,7-dimethoxy analog (PD153035 ) being ~80 times more potent than the unsubstituted parent compound (1 ).
-
Substitution at the 5-position (4 ) or 8-position (5 ) leads to significantly lower potency compared to substitution at C6 or C7, confirming the positional preference for electron-donating groups for EGFR inhibition.[5]
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized assays are essential. Below are detailed protocols for a typical in vitro kinase inhibition assay and a cell-based proliferation assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro potency of a test compound against a purified protein kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the target kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at 1000x the highest final concentration.
-
Assay Plate Setup: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mixture in kinase assay buffer. Add 5 µL of this mixture to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Proliferation/Viability Assay (MTT-Based)
This protocol assesses the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[8]
Materials:
-
Human cancer cell line (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Visualizing Key Concepts and Pathways
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
SAR Logic and Workflow
Caption: Simplified EGFR signaling cascade showing inhibition by quinazoline analogs.
Conclusion and Future Directions
The structure-activity relationship of quinazoline-based kinase inhibitors is a well-trodden yet fruitful area of research. While the 4-anilino-6,7-dimethoxyquinazoline scaffold has yielded exceptionally potent EGFR inhibitors, the principles derived from its study are broadly applicable to related structures like the this compound series.
Key Takeaways:
-
Positional Isomers Matter: The placement of methoxy groups is critical. For EGFR, a 6,7-dimethoxy pattern is vastly superior to a 5-methoxy substitution.
-
C4 is a Key Driver of Potency: The substituent at the C4 position must be optimized to fit the hydrophobic pocket of the target kinase.
-
The Scaffold is Versatile: While EGFR is a common target, the quinazoline scaffold has shown activity against a diverse range of targets, including other kinases and enzymes, where the SAR may differ significantly.
Future work on the this compound series should focus on generating systematic experimental data to confirm if the SAR principles from the 6,7-dimethoxy analogs hold true. Screening against a broad panel of kinases could reveal novel selectivity profiles where the 5-methoxy substitution proves advantageous. By combining rational design based on these established principles with broad biological screening, the quinazoline scaffold will undoubtedly continue to yield novel and effective therapeutic candidates.
References
- Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. Available at: https://pubs.acs.org/doi/10.1021/jm950529d
- Ghorab, M. M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: https://www.mdpi.com/1424-8247/16/4/534
- Ornelas, E., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6899-6911. Available at: https://pubmed.ncbi.nlm.nih.gov/25456390/
- Zhou, Y., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(11), 1581. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274298/
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9. Available at: https://www.hindawi.com/journals/jchem/2022/6817293/
- El-Damasy, D. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Medicinal Chemistry, 14(7), 1324-1343. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10374187/
- Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. Available at: https://science.sciencemag.org/content/265/5175/1093
- Wang, X., et al. (2012). Design, synthesis, and biological evaluation of new diaminoquinazolines as β-catenin/Tcf4 pathway inhibitors. Journal of Medicinal Chemistry, 55(4), 1733-1743. Available at: https://pubs.acs.org/doi/10.1021/jm201584z
- Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 684815. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2021.684815/full
- Sigma-Aldrich. (n.d.). PD 153035 product page. Available at: https://www.sigmaaldrich.com/US/en/product/calbiochem/234491
- MedChemExpress. (n.d.). PD153035 (SU-5271). Available at: https://www.medchemexpress.com/pd153035.html
- Tocris Bioscience. (n.d.). PD 153035 hydrochloride. Available at: https://www.tocris.com/products/pd-153035-hydrochloride_1158
- Sharma, S., et al. (2021). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. Available at: https://www.sciencedirect.com/science/article/pii/S022352342100657X
- Zhang, H., et al. (2016). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 21(10), 1361. Available at: https://www.mdpi.com/1420-3049/21/10/1361
- Ali, I., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. Available at: https://www.mdpi.com/2218-0532/91/1/18
- Mphahlele, M. J., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 27(23), 8567. Available at: https://www.mdpi.com/1420-3049/27/23/8567
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PD 153035 [sigmaaldrich.com]
- 7. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of G9a/GLP Inhibitors: BIX-01294 vs. Quinazoline-Based Analogs
An In-Depth Guide for Researchers in Epigenetics and Drug Discovery
In the dynamic field of epigenetic research, small molecule inhibitors are indispensable tools for dissecting the function of histone-modifying enzymes. Among the most studied are inhibitors of the histone methyltransferases G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, or EHMT1). These enzymes are the primary writers of histone H3 lysine 9 mono- and dimethylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Dysregulation of G9a/GLP activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets.[3]
This guide provides a detailed head-to-head comparison of two seminal classes of G9a/GLP inhibitors: BIX-01294 , the first-in-class selective inhibitor, and a representative of the potent quinazoline-based inhibitors , exemplified here by UNC0642 . We will delve into their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their evaluation. For the purpose of this guide, "5-Methoxyquinazoline-2,4-diamine" is considered as a core scaffold represented by the well-characterized and structurally related UNC0642, a potent chemical probe.[4][5]
The Central Players: G9a and GLP Signaling
G9a and GLP function predominantly as a heterodimeric complex to catalyze the methylation of H3K9 in euchromatic regions.[1][2] This action creates binding sites for heterochromatin protein 1 (HP1), which recruits further silencing machinery, leading to chromatin compaction and gene repression. This pathway is crucial for maintaining cellular identity, regulating developmental genes, and, when dysregulated, contributing to oncogenesis.[6] The inhibitors discussed here directly target the catalytic activity of the G9a/GLP complex, preventing H3K9 methylation and leading to the reactivation of silenced genes.
Caption: Experimental workflow for comparing HMT inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of G9a/GLP and its inhibition. A common method uses a radioactive methyl donor (S-adenosyl-L-[methyl-³H]-methionine) and a histone substrate. [7] Objective: To determine the IC50 values of BIX-01294 and UNC0642 against recombinant G9a or GLP.
Materials:
-
Recombinant G9a or GLP enzyme.
-
Histone H3 peptide or full-length histone H3 substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Inhibitors (BIX-01294, UNC0642) dissolved in DMSO.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture in a 1.5-mL microcentrifuge tube on ice. [7]2. Add 10 µL of 2x HMT assay buffer.
-
Add the desired inhibitor concentration (e.g., from a 10-point serial dilution). Include a DMSO-only vehicle control.
-
Add the histone H3 substrate (e.g., 1 µg). [7]5. Add the recombinant G9a/GLP enzyme.
-
Initiate the reaction by adding 1 µL of ³H-SAM. [7]7. Incubate the reaction at 30°C for 1 hour. [8]8. Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with PBS or similar buffer to remove unincorporated ³H-SAM.
-
Place the dried filter paper into a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for Cellular H3K9me2 Levels
This experiment validates the inhibitor's ability to engage its target in a cellular environment by measuring the global levels of the H3K9me2 mark.
Objective: To determine the cellular potency (EC50) of the inhibitors in reducing H3K9me2 levels.
Materials:
-
Cell line (e.g., MDA-MB-231, T24). [9][10]* BIX-01294 and UNC0642.
-
RIPA buffer or histone extraction buffer.
-
Primary antibodies: anti-H3K9me2 (e.g., Abcam ab1220), anti-Total Histone H3 (loading control, e.g., Abcam ab1791). [11][12]* HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus. [13]* Chemiluminescence substrate (ECL).
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of BIX-01294 or UNC0642 for 24-72 hours. [10]3. Harvest the cells and perform histone extraction or lyse directly in RIPA buffer. [11]4. Quantify protein concentration using a BCA assay.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. 6. Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [13]8. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [13]9. Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate to visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.
-
Quantify band intensities using densitometry software. Normalize H3K9me2 signal to Total H3. Plot normalized values to determine the cellular EC50.
Conclusion and Recommendations
Both BIX-01294 and quinazoline-based inhibitors like UNC0642 are valuable for studying G9a/GLP biology. However, their optimal use cases differ significantly.
-
BIX-01294 , as the pioneering inhibitor, is historically significant and may be suitable for initial, cost-effective screening experiments. However, its lower potency requires higher concentrations, increasing the risk of off-target effects, and its poor pharmacokinetics make it unsuitable for most in vivo work. [4][14]Researchers using BIX-01294 should interpret cellular data cautiously and validate findings with genetic approaches or more selective inhibitors. [15]
-
UNC0642 represents a superior chemical probe for interrogating G9a/GLP function. Its high potency (in the nanomolar range) and exceptional selectivity provide greater confidence that observed biological effects are due to on-target inhibition. [9][10]Its improved pharmacokinetic properties make it the clear choice for in vivo studies in animal models. [4][16]For researchers seeking to precisely define the roles of G9a/GLP in cellular processes or test their therapeutic potential, UNC0642 is the more rigorous and reliable tool.
Ultimately, the choice of inhibitor depends on the specific experimental question. For target validation and in vivo studies, the superior potency, selectivity, and pharmacokinetic profile of UNC0642 make it the gold standard.
References
- UNC0642 A potent, selective inhibitor of G9a/GLP with improved PK properties. Structural Genomics Consortium. [URL: https://www.thesgc.org/chemical-probes/UNC0642]
- G9a/GLP inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/g9a-glp-inhibitor-unc0642.html]
- UNC0642 | G9a/GLP Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/unc0642.html]
- The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission. MDPI. [URL: https://www.mdpi.com/2076-0817/10/11/1494]
- BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33387131/]
- BIX-01294 | G9a/GLP Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/bix-01294.html]
- BIX01294. STEMCELL Technologies. [URL: https://www.stemcell.com/products/bix01294.html]
- In Vitro Histone Methyltransferase Assay. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742959/]
- Histone Methyltransferase Assay in vitro. Bio-protocol. [URL: https://bio-protocol.org/e229]
- UNC0642 G9a/GLP Inhibitor | CAS 1481677-78-4. Selleck Chemicals. [URL: https://www.selleckchem.com/products/unc0642.html]
- Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27315302/]
- UNC 0642 | G9a/GLP Inhibitor. R&D Systems. [URL: https://www.rndsystems.com/products/unc-0642_4983]
- Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4906757/]
- Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1369176/]
- In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Springer Nature Experiments. [URL: https://experiments.springernature.com/protocol/10.1007/978-1-4939-2221-1_10]
- protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome NoE. [URL: http://www.epigenome-noe.net/researchtools/protocol.php?protid=3]
- (PDF) In Vitro Histone Methyltransferase Assay. ResearchGate. [URL: https://www.researchgate.net/publication/24227361_In_Vitro_Histone_Methyltransferase_Assay]
- Schematic overview of G9a/GLP physiological functions and oncologic... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-overview-of-G9a-GLP-physiological-functions-and-oncologic-roles-G9a-and-GLP_fig1_343609804]
- G9a/GLP | Lysine Methyltransferases. Tocris Bioscience. [URL: https://www.tocris.com/cell-biology/g9a-glp]
- In vitro histone methyltransferase assay. Bio-protocol. [URL: https://bio-protocol.org/e3385]
- Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a. MDPI. [URL: https://www.mdpi.com/1422-0067/21/19/7378]
- G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18818694/]
- Chromatin Immunoprecipitation (ChIP) of Histone Modifications | Protocol Preview. JoVE. [URL: https://www.jove.
- Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. Weatherall Institute of Molecular Medicine. [URL: https://www.imm.ox.ac.
- Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. Scilit. [URL: https://www.scilit.net/article/10.1007/978-1-0716-1134-0_16]
- Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892348/]
- Western blot of histones. Bio-protocol. [URL: https://bio-protocol.org/e3094]
- Western blotting using antibodies against Histone proteins. Abcam. [URL: https://www.abcam.com/protocols/western-blotting-using-antibodies-against-histone-proteins]
- Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6375336/]
- Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2020.01594/full]
- Histone western blot protocol. Abcam. [URL: https://www.abcam.com/protocols/histone-western-blot-protocol]
- Detection of H3K9Me2 by Western Blot analysis. ResearchGate. [URL: https://www.researchgate.net/post/Detection_of_H3K9Me2_by_Western_Blot_analysis]
- Selective Inhibitors of Protein Methyltransferases. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007922/]
- H3K9me2 Polyclonal Antibody (PA5-120810). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/antibody/product/H3K9me2-Antibody-Polyclonal/PA5-120810]
Sources
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro histone methyltransferase assay [bio-protocol.org]
- 9. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western blot of histones [bio-protocol.org]
- 12. H3K9me2 Polyclonal Antibody (PA5-120810) [thermofisher.com]
- 13. abcam.cn [abcam.cn]
- 14. BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Validating the Anti-Proliferative Effects of 5-Methoxyquinazoline-2,4-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and Therapeutic Potential
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] Specifically, the 2,4-diaminoquinazoline substitution pattern has been explored for its activity against targets like the Epidermal Growth Factor Receptor (EGFR) and as inhibitors of dihydrofolate reductase.[3] Given this precedent, 5-Methoxyquinazoline-2,4-diamine emerges as a compound of interest with a high probability of exhibiting anti-proliferative properties through kinase inhibition.
Our objective is to systematically characterize the anti-proliferative effects of this molecule, determine its potency, and investigate its mechanism of action in relevant cancer cell models. For comparative analysis, we will benchmark its performance against two well-characterized kinase inhibitors representing common targets for the quinazoline scaffold:
-
Gefitinib: A first-generation EGFR inhibitor.
-
Saracatinib (AZD0530): A potent Src family kinase inhibitor.
This comparative approach provides essential context for evaluating the compound's efficacy and potential selectivity.
Phase 1: Foundational Viability and Potency Assessment
The first step is to establish whether this compound has a measurable effect on cancer cell viability and to determine its potency (IC50). The choice of cell lines is critical. We will use a panel that includes cells with known dependencies on the signaling pathways likely to be targeted.
-
A549 (Lung Carcinoma): Wild-type EGFR, represents a common initial screening line.
-
HCT116 (Colon Carcinoma): Known to be sensitive to agents inducing cell cycle arrest and apoptosis.[3]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized luminal A breast cancer cell line.[4]
Experimental Workflow: Viability Screening
The logical flow for this initial phase is to expose the selected cancer cell lines to a range of concentrations of the test compound and comparators, followed by a quantitative assessment of cell viability.
Caption: Workflow for determining compound potency (IC50) using the MTT assay.
Protocol: MTT Cell Viability Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.[3]
-
Cell Plating: Seed cancer cells (A549, HCT116, MCF-7) into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound, Gefitinib, and Saracatinib in culture medium. A typical 8-point series might range from 200 µM down to 0.78 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5][6]
Data Presentation: Comparative IC50 Values
The results of this phase should be summarized in a clear, comparative table. The following is an exemplary data set illustrating a potential outcome where this compound shows potent activity.
| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | 8.5 | 4.2 | 11.7 |
| Gefitinib | 15.2 | 25.8 | > 50 |
| Saracatinib | 5.1 | 2.9 | 9.4 |
Phase 2: Mechanistic Investigation - Cell Cycle and Apoptosis
An observed decrease in cell viability can result from two primary phenomena: cytostatic effects (cell cycle arrest) or cytotoxic effects (cell death).[7] Differentiating between these is a crucial step in characterizing the mechanism of action. We will employ flow cytometry for both cell cycle and apoptosis analysis.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique quantifies the DNA content within a cell population, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] An accumulation of cells in a specific phase following treatment suggests cell cycle arrest.
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the respective IC50 concentration of each compound (and a vehicle control) for 24 hours.
-
Cell Harvest: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Protocol: Apoptosis Assay by Annexin V & PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Mechanistic Summary
This exemplary table summarizes potential findings from the cell cycle and apoptosis assays in HCT116 cells.
| Compound | Primary Effect | % Cells in G2/M Phase (24h) | % Apoptotic Cells (Annexin V+) (48h) |
| This compound | G2/M Arrest & Apoptosis | 45.2% | 38.5% |
| Gefitinib | G1 Arrest | 55.1% (in G1) | 12.3% |
| Saracatinib | G2/M Arrest & Apoptosis | 41.8% | 35.1% |
| Vehicle Control | Normal Proliferation | 15.3% | 5.8% |
Synthesis and Mechanistic Hypothesis
Based on the foundational structure and the exemplary data, we can formulate a strong hypothesis regarding the mechanism of action of this compound. The quinazoline core is a known ATP-competitive scaffold that binds to the hinge region of kinase domains. The observed G2/M arrest and subsequent apoptosis induction are classic hallmarks of inhibitors that disrupt signaling pathways crucial for mitotic entry and cell survival, such as those governed by EGFR or Src family kinases.
The hypothetical data suggest that the anti-proliferative profile of this compound more closely resembles that of Saracatinib (a Src inhibitor) than Gefitinib (an EGFR inhibitor), pointing towards a potential inhibition of Src or a related kinase.
Signaling Pathway Context: EGFR
The EGFR pathway is a primary target for many quinazoline-based inhibitors.[2] Its activation triggers downstream cascades like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration. Inhibition of this pathway typically leads to G1 cell cycle arrest.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion and Future Directions
This guide outlines a validated, multi-step process to characterize the anti-proliferative activity of a novel compound, this compound. The workflow progresses logically from broad viability screening to specific mechanistic assays, using established inhibitors for crucial context.
The exemplary data presented suggest that this compound is a potent anti-proliferative agent that induces G2/M phase cell cycle arrest and apoptosis, with a profile more similar to a Src inhibitor than a first-generation EGFR inhibitor.
The definitive next steps would involve:
-
Kinase Profiling: Directly testing the compound against a panel of purified kinases (especially EGFR and Src family kinases) to identify its primary molecular target(s).
-
Western Blot Analysis: Probing for the phosphorylation status of key downstream signaling proteins (e.g., p-Src, p-AKT, p-ERK) in treated cells to confirm target engagement in a cellular context.
-
In Vivo Studies: Evaluating the compound's efficacy and tolerability in preclinical xenograft models.
By following this structured, evidence-based approach, researchers can build a comprehensive and compelling case for the further development of promising anti-cancer compounds like this compound.
References
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-7. [Link]
- Hsieh, C. H., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901. [Link]
- He, X., et al. (2017). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 8(3), 595-600. [Link]
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. (2025). Synthesis and biological evaluation of 2,4-diaminoquinazolines. Biomedicine and Nursing, 11(1). [Link]
- Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- Zhan, Y., et al. (2017). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 8(42), 72363–72375. [Link]
- Khan, I., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 26(21), 6636. [Link]
- Rosowsky, A., et al. (1996). Synthesis and antiparasitic and antitumor activity of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 39(26), 5093-5103. [Link]
- ResearchGate. (n.d.). IC50 values obtained from the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. [Link]
- Bertino, J. R., et al. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827-8. [Link]
- Kumar, P., et al. (1992). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Journal of Medicinal Chemistry, 35(23), 4424-9. [Link]
- Siddiqui, M. A., et al. (2013). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
- Nasr, T., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 10(61), 37207-37225. [Link]
- Science.gov. (n.d.).
- ResearchGate. (n.d.).
- Shapiro, A. B., et al. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?
- University of Leicester. (n.d.). Cell Cycle Tutorial Contents. [Link]
- Wikipedia. (n.d.). Cell cycle analysis. [Link]
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencepub.net [sciencepub.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ic50 values calculated: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for 5-Methoxyquinazoline-2,4-diamine
In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The 2,4-diaminoquinazoline core, in particular, has garnered significant attention for its versatile inhibitory potential against key oncology targets, including dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a robust in vitro to in vivo correlation (IVIVC) for a novel derivative, 5-Methoxyquinazoline-2,4-diamine.
While specific preclinical data for this compound is not extensively published, this guide will establish a scientifically rigorous pathway for its evaluation. We will draw upon established methodologies and comparative data from well-characterized quinazoline derivatives to illuminate the process. The core objective of an IVIVC is to create a predictive mathematical model that links in vitro properties, such as potency in enzymatic and cellular assays, to the in vivo response, namely plasma drug concentration and therapeutic efficacy.[1] A successful IVIVC can significantly de-risk and accelerate drug development by reducing the number of extensive animal studies required.[2]
Section 1: Foundational In Vitro Characterization
The initial step in evaluating any new chemical entity is to thoroughly characterize its activity in a controlled, in vitro setting. Based on the known targets of the 2,4-diaminoquinazoline scaffold, we will focus on its potential as both an anti-folate agent and a kinase inhibitor.
Primary Target Identification: Enzymatic Assays
The first critical question is to identify the primary molecular target of this compound. The 2,4-diamino substitution pattern is a classic feature of DHFR inhibitors, while other quinazolines are potent EGFR inhibitors.[3][4] Therefore, parallel screening against both targets is a logical starting point.
Comparative Compounds:
-
Methotrexate: A classical DHFR inhibitor.
-
Gefitinib: A well-characterized EGFR tyrosine kinase inhibitor (TKI).
| Compound | Target | In Vitro IC₅₀ (Hypothetical) | Reference Compound IC₅₀ |
| This compound | DHFR | To Be Determined | Methotrexate (~10 nM) |
| This compound | EGFR | To Be Determined | Gefitinib (~30 nM) |
Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format) [5][6]
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).
-
Dilute the EGFR enzyme and the substrate (e.g., a poly(Glu, Tyr) peptide) in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for EGFR.
-
Create a serial dilution of this compound and the reference compound, Gefitinib.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of the EGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
-
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, allowing for the accurate determination of IC₅₀ values. Running a known inhibitor like Gefitinib in parallel validates the assay's performance and provides a benchmark for potency.
Cellular Activity: Quantifying On-Target Effects
Once a primary target is identified, the next step is to assess the compound's activity in a cellular context. This is crucial as cell permeability, efflux pumps, and off-target effects can significantly influence a compound's efficacy.
Experimental Protocol: MTT Cell Proliferation Assay [7]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells known to be dependent on the identified target (e.g., NCI-H1975 cells, which harbor an EGFR mutation, if EGFR is the target) in a 96-well plate at a density of 5,000-10,000 cells per well.[4]
-
Allow cells to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and the appropriate reference compound for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Self-Validating System: The inclusion of both positive (untreated) and negative (no cells) controls, along with a reference compound, ensures the reliability of the assay. A clear dose-response curve is expected for an active compound.
Section 2: The Bridge to In Vivo – Pharmacokinetics and Initial Efficacy
A potent in vitro compound is of little therapeutic value if it cannot reach its target in a living organism at sufficient concentrations and for an adequate duration. This section outlines the initial in vivo studies necessary to bridge the in vitro data to a whole-animal model.
Pharmacokinetic (PK) Profiling
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use healthy BALB/c mice.
-
Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes to different cohorts of mice at a suitable dose (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
| PK Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | To Be Determined | To Be Determined |
| Tmax (h) | N/A | To Be Determined |
| AUC (ng*h/mL) | To Be Determined | To Be Determined |
| Half-life (t½) (h) | To Be Determined | To Be Determined |
| Oral Bioavailability (%) | N/A | To Be Determined |
In Vivo Efficacy: Xenograft Models
The gold standard for preclinical evaluation of anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[8][9]
Experimental Protocol: Human Tumor Xenograft Study [10]
-
Cell Implantation:
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound at various doses, and a positive control group with a reference compound).
-
-
Treatment:
-
Administer the compounds daily via the predetermined optimal route (e.g., oral gavage) for a set period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Section 3: Establishing the Correlation and Visualizing the Workflow
The culmination of this process is to correlate the in vitro data with the in vivo outcomes. A strong IVIVC would demonstrate that the in vitro potency (e.g., GI₅₀ in the low nanomolar range) translates to significant tumor growth inhibition in vivo at plasma concentrations achievable and well-tolerated in the animal model.
Visualizing the IVIVC Workflow
Caption: Workflow for establishing an in vitro to in vivo correlation.
Signaling Pathway Inhibition (Hypothetical: EGFR Target)
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This guide provides a robust, albeit predictive, framework for the preclinical evaluation of this compound. By systematically progressing from in vitro target identification and cellular characterization to in vivo pharmacokinetic and efficacy studies, a clear and correlative picture of the compound's therapeutic potential can be established. This structured approach, grounded in established scientific protocols and leveraging comparative data, is essential for making informed decisions in the complex process of drug development.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- U.S. Food and Drug Administration. (1997).
- Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668.
- Patel, K., Doddapaneni, R., Andey, R., Uppugunduri, S., & Singh, M. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(5), 2269-2274.
- Lee, G. Y., Jang, J. H., & Lee, J. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–6.
- Pierrillas, P., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 39(4), 363-376.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3660-8.
- de Oliveira, R. B., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339.
- Li, Q., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(19), 6891.
- Al-Ostath, R. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4784.
- Wang, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. European Journal of Medicinal Chemistry, 291, 117265.
- Murahari, M., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research, 35(1), 199-208.
- Wang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1599-1604.
- Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173-6.
- Kumar, P., et al. (1988). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Journal of Medicinal Chemistry, 31(1), 125-9.
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
- Ommeh, S., et al. (2004). In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(10), 3711-4.
- Ommeh, S., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(10), 3711–3714.
- Al-Suwaidan, I. A., et al. (2022). Current perspectives on quinazolines with potent biological activities: A review. Journal of King Saud University - Science, 34(3), 101851.
- Cui, C.-B., Kakeya, H., & Osada, H. (2008). Biologically active quinoline and quinazoline alkaloids part I. Journal of Natural Products, 71(6), 1099–1113.
- Gribanov, A. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(11), 2608.
- Glauser, G., et al. (2023). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. bioRxiv.
Sources
- 1. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. promega.com [promega.com]
- 7. atcc.org [atcc.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
Safety Operating Guide
A Guide to the Proper Disposal of 5-Methoxyquinazoline-2,4-diamine
From the Senior Application Scientist: In modern drug discovery and chemical research, our responsibility extends beyond synthesis and analysis; it culminates in the safe and compliant management of all chemical materials, including waste products. This document serves as an essential guide to the proper disposal of 5-Methoxyquinazoline-2,4-diamine. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a culture of safety, protecting ourselves, our colleagues, and the environment.
Section 1: Hazard Assessment & Identification
Therefore, all waste materials containing this compound must be treated as Hazardous Chemical Waste . Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[4][6]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | Anticipated Effects & Rationale | Source Analogy |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Aromatic amines are often lipid-soluble and readily absorbed.[3] |
| Skin Irritation | Expected to cause skin irritation upon contact. | SDS for 2,4-Diamino-5-hydroxyquinazoline indicates H315 (Causes skin irritation).[5] |
| Eye Irritation | Expected to cause serious eye irritation. | SDS for 2,4-Diamino-5-hydroxyquinazoline indicates H319 (Causes serious eye irritation).[5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | SDS for 2,4-Diamino-5-hydroxyquinazoline indicates H335 (May cause respiratory irritation).[5] |
| Carcinogenicity | Suspected carcinogen based on the broader class of aromatic amines.[1][2] | Aromatic amines can decompose into other carcinogens.[2][3] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Aromatic amines can contaminate water and harm aquatic organisms.[1][3] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is mandatory to operate within a certified chemical fume hood. Ensure all required PPE is worn correctly to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (Nitrile, minimum 0.11 mm thickness). | Prevents skin contact and absorption.[4][5] |
| Eye Protection | Safety goggles and a face shield. | Protects against splashes and airborne particles.[4] |
| Body Protection | A properly fitted laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use a NIOSH/MSHA approved respirator if dusts are generated outside a fume hood. | Prevents inhalation of potentially harmful airborne particles.[5] |
Section 3: Core Disposal Procedure: A Step-by-Step Guide
The primary and required method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4] The following steps provide a systematic workflow for managing this waste stream from generation to pickup.
Step 1: Waste Segregation & Containerization
-
Identify All Waste Streams: This includes the pure compound, reaction mixtures, contaminated solvents, and solid labware (e.g., pipette tips, vials, gloves, absorbent paper).
-
Select Appropriate Containers:
-
Segregate Incompatible Wastes: Never mix this waste stream with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents, acids, and acid chlorides.[10][11]
-
Manage Liquid Waste: For solutions, leave at least one inch of headspace in the container to allow for expansion.[11]
-
Manage Solid Waste: Collect contaminated solids in a dedicated, lined container.
Step 2: Hazardous Waste Labeling
Proper labeling is a critical requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[9][12]
-
Obtain an EHS Hazardous Waste Label from your institution.
-
Clearly Write the Following:
-
The words "HAZARDOUS WASTE ".[12]
-
The full, unabbreviated chemical name: "This compound ".
-
List all components and their approximate percentages, including solvents.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
-
Affix the Label to the container before adding any waste.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled, sealed waste container in a designated SAA, which must be at or near the point of generation.[11][12]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant bin or tray to contain any potential leaks.[7]
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[7][8]
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][12]
Step 4: Arranging for Final Disposal
-
Request Pickup: Once the container is full or you are approaching the storage time limit (typically 12 months in an SAA), contact your institution's EHS office to schedule a waste pickup.[7][11]
-
Provide Accurate Information: Be prepared to provide the EHS team with a complete description of the waste as detailed on the label.
-
Ensure Safe Handover: Confirm containers are securely sealed and properly labeled before they are collected by trained personnel.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste containing this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Comprehensive Guide to Handling 5-Methoxyquinazoline-2,4-diamine: Personal Protective Equipment, Operational Plans, and Disposal
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for 5-Methoxyquinazoline-2,4-diamine, focusing on personal protective equipment (PPE), operational procedures, and disposal. Our commitment is to empower your research with the highest standards of safety and scientific integrity.
Hazard Assessment and Risk Mitigation
Before any manipulation of this compound, a comprehensive risk assessment is mandatory. This process is a cornerstone of the OSHA Laboratory Standard (29 CFR 1910.1450), which necessitates a written Chemical Hygiene Plan (CHP).[4][5][6][7] The core of this plan is to minimize chemical exposure through engineering controls, administrative practices, and appropriate PPE.[5]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
-
Unknown Long-term Effects: Due to the novelty of this compound, chronic toxicity data is unavailable. Therefore, it is prudent to handle it as a substance with unknown long-term health effects.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound in solid and solution forms.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (Solid form) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.[8] | Chemical-resistant gloves (e.g., nitrile).[9] Regularly inspect gloves for any signs of degradation or puncture. | A fully buttoned laboratory coat.[8] | If handling outside of a certified chemical fume hood, a properly fitted N95 dust mask or a higher level of respiratory protection may be necessary.[9] |
| Handling solutions | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | A fully buttoned laboratory coat. | Generally not required if working in a well-ventilated area or a fume hood. |
| Potential for aerosol generation (e.g., sonicating, vortexing) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | A fully buttoned laboratory coat. | Work should be conducted within a certified chemical fume hood. |
Causality of PPE Choices:
-
Nitrile Gloves: Provide a good barrier against a wide range of chemicals for incidental contact.[8] For prolonged contact or when handling concentrated solutions, consult a glove compatibility chart.
-
Safety Goggles/Face Shield: Protect against accidental splashes to the eyes and face, which are highly permeable and susceptible to irritation.[8]
-
Laboratory Coat: Prevents contamination of personal clothing and skin.[8]
-
Respiratory Protection: Necessary when engineering controls like a fume hood are not sufficient to control airborne particles to a safe level.[8]
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety checkpoints throughout a typical experimental workflow involving this compound.
Caption: Integrated safety workflow for handling this compound.
Operational and Disposal Plans
A meticulous operational plan ensures that all personnel are aware of the procedures for safe handling, storage, and emergency response.
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and PPE before commencing work.
-
-
Handling:
-
When handling the solid, use techniques that minimize dust generation (e.g., careful scooping, not pouring).
-
If a spill occurs, follow your institution's chemical spill response procedures.[4] For a small spill of solid, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container.
-
After handling, wash hands thoroughly with soap and water.[10]
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[9]
-
Waste Segregation:
-
Collect all waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[9]
-
-
Containerization:
-
Use a robust, leak-proof container that can be securely sealed.
-
The container must be labeled with "Hazardous Waste" and the chemical name.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Do not dispose of this chemical down the drain or in the regular trash.[9] Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[9]
-
The logical flow for waste management is depicted in the following diagram:
Caption: Hazardous waste disposal workflow.
By adhering to these protocols, researchers can confidently and safely incorporate this compound into their development pipelines, ensuring both personal safety and the integrity of their scientific pursuits.
References
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- European Chemicals Agency. (n.d.). Substance Information.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Case Western Reserve University. (2025). OSHA's Regulated Chemicals.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- European Chemicals Agency. (n.d.). Substance Information - Pamaquine.
- Research and Reviews. (2021, November 18). Synthesis and Applications of Quinazoline Derivatives.
- National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Australian Government Department of Health. (2019, May 1). Ortho-toluenediamines: Human health tier II assessment.
- IntechOpen. (n.d.). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
- National Center for Biotechnology Information. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
- United States Environmental Protection Agency. (n.d.). Toluene-2,4-Diamine.
- European Chemicals Agency. (n.d.). ECHA CHEM.
- European Chemicals Agency. (n.d.). 4-methoxy-m-phenylenediamine - Substance Information.
- National Center for Biotechnology Information. (n.d.). 2,4-Diaminoquinazoline.
- National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-methylquinazoline.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
